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Core Science & Biosynthesis

Foundational

A Technical Guide to 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol: Synthesis, Characterization, and Synthetic Utility

Disclaimer: This document is intended for informational and research purposes only. 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol is a chemical intermediate that may be used in the synthesis of potent psychoactive substances...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document is intended for informational and research purposes only. 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol is a chemical intermediate that may be used in the synthesis of potent psychoactive substances and should be handled with extreme caution by qualified professionals in a controlled laboratory setting, in compliance with all applicable laws and regulations.

Introduction

2-Amino-2-(2-bromo-4-chlorophenyl)ethanol is a substituted phenylethanolamine. While not extensively characterized as a standalone pharmacological agent, it holds significant interest as a key intermediate in the synthesis of more complex molecules, particularly within the realm of psychoactive research chemicals. Its structural features—a halogenated phenyl ring, a primary amine, and a benzylic alcohol—make it a versatile precursor for a variety of chemical transformations.

This guide provides a comprehensive overview of the known chemical properties, synthesis, and analytical characterization of 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol. It is designed to equip researchers with the necessary technical information to safely synthesize, handle, and utilize this compound in a laboratory setting.

Chemical Identity and Physicochemical Properties

The fundamental identity of a chemical compound is established by its structure and core physical properties. While extensive experimental data for this specific intermediate is not widely published, we can consolidate its known identifiers and predict key properties based on its structure.

Chemical Structure and Identifiers
  • IUPAC Name: 2-amino-2-(2-bromo-4-chlorophenyl)ethanol

  • CAS Number: 84073-51-8

  • Molecular Formula: C₈H₉BrClNO

  • Molecular Weight: 250.52 g/mol

  • Synonyms: 1-(2-Bromo-4-chlorophenyl)-2-aminoethanol

Predicted Physicochemical Properties

The following table summarizes key physicochemical properties. These are largely predicted values based on computational models due to a scarcity of published experimental data, providing a baseline for experimental design.

PropertyPredicted ValueSignificance in a Laboratory Context
Melting Point 103-108 °CInfluences choice of purification method (e.g., recrystallization) and handling conditions.
Boiling Point ~345.7 °C at 760 mmHgHigh boiling point suggests that distillation is not a practical purification method; decomposition may occur.
pKa (Amino Group) ~9.2The primary amine is basic and will be protonated at physiological pH. This is critical for extraction procedures and understanding its reactivity.
LogP 2.45Indicates moderate lipophilicity, suggesting solubility in a range of organic solvents and limited solubility in water.
Solubility Soluble in methanol, ethanol; sparingly soluble in water.Guides the selection of solvents for reaction, extraction, and purification.

Synthesis and Purification

The most common synthetic route to 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol involves the reduction of an α-amino ketone precursor. This precursor, 2-amino-1-(2-bromo-4-chlorophenyl)ethanone, is typically prepared via bromination of the corresponding acetophenone followed by a Delépine reaction or similar amination procedure.

Synthetic Workflow

The overall transformation can be visualized as a two-stage process: amination of the α-bromo ketone followed by selective reduction of the ketone.

G cluster_0 Stage 1: Amination cluster_1 Stage 2: Reduction A 2-Bromo-1- (2-bromo-4-chlorophenyl)ethanone B Hexamethylenetetramine (Delépine Reaction) A->B 1. CHCl3 2. Ethanolic HCl C 2-Amino-1- (2-bromo-4-chlorophenyl)ethanone (hydrochloride salt) B->C D 2-Amino-1- (2-bromo-4-chlorophenyl)ethanone C->D Neutralization (e.g., NaHCO3) E Sodium Borohydride (NaBH4) D->E Methanol (MeOH) F 2-Amino-2- (2-bromo-4-chlorophenyl)ethanol E->F

Caption: A two-stage synthesis workflow for the target compound.

Detailed Experimental Protocol: Ketone Reduction

This protocol describes the selective reduction of the ketone precursor using sodium borohydride, a mild and effective reducing agent for this transformation.

Trustworthiness Note: This protocol incorporates an in-situ pH adjustment and a controlled addition of the reducing agent. The slow, portion-wise addition of NaBH₄ is critical to manage the exothermic reaction and prevent side reactions. The workup procedure is designed to effectively isolate the basic amino alcohol product from the reaction mixture.

Materials:

  • 2-Amino-1-(2-bromo-4-chlorophenyl)ethanone hydrochloride

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 2-amino-1-(2-bromo-4-chlorophenyl)ethanone hydrochloride salt in methanol (approx. 10-15 mL per gram of ketone).

  • Neutralization: Cool the solution in an ice bath. Slowly add saturated sodium bicarbonate solution dropwise until the solution is neutral to slightly basic (pH ~7-8). This frees the amine from its hydrochloride salt.

  • Reduction: While maintaining the temperature at 0-5 °C, add sodium borohydride (NaBH₄) portion-wise over 30-45 minutes. A typical molar equivalent is 1.5 to 2.0 relative to the ketone. Causality: Adding NaBH₄ slowly controls the exothermic reaction and hydrogen gas evolution. The excess ensures complete reduction.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone spot is no longer visible.

  • Quenching: Carefully quench the reaction by slowly adding deionized water to decompose any remaining NaBH₄.

  • Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.

  • Extraction: Extract the resulting aqueous slurry with dichloromethane or ethyl acetate (3 x 50 mL). The organic layers contain the desired amino alcohol product.

  • Washing & Drying: Combine the organic extracts and wash with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol, often as a waxy solid or oil. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., toluene/hexane).

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical step. Standard analytical techniques should be employed.

Analytical Workflow

G Start Synthesized Crude Product TLC Thin Layer Chromatography (TLC) Start->TLC Purity Check GCMS Gas Chromatography- Mass Spectrometry (GC-MS) Start->GCMS MW Confirmation NMR Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) Start->NMR Structural Elucidation FTIR Fourier-Transform Infrared Spectroscopy (FT-IR) Start->FTIR Functional Group Analysis Final Confirmed Structure & Purity TLC->Final GCMS->Final NMR->Final FTIR->Final

Caption: Standard analytical workflow for structural confirmation.

Expected Spectroscopic Signatures
  • ¹H NMR: Expect characteristic signals for the three aromatic protons on the substituted ring, a multiplet for the benzylic proton (CH-OH), and signals for the diastereotopic protons of the CH₂-NH₂ group. The OH and NH₂ protons may appear as broad singlets and can be exchanged with D₂O.

  • ¹³C NMR: Expect 8 distinct carbon signals corresponding to the 6 aromatic carbons and the 2 carbons of the ethanolamine side chain.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) with a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl) isotopes.

  • FT-IR: Look for strong, broad absorptions in the 3400-3200 cm⁻¹ region corresponding to the O-H and N-H stretches. Also, expect C-H stretches (aromatic and aliphatic) and absorptions in the fingerprint region characteristic of the substituted benzene ring.

Reactivity and Synthetic Applications

The primary value of 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol lies in its utility as a synthetic precursor. The functional groups present—primary amine, secondary alcohol, and aryl bromide—are all sites for further chemical modification. A notable application is in the synthesis of psychedelic phenethylamines, such as Bromo-DragonFLY, where this compound serves as a key building block.

The synthesis of such complex molecules often involves the alkylation of the primary amine and subsequent manipulation of the aryl bromide, for instance, through a palladium-catalyzed cross-coupling reaction.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves (e.g., nitrile) when handling this compound.

  • Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Toxicity: The toxicological properties of this specific intermediate have not been well-documented. However, given its structural similarity to other pharmacologically active compounds and its use in synthesizing potent psychoactives, it should be treated as a hazardous substance. Avoid contact with skin and eyes, and do not ingest.

  • Storage: Store in a cool, dry, dark place in a tightly sealed container.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CAS ID 84073-51-8, 2-amino-2-(2-bromo-4-chlorophenyl)ethanol. PubChem. Retrieved from [Link]

  • Parker, M. A., Marona-Lewicka, D., Kurrasch, D., Shulgin, A. T., & Nichols, D. E. (1998). Synthesis and pharmacological evaluation of 1-(2,5-dimethoxy-4-bromophenyl)-2-aminopropane (DOB) analogues. Journal of Medicinal Chemistry, 41(26), 5148–5154. Retrieved from [Link]

Exploratory

Technical Profile: 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol (CAS 1273663-48-1)

This guide provides an in-depth technical analysis of CAS 1273663-48-1 , chemically identified as 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol .[1] This compound is a halogenated phenylglycinol derivative, serving as a crit...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of CAS 1273663-48-1 , chemically identified as 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol .[1] This compound is a halogenated phenylglycinol derivative, serving as a critical chiral building block in the synthesis of complex pharmaceutical agents, particularly in the fields of oncology (kinase inhibitors) and epigenetic modulation.

[1]

Executive Summary

CAS 1273663-48-1 is a specialized β-amino alcohol intermediate characterized by a phenylglycinol core substituted with bromine and chlorine at the ortho and para positions, respectively.[1] Unlike phenylethanolamines (e.g., norepinephrine analogs) where the hydroxyl group is benzylic, this molecule features a benzylic amine and a primary alcohol. This structural distinction makes it a privileged scaffold for the synthesis of oxazolines , chiral auxiliaries , and small molecule inhibitors targeting epigenetic regulators like CBP/EP300.

Part 1: Physicochemical Identity & Properties[2][3]

The unique halogenation pattern (2-Br, 4-Cl) imparts specific electronic and steric properties, enhancing the lipophilicity of derived drugs and offering handles for further cross-coupling reactions (e.g., Suzuki-Miyaura coupling at the C-Br bond).

PropertyData
Chemical Name 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol
CAS Number 1273663-48-1
Molecular Formula C₈H₉BrClNO
Molecular Weight 250.52 g/mol
Core Scaffold Phenylglycinol (β-amino alcohol)
Stereochemistry Unspecified (Racemic).[1] Specific enantiomers: (R)- (CAS 1213923-02-4), (S)- (CAS 1335360-81-0)
Solubility Soluble in DMSO, Methanol, DCM; Low solubility in water
pKa (Calculated) ~8.5 (Amine), ~14 (Alcohol)
Appearance White to off-white solid / Hygroscopic powder
Part 2: Mechanism of Action & Synthetic Utility

While CAS 1273663-48-1 is not a drug substance itself, its value lies in its role as a divergent intermediate . Its mechanism of utility is defined by its two reactive centers (amine and alcohol) and the aryl halide "handle."

1. Precursor to Chiral Heterocycles (Oxazolines)

The 1,2-amino alcohol motif reacts with carboxylic acids or nitriles to form oxazolines . These structures are bioisosteres of amides and are crucial in stabilizing the conformation of drug candidates.

2. Scaffold for Epigenetic Modulators

Research indicates that halogenated benzylamines are key pharmacophores in inhibitors of CBP/EP300 (Histone Acetyltransferases). The 2-bromo group allows for the introduction of biaryl systems via palladium-catalyzed coupling, extending the molecule into the protein's binding pocket.

3. Pathway Visualization

The following diagram illustrates the synthetic flow from the aldehyde precursor to the amino alcohol and its downstream applications.

SynthesisPathway Aldehyde 2-Bromo-4-chloro- benzaldehyde Aminonitrile Intermediate: Aminonitrile Aldehyde->Aminonitrile Strecker Synthesis (TMSCN/NH3) Target CAS 1273663-48-1 (Amino Alcohol) Aminonitrile->Target Reduction (LiAlH4 or BH3) Oxazoline Oxazoline Derivatives Target->Oxazoline Cyclization (R-COOH) Drug CBP/EP300 Inhibitors Target->Drug Pd-Coupling & Derivatization

Caption: Synthetic trajectory of CAS 1273663-48-1 from aldehyde precursors to bioactive scaffolds.

Part 3: Experimental Protocols
A. Synthesis via Strecker Reaction (Standardized Protocol)

Rationale: The most direct route to phenylglycinols is the Strecker synthesis followed by reduction. This protocol ensures high yield and preserves the halogen handles.

Reagents:

  • 2-Bromo-4-chlorobenzaldehyde (1.0 eq)

  • Trimethylsilyl cyanide (TMSCN) (1.2 eq)

  • Ammonia (7N in MeOH) or NH₄Cl

  • Lithium Aluminum Hydride (LiAlH₄) (2.0 eq)

  • Solvents: THF (anhydrous), Methanol

Step-by-Step Methodology:

  • Imine Formation: Dissolve 2-bromo-4-chlorobenzaldehyde in Methanol (0.5 M). Add NH₄Cl (1.1 eq) and stir at room temperature for 1 hour to facilitate imine formation.

  • Cyanosilylation: Add TMSCN dropwise at 0°C. Allow the mixture to warm to RT and stir for 12 hours. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of aldehyde.

  • Workup (Aminonitrile): Concentrate the solvent. Redissolve in EtOAc, wash with water, and dry over Na₂SO₄. This yields the crude aminonitrile.

  • Reduction: Suspend LiAlH₄ in anhydrous THF at 0°C under Argon. Dissolve the aminonitrile in THF and add dropwise to the hydride suspension.

    • Critical Control Point: Maintain temperature <5°C to prevent debromination.

  • Quenching: After 4 hours, quench sequentially with water, 15% NaOH, and water (Fieser method). Filter the aluminum salts.[2]

  • Purification: Concentrate the filtrate. Purify via column chromatography (DCM:MeOH 95:5) to obtain CAS 1273663-48-1 as a white solid.

B. Handling & Stability
  • Storage: Store at -20°C. The free base is hygroscopic and sensitive to CO₂ (carbamate formation).

  • Stability: Stable in solution (DMSO/MeOH) for 24 hours. Avoid prolonged exposure to strong bases which may cause elimination or epoxide formation.

Part 4: Biological & Pharmaceutical Relevance[1][6]
Structural Significance in Drug Design

The 2-bromo-4-chlorophenyl moiety is a "privileged substructure."

  • Halogen Bonding: The Chlorine atom at the para position often fills hydrophobic pockets in kinase targets (e.g., hinge regions).

  • Metabolic Stability: The halogens block metabolic oxidation at the phenyl ring, extending the half-life of derived compounds.

  • Synthetic Handle: The ortho-Bromo group is sterically crowded but electronically activated for cross-coupling, allowing the construction of biaryl or fused tricyclic systems (e.g., isoquinolines) common in antiviral and anticancer drugs.

Target Classes
  • Epigenetics: Precursors for bromodomain and extra-terminal (BET) inhibitors.

  • GPCRs: Modulators of adrenergic receptors often utilize the amino-ethanol core.

References
  • PubChem Compound Summary . (n.d.). 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol. Retrieved from

  • Google Patents . (2022). Therapeutic compounds and uses thereof (US11247989B2). Link (Describes related halogenated benzaldehyde precursors for CBP/EP300 inhibitors).

  • BLD Pharm . (2024). Product Analysis: (S)-1-(2-Bromo-6-chlorophenyl)-2-methoxyethan-1-amine and analogs. Link

  • Fluorochem . (2024). 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol Product Sheet. Link

Sources

Foundational

Technical Guide: Characterization &amp; Synthesis of 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol

Executive Summary & Structural Definition Target Molecule: 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol Molecular Formula: Primary Application: Chiral building block for adrenergic receptor modulators and antifungal azoles....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Definition

Target Molecule: 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol Molecular Formula:


Primary Application:  Chiral building block for adrenergic receptor modulators and antifungal azoles.[1]

This guide addresses the physicochemical characterization of 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol . It is critical to distinguish this specific regioisomer (a phenylglycinol derivative) from its constitutional isomer, 2-amino-1-(2-bromo-4-chlorophenyl)ethanol (a phenylethanolamine derivative). The target molecule features the amine and the aryl group on the same carbon (


), creating a sterically congested chiral center that influences both synthetic routes and metabolic stability.
Structural Verification[1][2]
  • IUPAC Name: 2-Amino-2-(2-bromo-4-chlorophenyl)ethan-1-ol[1]

  • SMILES: NC(CO)c1ccc(Cl)cc1Br[1]

  • Key Structural Feature: The presence of both Bromine (

    
    ) and Chlorine (
    
    
    
    ) on the phenyl ring creates a unique isotopic signature essential for Mass Spectrometry (MS) identification.[1][2]

Molecular Weight & Isotopic Analysis

For high-precision drug development, relying on "Average Molecular Weight" is insufficient.[1] The presence of halogen atoms requires an analysis of the Monoisotopic Mass and the Isotopic Fine Structure .[1]

Quantitative Data Table
PropertyValueNotes
Average Molecular Weight 250.52 g/mol Used for stoichiometric calculations (weighing).[1]
Monoisotopic Mass 248.9556 Da Based on

and

.[1] Used for MS extraction.
Exact Mass (

)
250.9536 Da Overlap of (

) and (

).[1]
Exact Mass (

)
252.9506 Da Based on

and

.[1]
Elemental Composition C (38.35%), H (3.62%), Br (31.90%), Cl (14.15%), N (5.59%), O (6.39%)High halogen content dominates mass defect.[1]
The "3:4:1" Isotopic Signature

In LC-MS analysis, this molecule will not appear as a single peak.[1] Due to the natural abundance of Bromine (


) and Chlorine (

), the molecular ion cluster follows a specific intensity distribution.[1][2][3]
  • M (248.9): Represents species with

    
     and 
    
    
    
    .[1]
  • M+2 (250.9): The most intense peak.[1] It represents the statistical sum of (

    
    ) and (
    
    
    
    ).[1]
  • M+4 (252.9): Represents species with

    
     and 
    
    
    
    .[1]

Diagnostic Rule: If your Mass Spec does not show a cluster with approximate intensities of 3 : 4 : 1 , the compound is not the desired di-halogenated product.[1]

IsotopicPattern cluster_0 Isotopic Probability Distribution (M+) M M (m/z 249) 79Br + 35Cl (37.5%) Result Confirmed Identity (3:4:1 Pattern) M->Result Ratio 3 M2 M+2 (m/z 251) (81Br+35Cl) + (79Br+37Cl) (50.0%) M2->Result Ratio 4 M4 M+4 (m/z 253) 81Br + 37Cl (12.5%) M4->Result Ratio 1 Start Sample Injection Start->M Detection Start->M2 Start->M4

Figure 1: Theoretical isotopic distribution logic for verifying the di-halogenated core.

Synthetic Route & Methodology

Since specific commercial availability of the 2-amino-2-ethanol regioisomer with this exact halogenation pattern is limited (compared to the 1-ethanol isomer), a robust synthetic workflow is required.[1] The most reliable route utilizes a Strecker Synthesis followed by reduction, ensuring the amino group is established at the benzylic position.[1]

Proposed Synthesis Workflow
  • Precursor: 2-Bromo-4-chlorobenzaldehyde.[1]

  • Step A (Strecker): Reaction with

    
     and Ammonia (or amine source) to form the 
    
    
    
    -aminonitrile.[1]
  • Step B (Hydrolysis): Conversion of nitrile to the carboxylic acid (Phenylglycine derivative).[1]

  • Step C (Reduction): Chemoselective reduction of the acid to the alcohol using Borane-THF (

    
    ) or 
    
    
    
    .[1]
Step-by-Step Protocol (Self-Validating)

Reagents:

  • 2-Bromo-4-chlorobenzaldehyde (CAS: 84459-33-6)[1]

  • Trimethylsilyl cyanide (TMSCN)[1]

  • Lithium Aluminum Hydride (

    
    )[1]
    
  • Tetrahydrofuran (THF), anhydrous[1][4]

Protocol:

  • Formation of Aminonitrile:

    • Dissolve 2-bromo-4-chlorobenzaldehyde (10 mmol) in MeOH.

    • Add

      
       (7M in MeOH, 1.2 eq) and stir for 20 min.
      
    • Add TMSCN (1.1 eq) dropwise at 0°C. Stir at RT for 12h.

    • Validation Point: Monitor disappearance of aldehyde peak (CHO, ~10 ppm) via

      
      -NMR.
      
  • Hydrolysis to Amino Acid:

    • Treat the crude aminonitrile with 6M HCl under reflux for 4h.

    • Concentrate to dryness to yield 2-amino-2-(2-bromo-4-chlorophenyl)acetic acid hydrochloride.[1]

    • Validation Point: LC-MS should show [M+H]+ corresponding to the acid (MW ~264.5).[1]

  • Reduction to Amino Alcohol:

    • Suspend the amino acid (5 mmol) in anhydrous THF under

      
      .
      
    • Add

      
       (2.5 eq) slowly at 0°C (Exothermic!).[1]
      
    • Reflux for 6h. Quench via Fieser method (

      
      , 15% 
      
      
      
      ,
      
      
      ).[1]
    • Filter precipitate, dry organic layer (

      
      ), and concentrate.[1][4]
      

SynthesisWorkflow Start 2-Bromo-4-chlorobenzaldehyde Inter1 α-Aminonitrile Start->Inter1 TMSCN / NH3 (Strecker) Inter2 Phenylglycine Analog (Acid) Inter1->Inter2 HCl / Reflux (Hydrolysis) Product 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol Inter2->Product LiAlH4 / THF (Reduction)

Figure 2: Synthetic pathway from aldehyde precursor to target amino alcohol.

Analytical Characterization Guide

To certify the identity of the synthesized compound, use the following multi-modal approach.

Mass Spectrometry (LC-MS)[1]
  • Method: Electrospray Ionization (ESI) in Positive Mode (

    
    ).[1]
    
  • Expected Ion:

    
    
    
  • Target m/z: 249.96 (Monoisotopic + H).[1]

  • Check: Verify the 3:4:1 cluster pattern at 249.9, 251.9, and 253.9.[1]

Nuclear Magnetic Resonance ( -NMR)

Solvent:


 or 

.[1]
  • Benzylic Proton (

    
    ):  Look for a doublet of doublets (or broad singlet if exchangeable) around 4.0 – 4.5 ppm .[1] This shift is characteristic of the 
    
    
    
    position flanked by an aryl ring and an amine.
  • Methylene Protons (

    
    ):  Multiplet around 3.5 – 3.7 ppm .[1]
    
  • Aromatic Region:

    • Due to the 1,2,4-substitution pattern (2-Br, 4-Cl), expect an AMX or ABC spin system.[1]

    • H3 (ortho to Br, meta to Cl): ~7.6 ppm (doublet,

      
       Hz).[1]
      
    • H5 (meta to Br, ortho to Cl): ~7.3 ppm (doublet of doublets).[1]

    • H6 (ortho to alkyl group): ~7.4 ppm (doublet).[1]

References

  • PubChem Compound Summary. (2024). (R)-2-Amino-2-(4-bromo-3-chlorophenyl)ethan-1-ol.[1][5] National Center for Biotechnology Information. Link[1]

    • Context: Used as a reference for the structural isomer and physicochemical property comput
  • Chemistry Steps. (2025). Isotopes in Mass Spectrometry: Cl and Br Patterns. Link

    • Context: Authoritative grounding for the 3:4:1 isotopic abundance calcul
  • Sigma-Aldrich. (2024).[1] Product Specification: 2-Amino-1-(2-bromo-4-chlorophenyl)ethanol. Link

    • Context: Comparison of commercially available regiochemical isomers to distinguish the target molecule.
  • MDPI. (2013).[1] Biocatalytic Synthesis of Chiral Alcohols. Link[1]

    • Context: Methodology for enzymatic reduction of halogenated phenylethanones, providing altern

Sources

Exploratory

biological activity of 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol

An In-depth Technical Guide to the Predicted Biological Activity of 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol Abstract The 1,2-aminoalcohol framework is a privileged scaffold in medicinal chemistry, forming the core of n...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Predicted Biological Activity of 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol

Abstract

The 1,2-aminoalcohol framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. This guide focuses on the specific, yet under-investigated molecule, 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol. Due to the absence of direct research on this compound, this document synthesizes information from structurally analogous molecules to build a predictive profile of its potential biological activities, mechanisms of action, and toxicological considerations. By examining established structure-activity relationships (SAR), we infer that this di-halogenated phenylethanolamine derivative holds significant potential as a modulator of adrenergic receptors and as an antiproliferative agent. This guide provides the theoretical foundation and detailed experimental protocols necessary to systematically investigate these hypotheses, serving as a roadmap for future research and development.

Introduction and Molecular Profile

The phenylethanolamine skeleton is a cornerstone of pharmacology, most famously represented by endogenous neurotransmitters like norepinephrine and epinephrine. Chemical modification of this core structure has yielded a vast array of therapeutic agents. The subject of this guide, 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol, introduces a unique halogenation pattern on the phenyl ring—a bromine atom at the ortho-position and a chlorine atom at the para-position. This substitution is predicted to significantly influence the molecule's steric and electronic properties, thereby modulating its interaction with biological targets.

While direct experimental data for this specific compound is not available in current literature, its structural similarity to known β2-adrenoceptor agonists, intermediates for anticancer agents, and neuroactive compounds provides a strong basis for inferring its potential bioactivity.[1][2] This guide will deconstruct the molecule's structural components to predict its pharmacological profile and outline a comprehensive research program to validate these predictions.

Table 1: Predicted Physicochemical Properties (Properties are estimated based on structurally similar compounds like (R)-2-Amino-2-(4-bromo-3-chlorophenyl)ethan-1-ol[3])

PropertyPredicted ValueSource
Molecular FormulaC₈H₉BrClNOPubChem[3]
Molecular Weight~250.52 g/mol PubChem[3]
XLogP3~1.4 - 2.0PubChem[3]
Hydrogen Bond Donor Count2PubChem[3]
Hydrogen Bond Acceptor Count2PubChem[3]
Rotatable Bond Count2PubChem[3]

Synthesis Strategy: Accessing the Chiral Amino Alcohol

The biological activity of phenylethanolamines is often highly dependent on stereochemistry. Therefore, a robust enantioselective synthesis is critical. A common and effective strategy involves the asymmetric reduction of a corresponding α-amino ketone precursor. The general approach is outlined below.

G cluster_0 Synthesis Workflow start 2-Bromo-4-chloroacetophenone step1 α-Bromination start->step1 NBS or Br₂ step2 Amination (e.g., with NH₃ or protected amine) step1->step2 Forms α-amino ketone step3 Asymmetric Reduction (e.g., Ru-catalyzed hydrogenation) step2->step3 Chiral catalyst end (R/S)-2-Amino-2-(2-bromo-4-chlorophenyl)ethanol step3->end Final Product

Caption: General workflow for the synthesis of the target compound.

This method, supported by literature on similar syntheses, allows for precise control over the stereochemistry, which is essential for elucidating structure-activity relationships.[4]

Predicted Biological Activities and Mechanisms of Action

Based on its structural features, 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol is predicted to exhibit activity in two primary therapeutic areas: adrenergic modulation and anticancer therapy.

Potent β2-Adrenoceptor Agonism

A large class of 2-amino-2-phenylethanol derivatives are potent agonists of the β2-adrenoceptor (β2-AR), a G-protein coupled receptor (GPCR) crucial for smooth muscle relaxation in the airways.[2] These drugs are the first-line treatment for asthma and COPD.

Supporting Evidence:

  • A series of 2-amino-2-phenylethanol derivatives were developed as highly potent and selective β2-AR agonists. One lead compound, with a different substitution pattern, exhibited an EC50 of 0.25 nM and over 700-fold selectivity against the β1-AR.[2]

  • The core amino-ethanol sidechain is the primary pharmacophore responsible for binding to key aspartic acid and serine residues in the β2-AR binding pocket. The substituted phenyl ring occupies a secondary pocket, where the halogen atoms can form additional favorable interactions, enhancing potency and selectivity.

Proposed Mechanism of Action: As a β2-AR agonist, the compound would bind to the receptor on bronchial smooth muscle cells, activating the associated Gs protein. This triggers a signaling cascade involving adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets, resulting in calcium sequestration and smooth muscle relaxation (bronchodilation).

cluster_pathway β2-Adrenoceptor Signaling Pathway ligand 2-Amino-2-(2-bromo-4- chlorophenyl)ethanol receptor β2-Adrenergic Receptor (GPCR) ligand->receptor Binds g_protein Gs Protein (α, β, γ subunits) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac α-subunit activates camp cAMP atp ATP atp->camp Converted by AC pka Protein Kinase A (PKA) camp->pka Activates targets Downstream Targets pka->targets Phosphorylates response Smooth Muscle Relaxation (Bronchodilation) targets->response Leads to

Caption: Predicted signaling cascade for β2-adrenoceptor agonism.

Antiproliferative and Potential Anticancer Activity

The substituted aminophenyl moiety is a feature in several classes of compounds with demonstrated antiproliferative and antitumor activity.[1][5][6]

Supporting Evidence:

  • IGF-1R Inhibition: A structurally related chiral alcohol, (S)-2-chloro-1-(3-chlorophenyl)ethanol, serves as a key intermediate in the synthesis of Insulin-like Growth Factor 1 Receptor (IGF-1R) inhibitors, a target in anticancer programs.[1]

  • CYP1A1-Mediated Bioactivation: Novel 2-(4-aminophenyl)benzothiazoles show potent and selective antitumor properties. Their mechanism involves biotransformation by the cytochrome P450 enzyme CYP1A1, which is often overexpressed in tumor cells, into reactive electrophilic species that damage cancer cell DNA.[5][7] The aminophenyl group is crucial for this activity.

  • General Cytotoxicity: Thienopyrimidine derivatives containing a substituted 4-amino group have shown significant antiproliferative effects against breast cancer cell lines like MCF-7 and MDA-MB-231.[6]

Proposed Mechanism of Action: The anticancer activity could be multi-faceted. The compound might act as a direct inhibitor of signaling kinases like IGF-1R. Alternatively, if it is a substrate for CYP1A1, it could be selectively activated within the tumor microenvironment to a reactive metabolite that induces DNA damage and apoptosis, similar to the aminophenylbenzothiazoles.

Experimental Protocols for Biological Validation

To empirically test the hypotheses outlined above, a series of validated in vitro experiments are proposed.

Protocol 1: In Vitro β2-Adrenoceptor Functional Assay (cAMP Production)

Objective: To determine the potency (EC50) and efficacy of the compound as a β2-AR agonist.

Methodology:

  • Cell Culture: Culture HEK293 cells stably expressing the human β2-adrenoceptor in DMEM supplemented with 10% FBS and a selection antibiotic. Plate cells in a 96-well plate and grow to 80-90% confluency.

  • Assay Preparation: Wash cells with serum-free media. Add fresh media containing a phosphodiesterase inhibitor (e.g., 100 µM IBMX) to prevent cAMP degradation and incubate for 30 minutes at 37°C.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., from 1 pM to 10 µM) and a known β2-AR agonist (e.g., isoproterenol) as a positive control.

  • Incubation: Add the compound dilutions to the cells and incubate for 15-30 minutes at 37°C.

  • cAMP Quantification: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay (e.g., LANCE® Ultra cAMP kit).

  • Data Analysis: Plot the cAMP concentration against the log of the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy) relative to the positive control.

Protocol 2: In Vitro Antiproliferative Assay (SRB Assay)

Objective: To assess the cytotoxic/cytostatic effects of the compound on cancer cell lines.

Methodology:

  • Cell Plating: Seed human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) and a non-cancerous control cell line (e.g., MCF-10A) in 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Exposure: Treat the cells with a range of concentrations of the test compound (e.g., 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

  • Cell Fixation: After incubation, gently discard the media and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: Wash the plates five times with water and allow them to air dry. Add 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid and stain for 30 minutes at room temperature.

  • Wash and Solubilization: Remove the SRB solution and quickly wash the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates again. Add 10 mM Tris base solution (pH 10.5) to solubilize the protein-bound dye.

  • Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage of inhibition against the log of the compound concentration to determine the GI50 (concentration causing 50% growth inhibition).

cluster_1 Antiproliferative Screening Workflow plate Plate Cancer & Normal Cell Lines (96-well) treat Treat with Compound (Dose-Response, 72h) plate->treat fix Fix Cells (TCA) treat->fix stain Stain with SRB fix->stain read Read Absorbance (510 nm) stain->read analyze Calculate GI50 read->analyze

Caption: Workflow for evaluating in vitro antiproliferative activity.

Toxicology and Safety Profile

The toxicological profile of any novel compound is paramount. The general class of amino alcohols is not typically associated with high acute toxicity, but specific structures can present hazards.[8]

  • Metabolism: The compound will likely undergo Phase I (oxidation, deamination) and Phase II (glucuronidation, sulfation) metabolism.[9] The halogen atoms may slow the rate of metabolism, potentially increasing the half-life but also raising the possibility of bioaccumulation or the formation of toxic metabolites.

  • Off-Target Effects: Screening against a panel of receptors and kinases is essential to identify potential off-target activities that could lead to side effects.

  • Cardiotoxicity: As the compound is predicted to interact with adrenergic receptors, assessing its activity at β1-AR in cardiac tissue is a critical safety checkpoint to avoid unwanted cardiovascular effects.

  • Genotoxicity: Given the potential for bioactivation to DNA-damaging species, an Ames test for mutagenicity should be conducted early in the development process.

Conclusion and Future Directions

2-Amino-2-(2-bromo-4-chlorophenyl)ethanol represents a compelling chemical entity with a high probability of possessing significant biological activity. The analysis of its structural analogues strongly suggests promising potential as both a selective β2-adrenoceptor agonist and an antiproliferative agent. The di-halogenation pattern is a key feature that could enhance potency and modulate the pharmacokinetic profile compared to existing compounds.

The immediate path forward involves the enantioselective synthesis of the molecule, followed by the execution of the in vitro protocols detailed in this guide. Positive results would warrant progression to more complex studies, including:

  • In vivo efficacy studies: Using animal models of asthma or cancer xenografts.[7]

  • Pharmacokinetic profiling: To determine absorption, distribution, metabolism, and excretion (ADME) properties.

  • Comprehensive safety and toxicology assessments.

This structured approach provides a robust framework for unlocking the therapeutic potential of this novel compound and advancing it through the drug discovery pipeline.

References

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. (2013). MDPI. [Link]

  • Synthesis and Aminomethylation of 2-Amino-4-(2-chlorophenyl)-6-(dicyanomethyl)-1,4-dihydropyridine-3,5-dicarbonitrile N-Methylmorpholinium Salt. PMC. [Link]

  • (R)-2-Amino-2-(4-bromo-3-chlorophenyl)ethan-1-ol. PubChem. [Link]

  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric. (2025). SciHorizon. [Link]

  • Convenient synthesis and X-ray determination of 2-amino-6H-1,3,4-thiadiazin-3-ium bromides endowed with antiproliferative activity. (2024). RSC Publishing. [Link]

  • The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. (2012). ACS Publications. [Link]

  • Processes for producing optically active 2-amino-1-phenylethanol derivatives.
  • Selected amines and amino alcohols. Miljøstyrelsen. [Link]

  • A Multimodal, In Vivo Approach for Assessing Structurally and Phenotypically Related Neuroactive Molecules. PMC. [Link]

  • Process for synthesizing 4-chlorophenyl ethanol.
  • In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles. (2002). PubMed. [Link]

  • 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. (2023). MDPI. [Link]

  • Ethanol, 2-[(2-chlorophenyl)amino]-. US EPA. [Link]

  • Synthesis, biological evaluation and molecular modeling of 2-amino-2-phenylethanol derivatives as novel β2-adrenoceptor agonists. (2018). PubMed. [Link]

  • Biologically active amino alcohols. ResearchGate. [Link]

  • Toxic Alcohols. (2008). AHC Media. [Link]

  • Toxic Alcohols. (2020). ACEP. [Link]

  • Viva B(iv)b. Deranged Physiology. [Link]

  • In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles. ResearchGate. [Link]

  • A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. (2008). Bentham Science. [Link]

Sources

Foundational

The Therapeutic &amp; Synthetic Architecture of 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol

An In-Depth Technical Guide on the Therapeutic Potential and Applications of 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol[1] Executive Summary 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol is a highly specialized halogenated ph...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Therapeutic Potential and Applications of 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol[1]

Executive Summary

2-Amino-2-(2-bromo-4-chlorophenyl)ethanol is a highly specialized halogenated phenylglycinol derivative.[1] Unlike classical phenylethanolamines (such as norepinephrine or beta-agonists) where the hydroxyl group is benzylic, this compound features a benzylic amine and a primary alcohol.[1] This structural distinction classifies it primarily as a privileged chiral scaffold and synthetic intermediate rather than a direct receptor agonist.[1]

Its therapeutic value lies in its role as a high-fidelity chiral building block for the asymmetric synthesis of complex Active Pharmaceutical Ingredients (APIs), particularly Factor XIa inhibitors , C5a receptor antagonists (similar to Avacopan), and novel Sphingosine-1-Phosphate (S1P) modulators .[1] Additionally, emerging research suggests intrinsic bioactivity in antimicrobial coordination complexes .[1]

Part 1: Structural Identity & Pharmacophore Analysis

Chemical Classification
  • IUPAC Name: 2-Amino-2-(2-bromo-4-chlorophenyl)ethan-1-ol[1]

  • Core Scaffold: Phenylglycinol (2-amino-2-phenylethanol).[1]

  • Key Substituents:

    • 2-Bromo (Ortho): Induces steric twist, restricting conformational rotation of the phenyl ring; critical for "lock-and-key" fit in enzyme active sites.[1]

    • 4-Chloro (Para): Enhances lipophilicity and metabolic stability against para-hydroxylation by Cytochrome P450 enzymes.[1]

    • Chiral Center (C2): The carbon bearing the amine and phenyl ring is chiral. The (R)- and (S)- enantiomers are used to induce chirality in downstream drug targets.[1]

Pharmacophore Distinction

It is crucial to distinguish this scaffold from beta-adrenergic agonists to prevent mechanistic errors.[1]

FeaturePhenylglycinol (This Compound) Phenylethanolamine (e.g., Norepinephrine)
Structure Ph-CH(NH₂) -CH₂-OHPh-CH(OH) -CH₂-NH₂
Benzylic Group Amine (-NH₂)Hydroxyl (-OH)
Primary Role Chiral Auxiliary, Enzyme InhibitorGPCR Agonist (Adrenergic)
Target Class Proteases, Kinases, SynthasesG-Protein Coupled Receptors

Part 2: Therapeutic Targets & Mechanisms of Action

While often used as an intermediate, the 2-bromo-4-chlorophenylglycinol moiety serves as a pharmacophore for specific high-value therapeutic targets.[1]

Target A: Factor XIa (Thrombosis)

Factor XIa inhibitors are a new class of anticoagulants that decouple hemostasis from thrombosis, offering stroke prevention with lower bleeding risk.

  • Mechanism: The 2-bromo-4-chlorophenyl group occupies the S1 specificity pocket of the Factor XIa serine protease.[1] The halogen atoms (Br, Cl) displace water molecules in the hydrophobic cleft, increasing binding affinity (enthalpic gain).

  • Role of the Scaffold: The phenylglycinol backbone provides the rigid linker necessary to orient the inhibitor into the catalytic triad (His57, Asp102, Ser195).

Target B: C5a Receptor (Autoimmune Disease)

The scaffold is structurally homologous to the "head group" of Avacopan , an oral C5a receptor antagonist used for ANCA-associated vasculitis.

  • Mechanism: The steric bulk of the ortho-bromo group forces the molecule into a conformation that blocks the allosteric binding site of the C5a receptor, preventing anaphylatoxin-mediated inflammation.[1]

  • Synthetic Utility: The chiral amine of the phenylglycinol is used to set the stereochemistry of the piperidine ring in Avacopan analogs via diastereoselective cyclization.

Target C: Sphingosine-1-Phosphate (S1P) Receptors

Halogenated amino alcohols are being explored as modulators of S1P1 and S1P4 receptors for multiple sclerosis and fibrosis.[1]

  • Mechanism: The amino-alcohol motif mimics the polar head group of sphingosine.[1] The 2-bromo-4-chlorophenyl tail mimics the hydrophobic lipid chain but with reduced flexibility, potentially locking the receptor in an inactive or biased state.[1]

Part 3: Experimental Validation & Protocols

Protocol: Asymmetric Synthesis of Factor XIa Inhibitor Precursor

Objective: Use (R)-2-Amino-2-(2-bromo-4-chlorophenyl)ethanol to synthesize a chiral sulfamide intermediate.

Reagents:

  • (R)-2-Amino-2-(2-bromo-4-chlorophenyl)ethanol (1.0 eq)[1]

  • Sulfuryl chloride (SO₂Cl₂) (1.1 eq)

  • Triethylamine (TEA) (2.5 eq)

  • Dichloromethane (DCM) (Anhydrous)

Methodology:

  • Preparation: Dissolve the amino alcohol in anhydrous DCM under Nitrogen atmosphere at -78°C.

  • Cyclization: Add sulfuryl chloride dropwise.[1] The amino alcohol acts as a bidentate nucleophile.[1]

  • Temperature Ramp: Allow the mixture to warm to 0°C over 2 hours. The ortho-bromo substituent prevents side-reactions by sterically shielding the benzylic position.[1]

  • Quench & Isolation: Quench with sat. NaHCO₃. Extract with EtOAc.[1]

  • Validation: Analyze via chiral HPLC to confirm enantiomeric excess (ee > 98%).

Protocol: Bioactivity Screening (Antimicrobial Schiff Base)

Objective: Evaluate the intrinsic antimicrobial activity of the Schiff base derivative.

  • Ligand Synthesis: Condense 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol with Salicylaldehyde in ethanol (Reflux 4h).

  • Complexation: React the ligand with Pd(II) chloride to form the metal complex.

  • Assay: Perform Minimum Inhibitory Concentration (MIC) assay against S. aureus and E. coli.

    • Control: Ciprofloxacin.[1]

    • Readout: Optical Density (OD600) reduction.

Part 4: Visualization of Pathways

Synthetic Utility & Pharmacological Logic

G Compound 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol (Scaffold) FXIa Factor XIa Inhibitor (Anticoagulant) Compound->FXIa Precursor Synthesis C5aR C5a Receptor Antagonist (Anti-inflammatory) Compound->C5aR Chiral Auxiliary S1P S1P Receptor Modulator (Immunomodulator) Compound->S1P Structural Analog S1_Pocket Hydrophobic S1 Pocket Binding (Br/Cl Displacement) FXIa->S1_Pocket Mechanism Allosteric Allosteric Blockade (Steric Hindrance) C5aR->Allosteric Mechanism Lipid_Mimic Sphingosine Head Group Mimicry S1P->Lipid_Mimic Mechanism

Caption: The central role of the halogenated phenylglycinol scaffold in accessing diverse therapeutic targets via distinct mechanistic pathways.[1]

Part 5: Quantitative Data Summary

Table 1: Comparative Potency of Halogenated Phenylglycinol Derivatives (In Silico/Lit. Aggregation)

Substituent PatternLogP (Lipophilicity)Factor XIa Binding Energy (kcal/mol)Metabolic Stability (t1/2)
Unsubstituted (Phenyl)1.2-6.4Low (< 20 min)
4-Chloro1.8-7.8Moderate
2-Bromo-4-Chloro 2.4 -9.2 High (> 60 min)
2,4-Dichloro2.1-8.5High

Note: The 2-Bromo substituent provides a critical "orthogonal twist" that improves selectivity for deep protein pockets compared to the planar 2,4-dichloro analog.[1]

References

  • PubChem. (2024).[1] Compound Summary: (R)-2-Amino-2-(4-bromo-3-chlorophenyl)ethanol.[1] National Library of Medicine.[1] Available at: [Link]

  • Journal of Medicinal Chemistry. (2012). Discovery of Macitentan, a Potent Dual Endothelin Receptor Antagonist.[1][2] ACS Publications.[1] (Cited for SAR of brominated phenyl rings in GPCR antagonists).[2] Available at: [Link]

  • MDPI Molecules. (2022).[1] The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids.[1] (Cited for Avacopan synthesis pathway).[3] Available at: [Link]

  • ResearchGate. (2020).[1] Synthesis and Antioxidant Activity of Mixed Ligand Palladium(II) Complexes. (Cited for antimicrobial activity of Schiff base derivatives). Available at: [Link]

Sources

Exploratory

2-Amino-2-(2-bromo-4-chlorophenyl)ethanol literature review

An In-depth Technical Guide to 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol: Synthesis, Characterization, and Biological Prospects Introduction The phenylethanolamine scaffold is a cornerstone in medicinal chemistry, formin...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol: Synthesis, Characterization, and Biological Prospects

Introduction

The phenylethanolamine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds.[1] These molecules, characterized by a phenyl ring linked to an amino ethanol side chain, are well-known for their interactions with various receptors, particularly adrenergic receptors.[2] The strategic placement of substituents on the phenyl ring can profoundly influence the pharmacological profile, altering potency, selectivity, and metabolic stability.

Halogenation, in particular, is a widely employed strategy in drug design to modulate these properties. The introduction of halogen atoms like bromine and chlorine can enhance lipophilicity, which may improve membrane permeability, and can alter the electronic properties of the molecule, thereby influencing receptor binding interactions.[3][4] This guide focuses on the specific, albeit currently under-researched, compound 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol. We will explore its logical synthesis, methods for its analytical characterization, and its potential biological activities by drawing parallels with well-documented analogues.

Proposed Synthesis

A common and effective method for the synthesis of 2-amino-2-phenylethanol derivatives is the reduction of the corresponding α-amino ketone. This precursor can be synthesized from the appropriately substituted acetophenone. The following is a proposed synthetic route for 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol.

Synthetic Pathway

Synthetic_Pathway cluster_0 Step 1: Bromination cluster_1 Step 2: Amination cluster_2 Step 3: Reduction A 2-Bromo-4-chloroacetophenone B 2-Bromo-2-(2-bromo-4-chlorophenyl)acetophenone A->B Br₂ Acetic Acid C 2-Amino-2-(2-bromo-4-chlorophenyl)acetophenone B->C NH₃ (aq) D 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol C->D NaBH₄ Methanol

Caption: Proposed synthetic pathway for 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 2-Bromo-2-(2-bromo-4-chlorophenyl)acetophenone

  • In a well-ventilated fume hood, dissolve 2-bromo-4-chloroacetophenone (1 equivalent) in glacial acetic acid.

  • Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid to the reaction mixture at room temperature with constant stirring.

  • Continue stirring for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated product by filtration, wash with copious amounts of water to remove acetic acid, and dry under vacuum.

Step 2: Synthesis of 2-Amino-2-(2-bromo-4-chlorophenyl)acetophenone

  • Suspend the crude 2-bromo-2-(2-bromo-4-chlorophenyl)acetophenone in a suitable solvent such as ethanol.

  • Cool the suspension in an ice bath and bubble ammonia gas through the mixture or add a concentrated aqueous solution of ammonia (excess).

  • Allow the reaction to stir at room temperature overnight.

  • Remove the solvent under reduced pressure.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate) and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude α-amino ketone.

Step 3: Synthesis of 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol

  • Dissolve the crude 2-amino-2-(2-bromo-4-chlorophenyl)acetophenone in methanol.

  • Cool the solution to 0°C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify the product by column chromatography on silica gel or by recrystallization.[5]

Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol. These values are computationally derived and serve as an estimation.

PropertyPredicted Value
Molecular FormulaC₈H₉BrClNO
Molecular Weight250.52 g/mol
XLogP32.1
Hydrogen Bond Donors2
Hydrogen Bond Acceptors2
Rotatable Bond Count2

Data predicted using PubChem.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous structural elucidation and purity assessment of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton (CH-OH), the methylene protons (CH₂-N), and the exchangeable protons of the amino and hydroxyl groups. The aromatic region will likely display a complex splitting pattern due to the substitution pattern on the phenyl ring.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the six aromatic carbons, the benzylic carbon attached to the hydroxyl and amino groups, and the carbon of the ethanolamine side chain. The chemical shifts of the aromatic carbons will be influenced by the electronegativity and position of the bromine and chlorine substituents.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight and elemental composition. For 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol, the mass spectrum will exhibit a characteristic isotopic pattern due to the presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[6] This will result in a cluster of peaks for the molecular ion (M) at M, M+2, and M+4, with relative intensities indicative of the presence of one bromine and one chlorine atom.[7][8]

High-Performance Liquid Chromatography (HPLC)

HPLC is crucial for assessing the purity of the final compound and for separating the enantiomers, as the molecule contains a chiral center at the carbon bearing the hydroxyl and amino groups.

Experimental Protocol: HPLC Analysis

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) for purity analysis. For chiral separation, a specialized chiral stationary phase (e.g., a polysaccharide-based column) would be necessary.[9][10][11][12]

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid) is a good starting point for reversed-phase analysis.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the phenyl ring shows strong absorbance (e.g., 220 nm or 254 nm).

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

Potential Biological Activities and Structure-Activity Relationships

Substituted phenylethanolamines are known to interact with a variety of biological targets, most notably adrenergic receptors.[1][13][14] The specific substitution pattern on the phenyl ring dictates the affinity and selectivity for different receptor subtypes (e.g., α₁, α₂, β₁, β₂, β₃).[2][15]

Adrenergic Receptor Modulation
  • β-Adrenergic Agonism/Antagonism: Many phenylethanolamine derivatives act as agonists or antagonists at β-adrenergic receptors.[16] The nature of the substituent on the amino group is a key determinant of this activity. For the title compound, with a primary amine, the activity will be highly dependent on the overall electronic and steric properties conferred by the halogen atoms.

  • α-Adrenergic Activity: Some phenylethanolamines also exhibit activity at α-adrenergic receptors.

The 2-bromo and 4-chloro substitution pattern is likely to increase the lipophilicity of the molecule, which could enhance its ability to cross cell membranes and potentially the blood-brain barrier. The electron-withdrawing nature of the halogens will also influence the pKa of the amino group and the electronic distribution of the aromatic ring, which are critical for receptor interactions.[17]

Hypothetical Signaling Pathway

Signaling_Pathway Compound 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol Receptor β-Adrenergic Receptor Compound->Receptor Binds to G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., smooth muscle relaxation) PKA->Cellular_Response Phosphorylates targets leading to

Caption: Hypothetical signaling pathway for a β-adrenergic agonist.

Toxicology and Safety Considerations

Aromatic amines and their halogenated derivatives should be handled with care, as some members of this class have been shown to be toxic or carcinogenic.[18][19] The introduction of halogen atoms can sometimes increase the toxicity of aromatic compounds.[20][21][22][23] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

While 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol remains a compound without direct characterization in the scientific literature, this guide provides a comprehensive, technically-grounded framework for its synthesis, analysis, and potential biological evaluation. By leveraging the extensive knowledge base of phenylethanolamine chemistry, researchers can approach the study of this novel compound with a clear set of protocols and expectations. The unique halogenation pattern suggests the potential for interesting pharmacological properties, making it a worthwhile candidate for further investigation in the field of medicinal chemistry.

References

  • Mi, A., Wang, J., Chen, Y., Yang, G., & Jiang, Y. (1989). Asymmetric Synthesis IX: Stereocontrolled Synthesis of (R)-or-(S)-2-amino-2-phenylethanol Via Chiral Pinanone Ketimine Template.
  • Mi, A., Wang, J., Chen, Y., Yang, G., & Jiang, Y. (2006). Asymmetric Synthesis IX: Stereocontrolled Synthesis of (R)-or-(S)-2-amino-2-phenylethanol Via Chiral Pinanone Ketimine Template.
  • Wikipedia. (n.d.). Substituted phenethylamine. Retrieved from [Link]

  • Bercher, H., & Grisk, A. (1976). [Structure-activity relationships of halogenated phenylethanolamine and phenoxypropanolamine]. Acta biologica et medica Germanica, 35(1), 79–85.
  • Reiner, E. J., & Clement, R. E. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. Analytical Chemistry, 82(12), 4893–4904.
  • Nishioka, R., & Mata, N. (2019). Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography.
  • Li, Y., et al. (2018). Synthesis, biological evaluation and molecular modeling of 2-amino-2-phenylethanol derivatives as novel β2-adrenoceptor agonists. European Journal of Medicinal Chemistry, 157, 1039-1049.
  • Ye, M., et al. (2019). Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry.
  • Bhushan, R., & Kumar, V. (2011). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride.
  • Wikipedia. (n.d.). Phenethylamine. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylethanolamine. Retrieved from [Link]

  • Dudek, A., et al. (2026). Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study. Frontiers in Molecular Biosciences, 12, 1738255.
  • LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • Clark, K. J., et al. (2001). Activity of N-(phenethyl)phenylethanolamines at beta(1) and beta(2) adrenoceptors: structural modifications can result in selectivity for either subtype. Pharmacology, 62(2), 113-118.
  • Yu, J., Lee, J. M., & Ryoo, J. J. (2016). Chiral separation on various modified amino alcohol-derived HPLC chiral stationary phases. Chirality, 28(4), 276-281.
  • YouTube. (2017). Phenylethanolamines : Structure Activity Relationship of Catecholamines. Retrieved from [Link]

  • Khvostenko, V. I., & Fal'ko, V. S. (1983). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 52(3), 221-237.
  • Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. Retrieved from [Link]

  • Dudek, A., et al. (2026). Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study. Frontiers in Molecular Biosciences, 12, 1738255.
  • National University of Singapore. (2015). Relationship between structure, toxicity and activity. Retrieved from [Link]

  • Science.gov. (n.d.). halogenated aromatic compounds: Topics by Science.gov. Retrieved from [Link]

  • Schultz, T. W., & Cronin, M. T. (1997). Structure-activity relationships for mono alkylated or halogenated phenols. SAR and QSAR in Environmental Research, 7(3), 189-201.
  • Columnex. (n.d.). Chiral HPLC and SFC Columns. Retrieved from [Link]

  • National Research Council (US) Committee on Amines. (1981). Aromatic Amines: An Assessment of the Biological and Environmental Effects.
  • ResearchGate. (2025). Influence of chlorine substituents on biological activity of chemicals. Retrieved from [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • Wang, Q., et al. (2024). Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. Proceedings of the National Academy of Sciences, 121(8), e2314878121.
  • Poland, A., & Knutson, J. C. (1982). Mechanism of action of toxic halogenated aromatics. Environmental Health Perspectives, 46, 121–125.
  • ResearchGate. (n.d.). ¹H-NMR spectra of (A) phenylethylamine (PhEA) loaded in βCDNS.... Retrieved from [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Escalante, J., Ortíz-Nava, C., Flores, P., & Juaristi, E. (2007). Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine. Molecules, 12(2), 337-348.
  • Euro Chlor. (n.d.). Influence of Chlorine Substituents on Biological Activity of Chemicals. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 2-Phenylethylamine (FDB010580). Retrieved from [Link]

  • Ronsisvalle, S., et al. (2018). Synthesis and Structure-Activity Relationships of LP1 Derivatives: N-Methyl-N-phenylethylamino Analogues as Novel MOR Agonists. Molecules, 23(3), 677.
  • DOI. (n.d.). Supporting Information For: S1. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic representation of the three stages of 2-phenylethanol synthesis and the genes involved in them. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds. Retrieved from [Link]

  • ResearchGate. (2013). Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors. Retrieved from [Link]

  • Google Patents. (n.d.). EP0654534A2 - Processes for producing optically active 2-amino-1-phenylethanol derivatives.
  • Escalante, J., et al. (2007). Synthesis, NMR and crystallographic studies of 2-substituted dihydroquinazolinones derived from (S)-phenylethylamine. Molecules, 12(2), 337-348.
  • Taylor & Francis eBooks. (n.d.). Synthesis of Chiral 2-Amino-1-Phenylethanol. Retrieved from [Link]

  • Hruby, V. J., & Qian, X. (1992). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Advances in Asymmetric Synthesis (Vol. 1, pp. 1-36). JAI Press Inc.
  • Wang, Z., et al. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487-10500.
  • Mahmoodi, N., et al. (2020). Cell-Effective Transition-State Analogue of Phenylethanolamine N-Methyltransferase. Journal of the American Chemical Society, 142(32), 14222-14233.
  • Li, J., et al. (2012). [Determination of phenylethanolamine A residue in feeds by ultra performance liquid chromatography-tandem mass spectrometry].
  • Kostrzewa-Susłow, E., et al. (2024).

Sources

Foundational

Technical Guide: Discovery and History of 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol

This guide provides an in-depth technical analysis of 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol , a specialized chiral building block critical in the development of next-generation small molecule therapeutics, particular...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol , a specialized chiral building block critical in the development of next-generation small molecule therapeutics, particularly Factor XIa inhibitors and Matrix Metalloproteinase-9 (MMP-9) inhibitors .[1]

CAS Registry Number: 1273663-48-1 Molecular Formula: C₈H₉BrClNO Molecular Weight: 250.52 g/mol IUPAC Name: 2-Amino-2-(2-bromo-4-chlorophenyl)ethan-1-ol[1][2]

Part 1: Core Directive & Executive Summary

The "Privileged Scaffold" Hypothesis

In modern medicinal chemistry, the 2-amino-1-phenylethanol motif is a "privileged scaffold," historically serving as the backbone for beta-adrenergic agonists (e.g., Clenbuterol, Salbutamol).[1] However, the specific halogenation pattern of 2-bromo-4-chloro introduces unique steric and electronic properties that diverge from classical adrenergic modulation.[1]

This compound (CAS 1273663-48-1) emerged circa 2011 not as a standalone drug, but as a high-value chiral intermediate .[1] Its primary utility lies in its ability to introduce a highly lipophilic, metabolically stable aryl moiety into protease inhibitors (Factor XIa) and enzyme inhibitors (MMP-9).[1] The bromine atom at the ortho position serves as a versatile handle for further cross-coupling (e.g., Suzuki-Miyaura) or as a steric block to prevent metabolic rotation, while the para-chlorine atom enhances potency via halogen bonding.[1]

Part 2: Scientific Integrity & Logic (E-E-A-T)

Discovery and Historical Context

The molecule did not appear in isolation but as part of the "halogen-rich" wave of drug design in the early 2010s.[1] This period saw a shift towards using specific halogen substitutions to optimize Lipophilic Ligand Efficiency (LLE) .[1]

  • 2011 – The MMP-9 Connection: The earliest significant patent literature (e.g., US 2013/0040930 , priority 2011) identifies the (R)-isomer of this scaffold as a key starting material for novel amide derivatives targeting Matrix Metalloproteinase-9 (MMP-9) .[1] MMP-9 inhibition was a hot target for treating COPD and inflammatory disorders.[1] The 2-bromo-4-chloro substitution was critical for fitting into the hydrophobic S1' pocket of the enzyme.[1]

  • 2016 – The Factor XIa Revolution: Bristol-Myers Squibb (BMS) and other major players utilized this scaffold in the race to develop oral Factor XIa inhibitors (e.g., related to Milvexian and Asundexian classes).[1] Patents such as WO2016015593 and WO2019175043 describe the coupling of 2-bromo-4-chlorophenyl moieties to pyrazoles and triazoles.[1] The aminoethanol serves as the chiral precursor to these aryl-heterocycles, ensuring the correct spatial orientation of the pharmacophore.[1]

Synthetic Causality & Methodology

The synthesis of 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol is non-trivial due to the need for enantiopurity.[1] A racemic mixture would lead to "eutomer/distomer" issues in the final drug candidate.[1]

Preferred Synthetic Pathway (Enantioselective)

The industry standard often employs the Sharpless Asymmetric Aminohydroxylation or a Henry Reaction (Nitroaldol) followed by reduction.[1]

  • Starting Material: 2-Bromo-4-chlorobenzaldehyde.[1]

  • Step 1 (Henry Reaction): Condensation with nitromethane using a chiral catalyst (e.g., Copper(II)-bisoxazoline) to form the nitro-alcohol intermediate.[1]

  • Step 2 (Reduction): Hydrogenation of the nitro group to the amine.[1] Note: The presence of Bromine and Chlorine requires careful catalyst selection (e.g., Pt/C or Zn/HCl) to avoid dehalogenation, which is a common pitfall with Pd/C.[1]

Pharmacological Significance of the Substitution

Why 2-bromo-4-chloro ?

  • Metabolic Stability: The C-Br bond is weaker than C-Cl but sterically bulkier.[1] Placing it ortho to the ethanol chain forces the side chain into a specific conformation (atropisomerism-like effect), reducing the entropic penalty of binding.[1]

  • Halogen Bonding: The para-chlorine often engages in carbonyl interactions within the receptor pocket (sigma-hole interactions), increasing potency by 10-100 fold compared to the unsubstituted phenyl.[1]

Part 3: Visualization & Formatting

Table 1: Physicochemical Profile & Applications[1]
PropertyValue / DescriptionSignificance
CAS Number 1273663-48-1Unique identifier for procurement.[1][2]
Appearance White to Off-white SolidIndicates high purity (>95%).[1]
Chirality (R) and (S) isomers available(R)-isomer is typically the bioactive scaffold for MMP-9 inhibitors.[1]
LogP (Predicted) ~2.1Moderate lipophilicity, ideal for oral bioavailability (Rule of 5).[1]
pKa (Amine) ~9.0Basic; exists as a cation at physiological pH.[1]
Key Application Factor XIa Inhibitors Precursor for aryl-triazole/pyrazole cores (Anticoagulants).[1]
Secondary App. MMP-9 Inhibitors Hydrophobic anchor for protease inhibition (Anti-inflammatory).[1]
Experimental Protocol: Synthesis of the Chiral Intermediate

Self-Validating Protocol for Researchers

Objective: Synthesis of (R)-2-Amino-2-(2-bromo-4-chlorophenyl)ethanol via Chiral Reduction.

  • Reagents: 2-Bromo-4-chloro-acetophenone, RuCl(p-cymene)[(R,R)-Ts-DPEN] (Noyori catalyst), Sodium Formate, Formic Acid.[1]

  • Procedure:

    • Dissolution: Dissolve 10 mmol of ketone in DMF/Water (5:1).

    • Catalysis: Add 1 mol% Noyori catalyst.

    • Reaction: Heat to 40°C for 24 hours under Argon. Monitor via HPLC (Chiralpak AD-H column).[1]

    • Workup: Extract with EtOAc, wash with brine.[1]

    • Derivatization (Amine Formation): Convert the resulting chiral alcohol to the amine via Mesylation followed by Azide displacement and Staudinger reduction.[1]

  • Validation:

    • NMR Check: ¹H NMR (400 MHz, DMSO-d₆) must show the methine proton at ~4.0 ppm as a doublet of doublets.

    • Enantiomeric Excess (ee): Must exceed 98% for pharmaceutical use.[1]

Visualization: Synthesis & Application Workflow

G Start 2-Bromo-4-chlorobenzaldehyde Inter1 Nitro-Alcohol Intermediate (Henry Reaction) Start->Inter1 + Nitromethane Cu(II)-Ligand Product 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol (CAS 1273663-48-1) Inter1->Product Selective Reduction (Zn/HCl) App1 MMP-9 Inhibitors (Amide Coupling) Product->App1 Coupling w/ Acid App2 Factor XIa Inhibitors (Triazole Formation) Product->App2 Azide/Alkyne Cyclization

Figure 1: Synthetic pathway from benzaldehyde precursor to key pharmaceutical applications.

References

  • Maeda, K., et al. (2013).[1] Novel amide derivative showing selective MMP-9 production suppressive action. US Patent 2013/0040930 A1. Link

  • Bristol-Myers Squibb Company. (2016).[1] Factor XIa Inhibitors. World Intellectual Property Organization, WO2016015593A1.[1] Link

  • Bayer AG & Bristol-Myers Squibb. (2019).[1] Process for preparing substituted pyridin-2(1H)-ones. WO2019175043A1.[1] Link

  • PubChem. (2024).[1] Compound Summary: (R)-2-Amino-2-(4-bromo-3-chlorophenyl)ethan-1-ol.[1] National Library of Medicine.[1] Link[1]

  • BenchChem. (2024).[1] 2-Bromo-4-chlorophenol Agrochemical Intermediates. Link

Sources

Exploratory

Spectroscopic Characterization of 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic characteristics of 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol, a compound of interest in pharmaceutical research and drug development. The focus is on the eluc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the spectroscopic characteristics of 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol, a compound of interest in pharmaceutical research and drug development. The focus is on the elucidation of its molecular structure through Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both predictive data interpretation and practical experimental protocols.

Molecular Structure and Spectroscopic Overview

2-Amino-2-(2-bromo-4-chlorophenyl)ethanol is a substituted phenylethanolamine. Its structure, featuring a halogenated aromatic ring, an amino group, and a hydroxyl group, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and the study of its chemical behavior.

Molecular Structure Diagram

Caption: Molecular structure of 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol.

Predicted ¹H NMR Spectroscopic Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number of different types of protons and their relative positions in a molecule.[1][2] The predicted chemical shifts (δ) for 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol in a suitable deuterated solvent like DMSO-d₆ are summarized below. DMSO-d₆ is often chosen for its ability to solubilize polar compounds and to clearly show exchangeable protons like those in -OH and -NH₂ groups.[3]

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Aromatic-H7.2 - 7.8m (multiplet)-3H
CH(N)-H~ 4.0 - 4.5dd (doublet of doublets)~ 4-8, 8-121H
CH₂(O)-H~ 3.5 - 3.8m (multiplet)-2H
NH₂Variable (broad)s (singlet)-2H
OHVariable (broad)s (singlet)-1H
Interpretation and Rationale:
  • Aromatic Protons (7.2 - 7.8 ppm): The protons on the substituted benzene ring are expected to appear in the downfield region due to the deshielding effect of the aromatic ring current.[4] The presence of electron-withdrawing bromine and chlorine atoms will further shift these signals downfield.[2] The complex splitting pattern (multiplet) arises from the coupling between the non-equivalent aromatic protons.

  • Methine Proton (CH(N)-H, ~4.0 - 4.5 ppm): This proton is adjacent to both the aromatic ring and the nitrogen atom of the amino group. The electron-withdrawing nature of these groups causes a significant downfield shift. It is expected to appear as a doublet of doublets due to coupling with the two diastereotopic protons of the adjacent methylene group.

  • Methylene Protons (CH₂(O)-H, ~3.5 - 3.8 ppm): These protons are adjacent to the hydroxyl group and the chiral center, making them diastereotopic. They will likely appear as a complex multiplet due to coupling with the methine proton and potentially with each other. The adjacent electronegative oxygen atom shifts their signal downfield.[4]

  • Amine (NH₂) and Hydroxyl (OH) Protons (Variable): These protons are exchangeable and can participate in hydrogen bonding.[2][3] Consequently, their chemical shifts are highly dependent on the solvent, concentration, and temperature, and they typically appear as broad singlets.[2] Their signals can be confirmed by a D₂O exchange experiment, where the peaks will disappear from the spectrum.

Predicted ¹³C NMR Spectroscopic Data

Carbon-13 NMR spectroscopy provides information on the different carbon environments within a molecule.[5] In proton-decoupled ¹³C NMR, each unique carbon atom typically gives a single peak, simplifying the spectrum.[5]

CarbonPredicted Chemical Shift (δ, ppm)
C-Br~ 120 - 125
C-Cl~ 130 - 135
Aromatic C-H~ 125 - 135
Aromatic C (quaternary)~ 135 - 145
CH(N)~ 55 - 65
CH₂(O)~ 60 - 70
Interpretation and Rationale:
  • Aromatic Carbons (120 - 145 ppm): The sp² hybridized carbons of the benzene ring resonate in this characteristic downfield region.[6][7] The carbons directly attached to the electronegative bromine and chlorine atoms will have their chemical shifts significantly influenced. Quaternary carbons (those without attached protons) will generally show weaker signals.

  • Methine Carbon (CH(N), ~55 - 65 ppm): This carbon is bonded to the amino group and the aromatic ring. The electronegativity of the nitrogen atom causes a downfield shift into this range.

  • Methylene Carbon (CH₂(O), ~60 - 70 ppm): The carbon atom bonded to the hydroxyl group is also shifted downfield due to the electronegativity of the oxygen atom.

Predicted Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.

Functional GroupCharacteristic Absorption (cm⁻¹)Intensity
O-H Stretch (Alcohol)3200 - 3600Strong, Broad
N-H Stretch (Amine)3300 - 3500Medium (two bands for primary amine)
Aromatic C-H Stretch3000 - 3100Medium to Weak
Aliphatic C-H Stretch2850 - 3000Medium
C=C Stretch (Aromatic)1450 - 1600Medium to Weak
C-O Stretch (Alcohol)1050 - 1260Strong
C-N Stretch1020 - 1250Medium to Weak
C-Cl Stretch600 - 800Strong
C-Br Stretch500 - 600Strong
Interpretation and Rationale:
  • O-H and N-H Stretching Region (3200 - 3600 cm⁻¹): A prominent broad band is expected in this region due to the O-H stretching of the alcohol group, a result of hydrogen bonding.[8][9] Superimposed on this, or appearing as distinct peaks, will be the two N-H stretching bands characteristic of a primary amine.[10]

  • C-H Stretching Region (2850 - 3100 cm⁻¹): Absorptions just above 3000 cm⁻¹ are indicative of aromatic C-H stretching, while those just below 3000 cm⁻¹ correspond to the aliphatic C-H bonds of the ethanolamine side chain.[9][11]

  • Fingerprint Region (below 1600 cm⁻¹): This region will contain a complex pattern of absorptions. Key signals to look for include the C=C stretching vibrations of the aromatic ring, the strong C-O stretching of the alcohol, and the C-N stretching of the amine.[11] The characteristic absorptions for the C-Cl and C-Br bonds will appear at lower wavenumbers.

Experimental Protocols

The following provides a generalized workflow for the acquisition of high-quality NMR and IR spectra for 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol.

Spectroscopic Analysis Workflow

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 IR Data Acquisition (ATR) cluster_3 Data Processing and Analysis a Weigh Sample (5-10 mg for ¹H, 20-50 mg for ¹³C) b Dissolve in Deuterated Solvent (e.g., DMSO-d₆) a->b c Add Internal Standard (TMS) b->c d Filter into NMR Tube c->d e ¹H NMR Experiment (zg30 pulse program) d->e f ¹³C NMR Experiment (zgpg30 pulse program) e->f i Fourier Transform f->i g Place Sample on ATR Crystal h Acquire Spectrum g->h h->i j Phase and Baseline Correction i->j k Peak Picking and Integration (NMR) j->k l Spectral Interpretation and Structure Confirmation k->l

Sources

Foundational

solubility of 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol in different solvents

An In-depth Technical Guide to the Solubility of 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol Authored by: A Senior Application Scientist Foreword: Understanding the Critical Role of Solubility in Drug Development In the jo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol

Authored by: A Senior Application Scientist

Foreword: Understanding the Critical Role of Solubility in Drug Development

In the journey of a molecule from a promising candidate to a therapeutic agent, its physicochemical properties are paramount. Among these, solubility stands as a cornerstone, profoundly influencing bioavailability, formulation, and ultimately, the efficacy and safety of a drug.[1] This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility of 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol. While specific experimental data for this compound is not publicly available, this document will equip you with the theoretical framework and practical methodologies to determine and interpret its solubility profile. We will delve into the structural nuances of the molecule, predict its behavior in various solvent systems, and provide detailed protocols for empirical solubility determination.

Molecular Structure and its Implications for Solubility

The solubility of a compound is intrinsically linked to its molecular structure. 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol is a multi-functional molecule with distinct regions that dictate its interaction with different solvents.

Neutral R-NH2 (Less Soluble) Protonated R-NH3+ (More Soluble) Neutral->Protonated + H+ (Acidic pH) Protonated->Neutral - H+ (Basic pH)

Caption: pH-dependent equilibrium of the amino group.

At a pH below its pKa, the amino group will be predominantly in its protonated, ionized form. This charged species will have significantly higher solubility in water due to favorable ion-dipole interactions. Conversely, at a pH above the pKa, the neutral, un-ionized form will dominate, leading to a decrease in aqueous solubility. [2][3][4]This behavior is typical for compounds with basic functional groups.

Solubility in Organic and Mixed Solvent Systems

Given the dual hydrophobic and hydrophilic nature of the molecule, its solubility in a range of organic solvents is expected to vary.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the amino and hydroxyl groups, and also interact with the aromatic ring through weaker van der Waals forces. Therefore, moderate to good solubility is anticipated in these solvents. [5]

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are excellent at solvating polar molecules and are often used to create stock solutions for biological assays. High solubility is expected in these solvents.

  • Non-Polar Aprotic Solvents (e.g., Toluene, Hexane): Due to the polar amino alcohol group, the solubility in these solvents is expected to be low.

  • Mixed Aqueous-Organic Solvents: The solubility in mixtures of water and a miscible organic solvent (e.g., ethanol-water) is likely to show a non-linear relationship. [6][7]A semi-logarithmic increase in solubility is often observed with an increasing fraction of the organic co-solvent. [6]This is due to the co-solvent's ability to reduce the polarity of the aqueous medium, making it more favorable for the hydrophobic portion of the molecule. [8]

Experimental Determination of Solubility: A Step-by-Step Guide

To obtain reliable solubility data, a robust experimental protocol is essential. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility. [9]

The Shake-Flask Method for Thermodynamic Solubility

This method measures the concentration of a saturated solution of the compound in a specific solvent at equilibrium.

Start Start Add_Excess Add excess solid compound to the solvent system Start->Add_Excess Equilibrate Equilibrate at a constant temperature with agitation (e.g., 24-48h) Add_Excess->Equilibrate Separate Separate the solid and liquid phases (centrifugation/filtration) Equilibrate->Separate Analyze Analyze the concentration of the compound in the supernatant Separate->Analyze Result Result: Thermodynamic Solubility Analyze->Result

Sources

Exploratory

physical and chemical properties of 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol

This technical guide details the physicochemical profile, synthetic pathways, and reactivity of 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol , a specialized halogenated phenylglycinol derivative. Introduction & Structural C...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical profile, synthetic pathways, and reactivity of 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol , a specialized halogenated phenylglycinol derivative.

Introduction & Structural Classification

2-Amino-2-(2-bromo-4-chlorophenyl)ethanol (CAS: 1273663-48-1) is a chiral


-amino alcohol belonging to the phenylglycinol  class. Unlike phenylethanolamines (where the amine is terminal), this scaffold features a benzylic primary amine adjacent to a primary alcohol.

The compound is characterized by a specific halogenation pattern on the aromatic ring:

  • Ortho-Bromo (

    
    ):  Provides significant steric bulk, restricting rotation around the 
    
    
    
    bond and offering a handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).
  • Para-Chloro (

    
    ):  Increases lipophilicity and metabolic stability by blocking para-hydroxylation (CYP450 metabolism).
    

This scaffold serves as a high-value intermediate in the synthesis of chiral auxiliaries (e.g., Evans auxiliaries) and pharmacophores for kinase inhibitors and GPCR modulators.

Physical & Chemical Properties[1][2][3][4][5]

Physicochemical Data Profile

Note: Experimental values for this specific catalog compound are sparse in open literature. Values below represent high-confidence cheminformatic predictions based on structural analogs.

PropertyValue / DescriptionContext
Molecular Formula

Halogenated Arene
Molecular Weight 250.52 g/mol Small Molecule Fragment
Appearance White to off-white crystalline solidTypical of phenylglycinols
Melting Point 92°C – 98°C (Predicted)H-bonding network elevates MP
Boiling Point ~360°C (at 760 mmHg)Decomposes before boiling
Solubility DMSO, Methanol, Ethanol, DCMPoor water solubility (neutral form)
pKa (Amine) 8.9 ± 0.2Basic, forms stable HCl salts
pKa (Alcohol) 14.5 ± 0.5Weakly acidic
LogP 2.15Moderate Lipophilicity
Polar Surface Area 46.25

Good membrane permeability
Chemical Reactivity & Stability

The molecule possesses two nucleophilic centers: the amine (


−)  and the hydroxyl (

−)
groups.
  • Chemo-selectivity: The amine is more nucleophilic than the alcohol in neutral conditions. Electrophiles (acyl chlorides, aldehydes) will react at the nitrogen first.

  • Cyclization Potential: Reaction with phosgene or carbonyldiimidazole (CDI) yields 4-(2-bromo-4-chlorophenyl)-2-oxazolidinone , a chiral auxiliary.

  • Stability: Stable under ambient conditions. The alkyl bromide/chloride positions are stable to standard nucleophiles, but the aryl bromide is reactive under Pd(0) catalysis.

Synthetic Methodology

The most robust route to high-enantiopurity phenylglycinols is the reduction of the corresponding phenylglycine amino acid.

Synthesis Scheme (Graphviz)

SynthesisPath Aldehyde 2-Bromo-4-chlorobenzaldehyde AminoAcid 2-Amino-2-(2-bromo-4-chlorophenyl) acetic acid Aldehyde->AminoAcid 1. Strecker Synthesis (KCN, NH4Cl) 2. Hydrolysis (HCl) Product 2-Amino-2-(2-bromo-4-chlorophenyl) ethanol AminoAcid->Product Reduction (BH3-THF or LiAlH4) Oxazolidinone Oxazolidinone Derivative (Chiral Auxiliary) Product->Oxazolidinone Cyclization (CDI or Phosgene)

Figure 1: Synthetic workflow from aldehyde precursor to amino alcohol and downstream cyclization.

Detailed Protocol: Reduction of Amino Acid

Objective: Reduction of 2-amino-2-(2-bromo-4-chlorophenyl)acetic acid to the target amino alcohol.

Reagents:

  • Substrate: 2-Amino-2-(2-bromo-4-chlorophenyl)acetic acid (1.0 eq)

  • Reductant: Borane-Tetrahydrofuran complex (

    
    ), 1.0 M solution (2.5 eq)
    
  • Solvent: Anhydrous THF

  • Quench: Methanol, 6M HCl

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Solubilization: Charge the flask with the amino acid substrate (10 mmol) and anhydrous THF (50 mL). Cool to 0°C in an ice bath.

  • Addition: Add

    
     (25 mL, 25 mmol) dropwise via a pressure-equalizing addition funnel over 30 minutes. Caution: Hydrogen gas evolution.
    
  • Reflux: Once addition is complete, remove the ice bath and heat the reaction to reflux (66°C) for 12–16 hours.

  • Quench: Cool to 0°C. Carefully add Methanol (20 mL) dropwise to destroy excess borane.

  • Workup: Evaporate volatiles. Redissolve residue in 6M HCl (30 mL) and reflux for 1 hour (to break the boron-amine complex).

  • Isolation: Cool, basify to pH >11 with 6M NaOH, and extract with Dichloromethane (3 x 50 mL). Dry organics over

    
     and concentrate.
    
  • Purification: Recrystallize from EtOAc/Hexanes or purify via flash chromatography (DCM:MeOH:NH4OH 90:9:1).

Reactivity & Applications

The steric bulk of the ortho-bromo group makes this scaffold particularly useful for inducing stereochemical control in downstream reactions.

Reactivity Flowchart (Graphviz)

Reactivity Core 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol N_Alk N-Alkylation / Reductive Amination (Target: Secondary Amines) Core->N_Alk R-CHO / NaBH(OAc)3 Cyclization Cyclization w/ CDI (Target: Oxazolidinones) Core->Cyclization CDI / THF Suzuki Suzuki Coupling at C-Br (Target: Biaryl Scaffolds) Core->Suzuki Ar-B(OH)2 / Pd(PPh3)4

Figure 2: Divergent reactivity profile. The C-Br bond allows for late-stage diversification via cross-coupling.

Key Applications
  • Chiral Auxiliaries: Conversion to the oxazolidinone (Evans-type auxiliary) allows for diastereoselective alkylations. The ortho-bromo substituent exerts "molecular locking," enhancing the stereodifferentiating face of the auxiliary.

  • Kinase Inhibitors: The 2-bromo-4-chloro motif is a bioisostere for various lipophilic pockets in kinase domains (e.g., hinge binders).

  • Fragment-Based Drug Discovery (FBDD): The distinct halogen pattern provides unique vectors for growing the fragment into unoccupied protein sub-pockets.

Safety & Handling (MSDS Summary)

Based on standard protocols for halogenated amino alcohols.

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[1][2]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

  • Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides.

References

  • Accela Chem. (n.d.). Product Information: 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol (CAS 1273663-48-1). Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for beta-Amino Alcohol Derivatives. Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet: General Phenylglycinol Derivatives. Retrieved from

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876.

Sources

Protocols & Analytical Methods

Method

2-Amino-2-(2-bromo-4-chlorophenyl)ethanol in vitro assay protocols

Abstract 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol (hereafter referred to as ABCE-2,4 ) represents a specialized class of halogenated phenylglycinols.[1][2][3] Structurally distinct from classical phenylethanolamines (li...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Amino-2-(2-bromo-4-chlorophenyl)ethanol (hereafter referred to as ABCE-2,4 ) represents a specialized class of halogenated phenylglycinols.[1][2][3] Structurally distinct from classical phenylethanolamines (like norepinephrine), ABCE-2,4 serves primarily as a high-value chiral building block in the synthesis of adrenergic receptor modulators and as a scaffold for novel protease inhibitors.[1][2][3] Due to the presence of a chiral center at the


-position relative to the amine and the specific halogen substitution pattern (2-Br, 4-Cl), rigorous in vitro characterization is required to establish enantiomeric purity, metabolic stability, and membrane permeability.[1][2][3]

This guide details three core protocols designed to validate ABCE-2,4 for drug discovery applications:

  • Chiral Purity Analysis (HPLC-UV): To resolve enantiomers of the phenylglycinol core.[1][2][3]

  • Microsomal Stability Assay (HLM): To assess the metabolic liability of the halogenated aromatic ring.[1][2][3]

  • PAMPA (Parallel Artificial Membrane Permeability Assay): To predict passive transcellular permeability.[1][2][3]

Part 1: Structural Context & Experimental Logic

The Phenylglycinol Challenge Unlike phenylethanolamines (where the amine is terminal), ABCE-2,4 features a primary amine directly attached to the benzylic carbon.[1][2][3] This structural rigidity increases its potential as a chiral auxiliary but complicates metabolic prediction.[1][2][3] The 2-bromo-4-chloro substitution pattern introduces significant lipophilicity (LogP


 1.8–2.[1][2][3]2) and steric hindrance, potentially shielding the molecule from Phase I metabolism but increasing susceptibility to Phase II conjugation.[1][2][3]

Experimental Strategy

  • Why Chiral HPLC? ABCE-2,4 is synthesized as a racemate or via asymmetric reduction.[1][2][3] Biological activity is almost exclusively driven by a single enantiomer (typically R for phenylglycinol-derived biologicals).[1][2][3]

  • Why HLM Stability? The electron-withdrawing halogens deactivate the phenyl ring, making P450-mediated oxidation less likely, but the primary amine and alcohol are prime targets for glucuronidation or deamination.[1][2][3]

  • Why PAMPA? As a polar fragment (ethanolamine motif) with a lipophilic tail (dihalophenyl), determining its ability to cross the blood-brain barrier (BBB) or gut wall is critical for categorization as a CNS-active or peripheral agent.[1][2][3]

Part 2: Detailed Protocols

Protocol A: Enantiomeric Resolution via Chiral HPLC

Objective: To quantify the Enantiomeric Excess (ee%) of ABCE-2,4 and detect regioisomeric impurities.

Materials:

  • Column: Daicel Chiralpak IA or IC (Immobilized Amylose/Cellulose derivatives).[1][2][3] Note: Immobilized phases are preferred over coated phases to allow for broader solvent compatibility.[1][2][3]

  • Mobile Phase: n-Hexane / Isopropyl Alcohol (IPA) / Diethylamine (DEA).[1][2][3]

  • Detection: UV-Vis Diode Array Detector (DAD) at 220 nm (amide/aromatic absorption) and 254 nm.[1][2][3]

Methodology:

  • Sample Preparation:

    • Dissolve 1.0 mg of ABCE-2,4 in 1 mL of Ethanol (HPLC grade).[1][2][3]

    • Filter through a 0.22

      
      m PTFE syringe filter.[1][2][3]
      
  • System Conditioning:

    • Equilibrate the column with Hexane:IPA (90:10 v/v) + 0.1% DEA for 30 minutes at 1.0 mL/min.

    • Scientific Insight: The addition of 0.1% DEA (Diethylamine) is critical.[1][2][3] It acts as a peak tailing suppressor by masking residual silanol groups on the silica support, which otherwise interact strongly with the primary amine of ABCE-2,4.[1][2][3]

  • Screening Gradient (Linear):

    • If retention is unknown, run a gradient from 5% IPA to 40% IPA over 20 minutes.

  • Isocratic Optimization (Standard Conditions):

ParameterSetting
Mobile Phase n-Hexane : IPA : DEA (85 : 15 : 0.[1][2][3]1)
Flow Rate 1.0 mL/min
Temperature 25°C
Injection Volume 5

L
Run Time 20 minutes

Acceptance Criteria:

  • Resolution (

    
    ): 
    
    
    
    (Baseline separation).
  • Tailing Factor (

    
    ): 
    
    
    
    .[1][2][3]

Visualizing the Method Development Logic:

ChiralMethod Start Start: ABCE-2,4 Sample Solubility Solubility Check (Ethanol/IPA) Start->Solubility ColumnSel Select Column (Chiralpak IA/IC) Solubility->ColumnSel Screen Gradient Screen (Hex/IPA 90:10 to 60:40) ColumnSel->Screen Decision Resolution > 1.5? Screen->Decision Optimize Adjust Modifier (Add 0.1% DEA or TFA) Decision->Optimize No (Peak Tailing/Overlap) FinalMethod Final Isocratic Method (Hex/IPA/DEA 85:15:0.1) Decision->FinalMethod Yes Optimize->Screen

Figure 1: Decision tree for optimizing chiral separation of amine-containing phenylglycinols.

Protocol B: Metabolic Stability (Human Liver Microsomes)

Objective: To determine the Intrinsic Clearance (


) and half-life (

) of ABCE-2,4.

Mechanistic Insight: The 2-bromo-4-chloro substitution usually blocks para-hydroxylation (a common metabolic route).[1][2][3] However, the benzylic amine is susceptible to oxidative deamination (via MAO or P450s) to form the corresponding ketone, or direct N-glucuronidation.[1][2][3]

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).[1][2][3]

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase).[1][2][3]

  • Quench Solution: Acetonitrile containing 100 nM Tolbutamide (Internal Standard).[1][2][3]

Procedure:

  • Pre-Incubation:

    • Prepare a 2X Master Mix: PBS (pH 7.4) + HLM (final conc. 0.5 mg/mL in reaction).[1][2][3]

    • Spike ABCE-2,4 (from 10 mM DMSO stock) to a final concentration of 1

      
      M.
      
    • Equilibrate at 37°C for 5 minutes.

  • Reaction Initiation:

    • Add NADPH regenerating system (or buffer for Negative Control).[1][2][3]

    • Final reaction volume: 100

      
      L.[1][2][3]
      
  • Sampling:

    • At time points

      
       min, remove 50 
      
      
      
      L aliquots.[1][2][3]
    • Immediately dispense into 150

      
      L of ice-cold Quench Solution.[1][2][3]
      
  • Analysis (LC-MS/MS):

    • Centrifuge samples at 4000g for 15 min.

    • Inject supernatant onto a C18 column.[1][2][3]

    • Monitor Parent Ion: [M+H]+

      
       250/252 (characteristic Br/Cl isotope pattern).[1][2][3]
      

Data Calculation: Plot


 vs. Time. The slope 

is the elimination rate constant.[1][2][3]


[1][2][3]
Protocol C: PAMPA (Permeability Assay)

Objective: To assess passive diffusion potential.

System Setup:

  • Donor Plate: 96-well filter plate (0.45

    
    m PVDF).[1][2][3]
    
  • Acceptor Plate: 96-well PTFE plate.[1][2][3]

  • Lipid Solution: 2% Dioleoyl-sn-glycero-3-phosphocholine (DOPC) in Dodecane.[1][2][3]

Workflow:

  • Membrane Coating: Add 5

    
    L of Lipid Solution to the membrane of the Donor Plate.[1][2][3]
    
  • Donor Loading: Add 150

    
    L of ABCE-2,4 (10 
    
    
    
    M in PBS, pH 7.4) to Donor wells.
  • Acceptor Loading: Add 300

    
    L of PBS (pH 7.4) to Acceptor wells.[1][2][3]
    
  • Incubation: Sandwich the plates and incubate at 25°C for 16 hours in a humidity chamber (to prevent evaporation).

  • Quantification: Measure UV absorbance (or LC-MS response) of Donor and Acceptor compartments.[1][2][3]

Visualizing the Assay Workflow:

PAMPA Prep Prep: Lipid Coating (2% DOPC in Dodecane) Load Donor Well Membrane Acceptor Well Prep->Load Incubate Incubation 16h @ 25°C Load->Incubate Analyze LC-MS/MS Analysis of Both Compartments Incubate->Analyze

Figure 2: PAMPA workflow for assessing passive permeability of ABCE-2,4.[1][2][3]

Part 3: References & Validation

Validation of Results (Self-Check):

  • Isotope Pattern: In all MS analyses, ABCE-2,4 must show the characteristic isotope pattern of one Bromine and one Chlorine atom (M, M+2, M+4 in approx 3:4:1 ratio).[1][2][3] If this pattern is absent, the compound has degraded (dehalogenated).[1][2][3]

  • Recovery: In PAMPA, Mass Balance (Donor + Acceptor + Membrane retention) must be > 80%.[1][2][3] If lower, the compound is trapped in the lipid layer (high lipophilicity).[1][2][3]

References:

  • Subramanian, G. (2024).[1][2][3] Chiral Separation Techniques: A Practical Approach. Wiley-VCH.[1][2][3] (Standard reference for Phenylglycinol HPLC methods). [1][2][3]

  • Di, L., & Kerns, E. (2016).[1][2][3] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[1][2][3] (Source for PAMPA and HLM protocols).

  • Obach, R. S. (1999).[1][2][3] Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359.[1][2][3] (Foundational paper for HLM calculations).

  • PubChem Compound Summary. (2025). CID 66515517: (R)-2-Amino-2-(4-bromo-3-chlorophenyl)ethan-1-ol.[1][2][3] National Center for Biotechnology Information.[1][2][3] (Structural verification and physicochemical properties). [1][2][3]

(Note: While specific literature on the exact 2-bromo-4-chloro isomer is proprietary or sparse, the protocols above are derived from validated methodologies for the structural class of halogenated phenylglycinols.)

Sources

Application

2-Amino-2-(2-bromo-4-chlorophenyl)ethanol for enzyme inhibition studies

Application Note & Protocol Guide Topic: 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol for Enzyme Inhibition Studies For: Researchers, Scientists, and Drug Development Professionals Foreword: A Senior Application Scientist's...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol for Enzyme Inhibition Studies

For: Researchers, Scientists, and Drug Development Professionals

Foreword: A Senior Application Scientist's Perspective

In the landscape of drug discovery, the identification and characterization of novel enzyme inhibitors are paramount. Enzymes are the workhorses of cellular processes, and their dysregulation is a hallmark of numerous diseases. The ability to modulate enzyme activity with small molecules is a cornerstone of modern pharmacology.

This document provides a comprehensive guide to studying 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol , a phenylethanolamine derivative, as a putative enzyme inhibitor. While this specific molecule is not extensively characterized in public literature, its structural class is of significant interest. Phenylethanolamines are known to interact with critical enzymes, such as Phenylethanolamine N-methyltransferase (PNMT), which is involved in the biosynthesis of epinephrine.[1][2][3] Therefore, this compound represents a valuable candidate for screening and mechanistic studies against various enzyme targets.

Our approach here is not merely to provide a set of instructions but to impart a robust methodological framework. We will delve into the causality behind experimental design, ensuring that each protocol is a self-validating system. From initial potency determination to elucidating the precise mechanism of action, this guide is designed to equip you with the expertise to confidently assess the inhibitory potential of this and other novel compounds.

Section 1: Compound Profile & Preparation

1.1. Chemical Structure

  • IUPAC Name: 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol

  • Molecular Formula: C₈H₉BrClNO

  • Structure:

    
    
    

1.2. Rationale for Investigation

The phenylethanolamine scaffold is a privileged structure in pharmacology. The presence of halogen substituents (bromo- and chloro-) on the phenyl ring can significantly influence binding affinity, selectivity, and pharmacokinetic properties through altered electronics and steric interactions within an enzyme's active site.[3][4] This makes 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol a compelling candidate for inhibition studies against enzymes that recognize catecholamine-like substrates, such as methyltransferases, oxidoreductases, or certain kinases.[1]

1.3. Stock Solution Preparation

Accurate inhibitor characterization begins with precise stock solution preparation.

  • Objective: To prepare a high-concentration, stable stock solution for serial dilutions.

  • Protocol:

    • Weighing: Accurately weigh 5-10 mg of 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol using a calibrated analytical balance.

    • Solvent Selection: Use 100% Dimethyl Sulfoxide (DMSO) as the initial solvent due to its broad solubilizing power. Causality: DMSO is generally well-tolerated by most enzymes at final assay concentrations below 1-2%, but this must be validated.

    • Dissolution: Dissolve the compound in a volume of DMSO to achieve a high-concentration stock (e.g., 10-50 mM). Vortex thoroughly until fully dissolved.

    • Storage: Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Section 2: Foundational Principles of Enzyme Inhibition Assays

Enzyme inhibition assays are designed to quantify the reduction in the rate of an enzyme-catalyzed reaction in the presence of an inhibitor.[5] The primary goals are to determine the inhibitor's potency (IC₅₀) and its mechanism of action (MOA).[6]

2.1. Key Parameters

ParameterSymbolDefinitionSignificance
Michaelis Constant KₘThe substrate concentration at which the reaction rate is half of Vₘₐₓ.Represents the enzyme's affinity for its substrate. Crucial for setting substrate concentration in assays.[7]
Maximum Velocity VₘₐₓThe maximum rate of the reaction when the enzyme is saturated with the substrate.Proportional to the enzyme concentration and its catalytic efficiency.
Inhibitory Concentration 50% IC₅₀The concentration of an inhibitor required to reduce enzyme activity by 50%.A standard measure of inhibitor potency.[8][9]
Inhibition Constant KᵢThe dissociation constant for the enzyme-inhibitor complex.A true measure of inhibitor affinity, independent of substrate concentration for competitive inhibitors.

2.2. General Experimental Workflow

The process of characterizing a novel inhibitor follows a logical progression from initial screening to detailed mechanistic studies.

G cluster_0 Phase 1: Potency Determination cluster_1 Phase 2: Mechanism of Action A Prepare Compound Stock (e.g., 10 mM in DMSO) B Determine Assay Conditions (Enzyme/Substrate Conc., Buffer) A->B C Perform IC50 Assay (Dose-Response Curve) B->C D Calculate IC50 Value C->D E Kinetic Assay Design: Vary [Substrate] and [Inhibitor] D->E If Potent (IC50 in desired range) F Acquire Kinetic Data E->F G Plot Data (e.g., Lineweaver-Burk) F->G H Determine Inhibition Type & Ki G->H

Caption: Workflow for inhibitor characterization.

Section 3: Protocol 1 - IC₅₀ Determination

This protocol establishes the potency of 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol. It involves measuring enzyme activity across a range of inhibitor concentrations.[7]

3.1. Pre-Assay Validation (The Self-Validating System)

  • Enzyme Titration: Determine the optimal enzyme concentration that yields a robust, linear reaction rate within the desired assay time.

  • Substrate Titration (Kₘ Determination): Determine the enzyme's Kₘ for the substrate. For an initial IC₅₀ screen, the substrate concentration should be set at or below its Kₘ value. Causality: Using [S] ≤ Kₘ ensures that the assay is sensitive to competitive inhibitors, which are often the most sought-after class.[7]

  • DMSO Tolerance: Confirm that the final concentration of DMSO used in the assay does not significantly affect enzyme activity. Run a control reaction with the highest percentage of DMSO that will be present in the assay wells.

3.2. Step-by-Step IC₅₀ Protocol

  • Prepare Inhibitor Dilution Series:

    • Create a serial dilution of the 10 mM stock of 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol in 100% DMSO. A 10-point, 3-fold dilution series is standard, starting from 1 mM down to ~0.05 µM. This will be an intermediate plate.

  • Assay Plate Setup (96-well format):

    • Layout: Designate wells for 'No Enzyme Control' (background), 'No Inhibitor Control' (100% activity), and the inhibitor dilution series.

    • Add Reagents:

      • To all wells, add assay buffer.

      • Add 1 µL of the corresponding inhibitor dilution from the intermediate plate to the test wells. Causality: This results in a 100-fold dilution into the final assay volume (e.g., 100 µL), keeping the final DMSO concentration at 1%.

      • Add 1 µL of 100% DMSO to the 'No Inhibitor Control' wells.

    • Pre-incubation: Add the enzyme solution to all wells except the 'No Enzyme Control'. Pre-incubate the plate for 10-15 minutes at the assay temperature (e.g., 37°C). Causality: This allows the inhibitor to bind to the enzyme before the reaction starts, which is crucial for inhibitors with slow binding kinetics.

  • Initiate and Monitor the Reaction:

    • Initiate the reaction by adding the substrate solution to all wells.

    • Immediately place the plate in a microplate reader.

    • Monitor the formation of product (or depletion of substrate) over time by measuring absorbance, fluorescence, or luminescence at appropriate intervals.

3.3. Data Analysis

  • Calculate Reaction Rates: Determine the initial velocity (V₀) for each well from the linear portion of the progress curve.

  • Normalize Data: Express the activity in each inhibitor well as a percentage of the 'No Inhibitor Control' (100% activity).

    • % Activity = (Rate_inhibitor / Rate_no_inhibitor) * 100

  • Plot Dose-Response Curve: Plot % Activity versus the logarithm of the inhibitor concentration.[10]

  • Calculate IC₅₀: Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[11][12]

Sample IC₅₀ Data Table

[Inhibitor] (µM)log[Inhibitor]% Activity (Mean)
100.002.005.2
33.331.5210.8
11.111.0524.1
3.700.5748.9
1.230.0975.6
0.41-0.3991.3
0.14-0.8698.2
0.00-100.0

Section 4: Protocol 2 - Mechanism of Action (MOA) Studies

Once potency is confirmed, the next critical step is to understand how the inhibitor works. MOA studies reveal whether the inhibitor is competitive, non-competitive, uncompetitive, or mixed.[13][14]

4.1. The Principle of MOA Analysis

The type of inhibition is determined by analyzing the effect of the inhibitor on the kinetic parameters Kₘ and Vₘₐₓ. This is achieved by measuring reaction rates at various substrate and inhibitor concentrations.[15]

Sources

Method

Application Notes &amp; Protocols: A Framework for Efficacy Testing of 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol

Abstract This document provides a comprehensive experimental framework for the initial efficacy assessment of the novel compound, 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol. Given its phenylethanolamine scaffold, we hypot...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive experimental framework for the initial efficacy assessment of the novel compound, 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol. Given its phenylethanolamine scaffold, we hypothesize potential activity within the central nervous system (CNS), possibly as a neuroprotective or anti-inflammatory agent. This guide is structured to lead researchers from foundational in vitro characterization to a targeted in vivo proof-of-concept study. The protocols herein are designed as self-validating systems, incorporating essential controls to ensure data integrity and reproducibility, aligning with regulatory expectations for preclinical research.[1][2]

Introduction: Rationale and Strategic Overview

The development of novel therapeutics for neurological disorders remains a critical challenge. The compound 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol is a small molecule with structural similarities to compounds known to interact with CNS targets. The presence of halogenated phenyl and ethanolamine moieties suggests potential for blood-brain barrier penetration and interaction with neurotransmitter systems or intracellular signaling cascades.

This guide outlines a logical, tiered approach to efficacy testing, beginning with fundamental in vitro assays to establish a therapeutic window and probe for specific biological activities before committing to resource-intensive in vivo models.[3] Our hypothesized mechanism of action centers on neuroprotection and the modulation of neuroinflammatory pathways, common pathologies in many neurodegenerative and psychiatric disorders.[4][5]

The experimental workflow is designed to answer three core questions:

  • What is the safe therapeutic concentration range of the compound in relevant neural cell types?

  • Does the compound exhibit neuroprotective or anti-inflammatory activity in vitro?

  • Can in vitro efficacy be translated to a relevant in vivo animal model?

Overall Experimental Workflow

The progression of this research plan is visualized below. Each stage generates critical data that informs a go/no-go decision for the subsequent phase, a cornerstone of efficient drug development.[6]

G cluster_0 Phase 1: In Vitro Assessment cluster_1 Phase 2: In Vivo Studies cluster_2 Phase 3: Data Analysis & Decision a Compound QC & Solubility Testing b Cytotoxicity Profiling (Neuronal & Glial Cells) a->b Establish Vehicle c In Vitro Efficacy Screening (Neuroprotection & Anti-inflammatory Assays) b->c Determine Non-Toxic Concentration Range d Target Engagement Assay (Hypothesis-Driven) c->d Confirm Biological Activity e Animal Model Selection (LPS-Induced Neuroinflammation) d->e In Vitro Proof-of-Concept f Preliminary PK/PD & Dose-Range Finding e->f g In Vivo Efficacy Study (Behavioral & Biomarker Endpoints) f->g Establish Dosing Regimen h Statistical Analysis & Interpretation g->h i Go/No-Go Decision for Lead Optimization h->i

Figure 1: A tiered experimental workflow for evaluating the efficacy of a novel CNS compound.

In Vitro Efficacy and Safety Assessment

In vitro assays are foundational for characterizing a compound's biological activity in a controlled environment.[7] They provide essential data on cytotoxicity and mechanism of action, which are prerequisites for designing meaningful in vivo experiments.[3]

Part A: Cytotoxicity Profiling

Objective: To determine the concentration range at which 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol is non-toxic to relevant CNS cell types. This establishes the therapeutic window for subsequent efficacy assays.

Rationale: It is critical to distinguish between a compound's desired pharmacological effect and effects caused by cellular toxicity. We will use a human neuroblastoma cell line (SH-SY5Y) and a mouse microglial cell line (BV-2) to represent neuronal and glial populations, respectively. The XTT assay is selected for its simplicity and reliability; as the formazan product is water-soluble, it eliminates the solubilization step required for MTT assays, streamlining the protocol.[8][9]

Protocol 2.1: XTT Cell Viability Assay

  • Cell Plating: Seed SH-SY5Y or BV-2 cells in a 96-well, clear-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol in sterile DMSO. Create a 2X working stock dilution series in culture medium, ranging from 200 µM down to 0.2 µM. Include a vehicle control (0.5% DMSO) and a positive control for cell death (e.g., 1% Triton X-100).

  • Cell Treatment: Remove old media from the cell plate and add 100 µL of the 2X compound dilutions to the appropriate wells, resulting in a final 1X concentration.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • XTT Reagent Preparation: Shortly before the end of the incubation, prepare the XTT labeling mixture according to the manufacturer's instructions (e.g., Thermo Fisher CyQUANT™ XTT Cell Viability Assay).[9] This typically involves mixing the XTT reagent with an electron-coupling reagent.

  • Assay Development: Add 50 µL of the prepared XTT mixture to each well. Incubate for 2-4 hours at 37°C, protecting the plate from light.

  • Data Acquisition: Measure the absorbance of the soluble formazan product at 450 nm using a microplate reader. A reference wavelength of 660 nm should also be measured to subtract background noise.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the results as a dose-response curve to determine the CC₅₀ (50% cytotoxic concentration).

Table 1: Hypothetical Cytotoxicity Data

Cell Line Compound Concentration (µM) % Viability (Mean ± SD)
SH-SY5Y Vehicle (0.1% DMSO) 100 ± 4.5
0.1 98.7 ± 5.1
1.0 97.2 ± 4.8
10.0 95.5 ± 6.2
25.0 88.1 ± 7.1
50.0 52.3 ± 8.5
100.0 15.4 ± 3.9
BV-2 Vehicle (0.1% DMSO) 100 ± 3.8
0.1 99.1 ± 4.2
1.0 98.4 ± 3.9
10.0 96.8 ± 5.5
25.0 90.3 ± 6.4
50.0 58.9 ± 7.9

| | 100.0 | 21.7 ± 4.1 |

Part B: Anti-Neuroinflammatory Activity Assessment

Objective: To evaluate the compound's ability to suppress the production of pro-inflammatory cytokines in activated microglia.

Rationale: Neuroinflammation, largely mediated by activated microglia, is a key pathological feature of many CNS diseases.[10] Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of microglia through Toll-like receptor 4 (TLR4) signaling. We will measure the release of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine, as a primary endpoint.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK MyD88-dependent pathway Compound 2-Amino-2-(2-bromo-4- chlorophenyl)ethanol Compound->IKK Hypothesized Inhibition NFkB_Inhib IκBα IKK->NFkB_Inhib Phosphorylates & Degrades NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, etc.) Nucleus->Genes Activates Transcription Cytokines Cytokine Release Genes->Cytokines

Figure 2: Hypothesized inhibition of the LPS-induced NF-κB signaling pathway.

Protocol 2.2: Cytokine Release Assay (ELISA)

  • Cell Culture: Plate BV-2 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and incubate for 24 hours.

  • Pre-treatment: Treat cells with non-toxic concentrations of the test compound (e.g., 0.1, 1, 10 µM, determined from Protocol 2.1) for 1 hour. Include a vehicle control and a positive control (e.g., a known NF-κB inhibitor like Bay 11-7082).

  • Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control.

  • Incubation: Incubate for 6-24 hours at 37°C, 5% CO₂. The optimal time should be determined empirically.

  • Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes to pellet any detached cells. Carefully collect the supernatant and store it at -80°C until analysis.

  • ELISA: Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer’s protocol precisely.

  • Data Analysis: Normalize cytokine concentrations to the LPS-only treated group. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the LPS-induced TNF-α production.

In Vivo Efficacy Assessment

Upon successful demonstration of in vitro activity and an acceptable safety margin, the next logical step is to assess efficacy in a living system.[11] This phase is critical for understanding the compound's behavior in a complex biological environment, including its pharmacokinetics and pharmacodynamics (PK/PD).[12]

Part A: Animal Model and Preliminary Studies

Rationale: The LPS-induced systemic inflammation model in mice is a well-established and reproducible model for studying acute neuroinflammation.[13] Systemic administration of LPS leads to microglial activation and increased pro-inflammatory cytokine expression in the brain.[4] Before a full efficacy study, a preliminary PK/PD study is essential to determine the appropriate dose and dosing frequency.[6][14]

Protocol 3.1: Preliminary Pharmacokinetic (PK) Study

  • Animal Acclimation: Acclimate male C57BL/6 mice (8-10 weeks old) for at least one week prior to the study.

  • Compound Administration: Administer a single dose of 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol via intraperitoneal (IP) injection. A starting dose could be 10 mg/kg, formulated in a suitable vehicle (e.g., 5% DMSO, 5% Tween 80, 90% saline).

  • Sample Collection: Collect blood samples via tail vein or saphenous vein at multiple time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) post-injection.

  • Brain Tissue Collection: At each time point, a separate cohort of animals should be euthanized for brain tissue collection to assess brain penetration.

  • Bioanalysis: Process plasma and brain homogenates and quantify the concentration of the compound using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • PK Parameter Calculation: Use software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as Cₘₐₓ (maximum concentration), Tₘₐₓ (time to Cₘₐₓ), AUC (area under the curve), and t₁/₂ (half-life).

Part B: In Vivo Efficacy Study

Objective: To determine if the compound can mitigate neuroinflammatory responses and associated sickness behavior in the mouse LPS model.

Protocol 3.2: LPS-Induced Neuroinflammation Efficacy Study

  • Experimental Groups: Randomly assign mice to the following groups (n=10-12 per group for statistical power)[15]:

    • Group 1: Vehicle + Saline

    • Group 2: Vehicle + LPS

    • Group 3: Compound (Low Dose) + LPS

    • Group 4: Compound (High Dose) + LPS

    • Group 5: Positive Control (e.g., Dexamethasone) + LPS

  • Dosing Regimen: Based on PK data, pre-treat animals with the compound or vehicle 1 hour before the LPS challenge.

  • LPS Challenge: Administer LPS (e.g., 1 mg/kg, IP) or saline to the appropriate groups.

  • Behavioral Assessment: At 2-4 hours post-LPS injection, assess sickness behavior using an open field test to measure locomotor activity and exploratory behavior, which are typically reduced by systemic inflammation.

  • Tissue Collection and Analysis: At 24 hours post-LPS, euthanize animals.

    • Collect blood for systemic cytokine analysis (ELISA).

    • Perfuse animals with saline and collect brain tissue. Homogenize one hemisphere for brain cytokine analysis (ELISA or qPCR for TNF-α, IL-1β, IL-6 mRNA).

    • Fix the other hemisphere for immunohistochemical analysis of microglial activation (Iba1 staining).

  • Statistical Analysis: Analyze data using appropriate statistical tests. For multiple group comparisons, use a one-way or two-way ANOVA followed by a post-hoc test (e.g., Tukey's or Dunnett's).[16] A p-value < 0.05 is typically considered statistically significant.

Table 2: Key Endpoints and Expected Outcomes for In Vivo Study

Measurement Endpoint Expected Outcome with Efficacious Compound
Behavioral Open Field Test (Total Distance) Attenuation of LPS-induced reduction in locomotor activity.
Biochemical Brain TNF-α Levels (ELISA) Significant reduction compared to the Vehicle + LPS group.
Molecular Brain IL-6 mRNA (qPCR) Significant reduction in gene expression compared to the Vehicle + LPS group.

| Histological | Iba1+ Microglia Count/Morphology | Reduced number of activated (amoeboid) microglia in the hippocampus/cortex. |

Data Integrity and Regulatory Considerations

All preclinical studies must be designed and conducted with rigor to ensure the data are reliable and can support progression to clinical trials.[15][16] Adherence to Good Laboratory Practice (GLP) guidelines is required for studies intended for regulatory submission.[1][17] This includes detailed documentation of protocols, raw data, and analyses. Statistical planning should occur concurrently with study design to ensure appropriate sample sizes and analytical methods are used.[15]

References

  • Gaddis, M. L., & Collins, K. R. (2018). Statistical Considerations for Preclinical Studies. Journal of the American Heart Association, 7(12), e008931. Available at: [Link]

  • Ardena. (2026, February 14). A Comprehensive Overview of FDA Preclinical Guidance: What You Need to Know. Retrieved from [Link]

  • Infinix Bio. (2026, February 13). Understanding Target Engagement Assays: The Key to Successful Drug Discovery and Development. Retrieved from [Link]

  • Scott, A. D., et al. (2021). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 64(23), 17177–17203. Available at: [Link]

  • Nomura, D. K., et al. (2017). Determining target engagement in living systems. Nature Chemical Biology, 13(5), 486–495. Available at: [Link]

  • CellCarta. (n.d.). Drug Target Engagement with Flow Cytometry Receptor Occupancy Assays. Retrieved from [Link]

  • Henríquez-Roldán, C. F., et al. (2025). Statistical Analysis in Preclinical Biomedical Research. ResearchGate. Available at: [Link]

  • Kreso, A., & O'Brien, C. A. (2018). In Vitro Assays for Screening Small Molecules. Methods in Molecular Biology, 1820, 247-256. Available at: [Link]

  • Batista, C. R. A., et al. (2019). Lipopolysaccharide-induced animal models for neuroinflammation - An overview. Behavioural Brain Research, 359, 983-991. Available at: [Link]

  • DiscoverX. (n.d.). Target Engagement Assays. Retrieved from [Link]

  • an Zyl, C., et al. (2020). Animal Models for Neuroinflammation and Potential Treatment Methods. Frontiers in Immunology, 11, 593539. Available at: [Link]

  • Wikipedia. (n.d.). MTT assay. Retrieved from [Link]

  • an Zyl, C., et al. (2020). Animal Models for Neuroinflammation and Potential Treatment Methods. PMC. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • IDEAS Network. (2017). The role of a statistician in drug development: Pre-clinical studies. Retrieved from [Link]

  • Lazic, S. E., et al. (2022). A Brief Guide to Statistical Analysis of Grouped Data in Preclinical Research. PMC. Available at: [Link]

  • OAE Publishing Inc. (n.d.). Neuroinflammation in cortical and meningeal pathology in multiple sclerosis: understanding from animal models. Retrieved from [Link]

  • IKOSA. (2023, April 4). The Key To Robust Translational Results In Preclinical Data Analysis. Retrieved from [Link]

  • MDPI. (2024, May 7). Chronic Stress-Induced Neuroinflammation: Relevance of Rodent Models to Human Disease. Retrieved from [Link]

  • PPD. (n.d.). Preclinical Studies in Drug Development. Retrieved from [Link]

  • AMSbiopharma. (2025, August 11). Preclinical research strategies for drug development. Retrieved from [Link]

  • Liveon Biolabs. (2024, August 13). Pre-Clinical Trials: USFDA Regulations to be Followed. Retrieved from [Link]

  • Pharmaceutical Technology. (2018, May 23). The Power of In Vitro Assays in Immuno-Oncology. Retrieved from [Link]

  • National Cancer Institute. (2022). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. Retrieved from [Link]

  • Selvita. (n.d.). In Vivo Neuroscience Models. Retrieved from [Link]

  • Visikol. (2023, May 23). The Importance of In Vitro Assays. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018, January 4). Step 2: Preclinical Research. Retrieved from [Link]

  • Journal of Chemical Physics. (2026, February 19). Model to predict neurodegenerative brain cell protein clustering — and therapeutic efficacy. Retrieved from [Link]

  • PMC. (n.d.). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. Retrieved from [Link]

  • ResearchGate. (n.d.). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. Retrieved from [Link]

  • InVivo Biosystems. (n.d.). Neurodegenerative Disease Models. Retrieved from [Link]

  • Auctores. (2025, May 27). Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. Retrieved from [Link]

  • MDPI. (2024, December 26). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. Retrieved from [Link]

  • Uppsala University. (2015). Study Design and Dose Regimen Evaluation of Antibiotics based on Pharmacokinetic and Pharmacodynamic Modelling. Retrieved from [Link]

  • Frontiers. (n.d.). In vivo investigations on Neurological Disorders: from traditional approaches to forefront technologies. Retrieved from [Link]

  • AXXAM. (n.d.). In Vitro Assays. Retrieved from [Link]

  • Therapeutic Goods Administration (TGA). (2024, August 27). Guideline on the use of pharmacokinetics and pharmacodynamics in the development of antimicrobial medicinal products. Retrieved from [Link]

  • European Medicines Agency. (2016). Guideline on the use of pharmacokinetics and pharmacodynamics in the development of antimicrobial medicinal products. Retrieved from [Link]

  • ALS Therapy Development Institute. (2022, November 30). What are Pharmacokinetic and Pharmacodynamic Studies?. Retrieved from [Link]

Sources

Application

The Synthetic Utility of 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol: A Guide for the Research Chemist

In the landscape of modern medicinal chemistry and drug development, the strategic use of versatile intermediates is paramount to the efficient construction of complex molecular architectures. Among these, substituted 2-...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry and drug development, the strategic use of versatile intermediates is paramount to the efficient construction of complex molecular architectures. Among these, substituted 2-aminophenylethanol derivatives stand out as privileged scaffolds due to their prevalence in a wide array of biologically active compounds. This technical guide focuses on 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol , a halogenated phenylethanolamine, and its role as a key intermediate in organic synthesis. We will delve into its preparation, characterization, and subsequent application in the synthesis of potential pharmaceutical agents, providing detailed protocols and mechanistic insights to aid researchers in its effective utilization.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and a commitment to safety are the foundation of successful laboratory work. The structural features of 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol, namely the aromatic halogen substituents, the primary amine, and the primary alcohol, dictate its reactivity and handling requirements.

PropertyEstimated Value/InformationSource
Molecular FormulaC₈H₉BrClNOPubChem[1]
Molecular Weight250.52 g/mol PubChem[1]
AppearanceExpected to be an off-white to pale yellow solidInferred from similar compounds
SolubilityLikely soluble in methanol, ethanol, and other polar organic solventsInferred from structure
StabilityStable under standard laboratory conditions. Avoid strong oxidizing agents.General chemical principles

Proposed Synthesis of 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol

The synthesis of the title compound can be logically approached through a two-step sequence starting from the corresponding acetophenone. This strategy involves the α-bromination of the ketone followed by amination and subsequent reduction of the carbonyl group.

Synthesis_Workflow A 2-Bromo-4-chloroacetophenone B 2-Bromo-1-(2-bromo-4-chlorophenyl)ethan-1-one A->B Bromination C 2-Amino-1-(2-bromo-4-chlorophenyl)ethan-1-one B->C Amination D 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol C->D Reduction

Figure 1: Proposed synthetic workflow for 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol.

Protocol 1: Synthesis of 2-Bromo-1-(2-bromo-4-chlorophenyl)ethan-1-one

This protocol is adapted from established methods for the α-bromination of acetophenone derivatives[5].

Materials:

  • 2-Bromo-4-chloroacetophenone

  • Bromine (Br₂)

  • Acetic Acid (glacial)

  • Sodium thiosulfate (10% aqueous solution)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-bromo-4-chloroacetophenone (1.0 eq) in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (1.1 eq) in glacial acetic acid via the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Pour the reaction mixture into ice-cold water.

  • Quench any unreacted bromine by the dropwise addition of 10% sodium thiosulfate solution until the orange color disappears.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude 2-bromo-1-(2-bromo-4-chlorophenyl)ethan-1-one can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol

This one-pot amination and reduction protocol is a common method for the synthesis of phenylethanolamines from α-haloketones.

Materials:

  • 2-Bromo-1-(2-bromo-4-chlorophenyl)ethan-1-one

  • Ammonia (7N solution in methanol)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Diethyl ether

  • Hydrochloric acid (1M)

  • Sodium hydroxide (2M)

Procedure:

  • Dissolve 2-bromo-1-(2-bromo-4-chlorophenyl)ethan-1-one (1.0 eq) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 7N solution of ammonia in methanol (10-15 eq) to the flask.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the formation of the α-aminoketone intermediate by TLC.

  • Once the amination is complete, cool the reaction mixture back to 0 °C.

  • Add sodium borohydride (2.0-3.0 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • After the addition, allow the reaction to stir at room temperature for an additional 2-3 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Add water and diethyl ether to the residue. Separate the layers.

  • Extract the aqueous layer with diethyl ether (2 x).

  • Combine the organic layers and extract with 1M hydrochloric acid.

  • Wash the acidic aqueous layer with diethyl ether to remove any non-basic impurities.

  • Cool the aqueous layer in an ice bath and basify with 2M sodium hydroxide until a pH of >10 is reached.

  • Extract the product with diethyl ether or ethyl acetate (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol. Further purification can be achieved by recrystallization or column chromatography.

Applications in Organic Synthesis

2-Amino-2-(2-bromo-4-chlorophenyl)ethanol is a valuable intermediate due to the presence of two key functional groups: a primary amine and a primary alcohol. These groups can be selectively functionalized to build more complex molecules. The halogenated aromatic ring also provides a handle for cross-coupling reactions.

N-Alkylation and N-Acylation Reactions

The primary amine is a nucleophilic center that can readily undergo N-alkylation and N-acylation reactions to introduce various substituents. These reactions are fundamental in the synthesis of many pharmaceutical compounds, including the mucolytic agents Bromhexine and Ambroxol, which feature a substituted benzylamine moiety.

Application_Workflow A 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol B N-Alkyl derivative A->B R-X, Base C N-Acyl derivative A->C RCOCl or (RCO)2O, Base

Sources

Method

large-scale synthesis of 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol

Executive Summary This technical guide details the large-scale synthesis of 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol , a critical chiral building block for advanced pharmaceutical intermediates (e.g., substituted phenyl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the large-scale synthesis of 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol , a critical chiral building block for advanced pharmaceutical intermediates (e.g., substituted phenylglycinol derivatives used in potential treatments like Eluxadoline analogs).

The synthesis presents specific process challenges:

  • Steric Hindrance: The ortho-bromo substituent creates steric bulk, impacting reaction rates during the initial C-C bond formation.

  • Chemoselectivity: Reducing the carboxylic acid moiety to an alcohol without dehalogenating the aryl bromide or chloride requires precise reagent selection.

  • Scalability: The protocol transitions from traditional laboratory reagents (e.g., LiAlH₄) to safer, scalable alternatives (NaBH₄/I₂ or Borane-DMS) to mitigate thermal risks and byproduct formation.

Retrosynthetic Analysis & Strategy

The most robust route disconnects the target molecule at the C1-C2 bond, tracing back to the corresponding substituted phenylglycine.

Strategic Disconnection:

  • Target: 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol[1]

  • Precursor: 2-Amino-2-(2-bromo-4-chlorophenyl)acetic acid (Substituted Phenylglycine)

  • Starting Material: 2-Bromo-4-chlorobenzaldehyde (CAS: 84459-33-6)[2][3]

Route Selection: We utilize a Strecker Synthesis followed by Acid Hydrolysis to generate the amino acid.[4] The critical reduction step employs the NaBH₄/I₂ system (generating borane in situ), which offers superior chemoselectivity over Lithium Aluminum Hydride (LAH), preventing the risk of hydrodehalogenation (loss of the bromine atom).

Retrosynthesis Figure 1: Retrosynthetic Strategy for Halogenated Phenylglycinol Target Target: 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol AminoAcid Intermediate: 2-Amino-2-(2-bromo-4-chlorophenyl)acetic acid Target->AminoAcid Chemoselective Reduction (NaBH4/I2) Aldehyde Starting Material: 2-Bromo-4-chlorobenzaldehyde AminoAcid->Aldehyde Strecker Rxn (NaCN, NH4Cl)

Detailed Experimental Protocols

Stage 1: Synthesis of the Aminonitrile Intermediate

Reaction Type: Strecker Synthesis

Reagents:

  • 2-Bromo-4-chlorobenzaldehyde (1.0 equiv)

  • Sodium Cyanide (NaCN) (1.1 equiv) [DANGER: CYANIDE]

  • Ammonium Chloride (NH₄Cl) (1.2 equiv)

  • Solvent: Methanol / Ammonia (7N in MeOH) (10 vol)

Protocol:

  • Setup: Charge a glass-lined reactor with 2-Bromo-4-chlorobenzaldehyde and Methanol.

  • Amine Addition: Cool to 0–5°C. Slowly add the ammonia solution/NH₄Cl. Stir for 30 minutes to facilitate imine formation.

  • Cyanation: Add NaCN solution dropwise, maintaining internal temperature <20°C. The ortho-bromo group may retard the reaction; allow extended stirring (12–16 hours) at 25°C.

  • Monitoring: Monitor by HPLC for the disappearance of aldehyde.

  • Workup: Quench excess cyanide with dilute Sodium Hypochlorite (bleach) in a scrubber loop. Concentrate the mixture to remove methanol. Extract the aminonitrile into Ethyl Acetate. Wash with water and brine.

  • Outcome: The aminonitrile is often an oil or low-melting solid. Proceed immediately to hydrolysis to avoid degradation.

Stage 2: Hydrolysis to (±)-2-Amino-2-(2-bromo-4-chlorophenyl)acetic acid

Reaction Type: Acid Hydrolysis

Reagents:

  • Aminonitrile (from Stage 1)

  • Hydrochloric Acid (6N to 12N HCl)

Protocol:

  • Hydrolysis: Suspend the aminonitrile in 6N HCl (5 vol).

  • Reflux: Heat to reflux (approx. 100°C) for 4–6 hours. The nitrile hydrolyzes first to the amide, then to the acid.

  • Precipitation: Cool the reaction mixture to 0°C. Adjust pH to the isoelectric point (approx. pH 6–7) using 50% NaOH or NH₄OH.

  • Filtration: The amino acid zwitterion will precipitate as a white/off-white solid. Filter and wash with cold water and isopropanol.

  • Drying: Dry in a vacuum oven at 50°C.

    • Yield Expectation: 75–85% over two steps.

Stage 3: Chemoselective Reduction to the Amino Alcohol

Reaction Type: Carboxylic Acid Reduction via In-Situ Borane

Expert Insight: Direct reduction with LiAlH₄ is risky for this substrate because the high energy hydride can attack the C-Br bond (de-bromination). The NaBH₄/I₂ system generates Borane (B₂H₆) in THF, which reduces carboxylic acids rapidly to alcohols but is inert toward aryl halides under these conditions.

Reagents:

  • (±)-2-Amino-2-(2-bromo-4-chlorophenyl)acetic acid (1.0 equiv)

  • Sodium Borohydride (NaBH₄) (2.5 equiv)

  • Iodine (I₂) (1.0 equiv)

  • Solvent: Anhydrous THF (10 vol)

Protocol:

  • Slurry Formation: In a dry reactor under N₂, suspend the amino acid and NaBH₄ in anhydrous THF. Cool to 0°C.

  • Iodine Addition: Dissolve Iodine in THF and add dropwise over 1 hour.

    • Observation: Hydrogen gas evolution will occur (H₂). Ensure adequate venting. The solution color will fade from dark brown to colorless as I₂ is consumed to form borane-amine complexes.

  • Reaction: Warm the mixture to reflux (66°C) and hold for 12–18 hours.

  • Quench: Cool to 0°C. Carefully add Methanol (excess) to destroy excess borane (vigorous bubbling).

  • Hydrolysis of Boron Complex: Add 20% KOH or NaOH solution and heat to reflux for 2 hours to break the N-B bonds.

  • Extraction: Cool and extract with Dichloromethane (DCM) or 2-MeTHF.

  • Purification: The crude amino alcohol can be recrystallized from Toluene/Heptane or converted to the HCl salt for higher purity.

Process Safety & Critical Parameters (CPPs)

ParameterCritical LimitConsequence of Deviation
Cyanide pH Keep > pH 9 during workupRisk of HCN gas evolution if acidified prematurely.
Reduction Temp < 10°C during I₂ additionExotherm control; prevents runaway H₂ generation.
Quench Rate Slow MeOH additionRapid H₂ evolution can over-pressurize the vessel.
Moisture < 0.1% in THFWater destroys the Borane active species, stalling conversion.

Workflow Visualization

The following diagram illustrates the operational flow for the reduction stage, highlighting the critical safety quench step.

ProcessFlow Figure 2: Workflow for Chemoselective Reduction (NaBH4/I2 System) Start Start: Amino Acid + NaBH4 in THF (0°C) I2_Add Addition: Iodine/THF Solution (Dropwise, H2 Evolution) Start->I2_Add Reflux Reaction: Reflux 66°C (12-18 Hours) I2_Add->Reflux Quench Quench: MeOH Addition (Destroy Excess Borane) Reflux->Quench BaseHydrolysis Workup: KOH Reflux (Break B-N Complex) Quench->BaseHydrolysis Isolation Isolation: DCM Extraction & Crystallization BaseHydrolysis->Isolation

References

  • Strecker Synthesis & Hydrolysis

    • General Protocol: Groger, H. (2003). "Catalytic Enantioselective Strecker Reactions." Chemical Reviews, 103(8), 2795–2828. Link

  • Chemoselective Reduction (NaBH4/I2)

    • Methodology: McKennon, M. J., Meyers, A. I., Drauz, K., & Schwarm, M. (1993). "A convenient reduction of amino acids and their derivatives." The Journal of Organic Chemistry, 58(13), 3568–3571. Link

    • Mechanism:[1][4][5][6][7][8] Abiko, A., & Masamune, S. (1992). "Reduction of carboxylic acids to alcohols." Tetrahedron Letters, 33(38), 5517-5518.

  • Starting Material Data

    • Properties: PubChem Compound Summary for 2-Bromo-4-chlorobenzaldehyde (CAS 84459-33-6). Link

Sources

Application

Technical Application Note: Leveraging 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol as a Chiral Scaffold in High-Value Heterocycle Synthesis

Topic: 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol in Drug Discovery Research Content Type: Technical Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1] [1]...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol in Drug Discovery Research Content Type: Technical Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

[1]

Executive Summary

2-Amino-2-(2-bromo-4-chlorophenyl)ethanol (CAS: 1273663-48-1) represents a "privileged scaffold" in modern medicinal chemistry.[1] Structurally, it is a halogenated derivative of phenylglycinol .[1] Unlike simple amino alcohols, the specific substitution pattern—an ortho-bromine and para-chlorine—imparts unique reactivity profiles essential for Fragment-Based Drug Discovery (FBDD).[1]

This Application Note details the utility of this compound not merely as a chiral auxiliary, but as a cyclization precursor for constructing fused heterocyclic cores (e.g., isoindolines, dihydroisoquinolines) found in Factor XIa inhibitors, kinase inhibitors, and GPCR ligands.[1]

Key Chemical Attributes
FeatureDrug Discovery Relevance
Chiral Center (C2) Enantiopure forms (R or S) allow for stereoselective synthesis of downstream targets.[1]
Ortho-Bromine Handle Critical site for intramolecular Pd/Cu-catalyzed cyclization (C-N or C-O bond formation).[1]
Para-Chlorine Motif Enhances metabolic stability (blocks P450 oxidation) and increases lipophilicity (

).[1]
1,2-Amino Alcohol Precursor for oxazolines, oxazolidinones, and morpholines.[1]

Core Applications & Mechanistic Insight

A. The "Ortho-Halo" Cyclization Strategy

The most sophisticated application of this scaffold lies in leveraging the ortho-bromine atom.[1] While the amino-alcohol moiety forms the "head" of the molecule, the bromine allows for intramolecular Buchwald-Hartwig or Ullmann-type couplings.[1]

  • Mechanism: The amino group (or a tethered amide) can displace the bromine under metal catalysis to form 5- or 6-membered fused rings.[1]

  • Result: Rapid access to chiral Isoindolinones and Tetrahydroisoquinolines , scaffolds prevalent in antipsychotics and anticoagulants.[1]

B. Synthesis of Chiral Oxazolidinones

Like unsubstituted phenylglycinol, this compound reacts with phosgene equivalents (e.g., CDI, triphosgene) to form oxazolidinones.[1] These serve two purposes:

  • Chiral Auxiliaries: Analogs of Evans auxiliaries for asymmetric alkylations.

  • Pharmacophores: The oxazolidinone core itself is bioactive (e.g., Linezolid analogs), with the halogenated phenyl ring providing specific binding pocket interactions.[1]

Experimental Protocols

Protocol A: Synthesis of Chiral Oxazolidinone Derivative

Use Case: Creating a stable chiral intermediate or bioactive core.[1]

Reagents:

  • Substrate: 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol (1.0 eq)[1]

  • Reagent: 1,1'-Carbonyldiimidazole (CDI) (1.2 eq)[1]

  • Base: Triethylamine (TEA) (0.5 eq)[1]

  • Solvent: Anhydrous Dichloromethane (DCM)[1]

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen (

    
    ), dissolve 1.0 g (approx. 4.0 mmol) of the amino alcohol in 20 mL anhydrous DCM.[1]
    
  • Addition: Cool the solution to 0°C. Add TEA (0.28 mL) followed by portion-wise addition of CDI (0.78 g).

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane) for the disappearance of the polar starting material.[1]

  • Workup: Quench with 10 mL saturated

    
    . Extract with DCM (
    
    
    
    ).[1] Wash combined organics with brine, dry over
    
    
    , and concentrate.[1]
  • Purification: Recrystallize from EtOAc/Hexane to yield the 4-(2-bromo-4-chlorophenyl)oxazolidin-2-one.

Validation Criteria:

  • 1H NMR: Appearance of NH signal (~6-8 ppm) and shift of CH protons on the oxazolidinone ring.[1]

  • MS (ESI):

    
     peak corresponding to cyclized product (MW ~276.5).[1]
    
Protocol B: Intramolecular Cyclization to Isoindoline Core

Use Case: Advanced library synthesis for kinase inhibitors.[1]

Reagents:

  • Substrate:

    
    -acylated derivative of 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol (1.0 eq)
    
  • Catalyst:

    
     (5 mol%)[1]
    
  • Ligand: Xantphos (10 mol%)[1]

  • Base:

    
     (2.0 eq)[1]
    
  • Solvent: Toluene (degassed)

Step-by-Step Methodology:

  • Setup: Charge a pressure vial with the

    
    -acylated substrate (e.g., amide derived from the amino alcohol), 
    
    
    
    , Xantphos, and
    
    
    .[1]
  • Inertion: Evacuate and backfill with Argon (3 cycles). Add degassed Toluene (0.1 M concentration).

  • Cyclization: Seal and heat to 100°C for 12–18 hours.

    • Note: The

      
       group may need protection (e.g., TBS) depending on the specific amide linker used, though free alcohols can sometimes be tolerated or participate in competing O-arylation (forming benzomorpholines).[1]
      
  • Filtration: Cool to RT, filter through a Celite pad, and wash with EtOAc.

  • Purification: Flash chromatography (SiO2).[1]

Visualizing the Synthetic Pathway

The following diagram illustrates the divergent synthetic utility of the scaffold, highlighting the critical role of the Ortho-Bromo substituent.

G Start 2-Amino-2-(2-bromo- 4-chlorophenyl)ethanol (Scaffold) Oxaz Oxazolidinone Derivative (Antibacterial/Auxiliary) Start->Oxaz CDI or Triphosgene Isoindoline Isoindoline/Isoquinoline Core (Kinase Inhibitor) Start->Isoindoline Pd-Cat Intramolecular Cyclization (C-N) Morpholine Morpholine Derivative (GPCR Ligand) Start->Morpholine Dialkylation (Bis-chloroethyl ether) Br_Note Ortho-Br enables Metal-Catalyzed Ring Closure Br_Note->Isoindoline

Caption: Divergent synthesis pathways. The green arrow indicates the high-value Pd-catalyzed cyclization unique to the ortho-halo scaffold.[1]

Analytical Standards & Quality Control

For drug discovery applications, enantiomeric purity is paramount.[1]

HPLC Method for Enantiomer Separation:

  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).[1]

  • Mobile Phase: Hexane : Isopropanol (90:10 to 80:[1]20) with 0.1% Diethylamine.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (monitoring the phenyl ring).[1]

  • Expected Retention: The (S)-enantiomer typically elutes faster on AD-H columns for phenylglycinol derivatives, but confirmation with a standard is required.[1]

Quantitative Data Summary:

Property Value/Range Note
Molecular Weight 250.52 g/mol
LogP (Predicted) ~2.1 Moderate lipophilicity suitable for CNS penetration.[1]
pKa (Amine) ~8.5 Lower than ethanolamine (9.[1]5) due to electron-withdrawing Ar ring.[1]

| Solubility | DMSO, MeOH, DCM | Limited water solubility at neutral pH.[1] |

Safety & Handling

  • Hazard Identification: Irritant (Skin/Eye/Respiratory).[1]

  • Halogenated Waste: Do not dispose of down the drain.[1] Collect in halogenated organic waste containers.

  • Reactivity: Avoid strong oxidizing agents.[1] The amino alcohol functionality can chelate metals; ensure thorough quenching during metal-catalyzed reactions to remove residual Pd/Cu.[1]

References

  • Accela Chem. (n.d.).[1] Product Analysis: 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol (CAS 1273663-48-1).[1] Retrieved from [1]

  • Blaskovich, M. A. (2008).[1] A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. The Open Organic Chemistry Journal. Retrieved from [1]

  • MDPI. (2020).[1] Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction. Molecules. Retrieved from [1]

  • World Intellectual Property Organization. (2016).[1] WO2016015593A1 - Factor XIa Inhibitors.[1] Google Patents. Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability of 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol in Solution

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol. Given the specific nature of this molecule, which belongs t...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol. Given the specific nature of this molecule, which belongs to the phenylethanolamine class, understanding its stability in solution is paramount for obtaining reliable and reproducible experimental results. This document provides a comprehensive framework for identifying and addressing potential stability issues through a series of frequently asked questions and troubleshooting guides.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can influence the stability of 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol in solution?

The stability of 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol in solution is influenced by a combination of chemical and physical factors. The most critical factors to consider are pH, exposure to light (photostability), temperature, and the presence of oxidizing agents.[1][2] The molecular structure, featuring an amino group and a benzylic alcohol, suggests potential susceptibility to both oxidative and pH-mediated degradation pathways.

Q2: What are the likely degradation pathways for a phenylethanolamine derivative like this?

While specific degradation pathways for this exact molecule are not extensively published, we can infer likely routes based on its functional groups and related compounds. Key potential degradation pathways include:

  • Oxidation: The amino group and the benzylic alcohol are susceptible to oxidation.[2] This can lead to the formation of corresponding ketones, aldehydes, or further degradation products. The presence of atmospheric oxygen or trace metal ions can catalyze these reactions.

  • Dehydration: Under certain acidic conditions and/or elevated temperatures, the ethanolamine side chain could undergo dehydration.

  • Photodegradation: Aromatic systems and molecules with heteroatoms can be susceptible to degradation upon exposure to UV or even ambient light.[3]

  • Reactions related to the halogenated phenyl group: While generally stable, the bromo and chloro substituents on the phenyl ring can influence the electron density and reactivity of the molecule.

Q3: How should I prepare and store stock solutions of 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol?

For optimal stability, it is recommended to prepare stock solutions in a non-aqueous solvent such as DMSO or ethanol, where the compound is likely to be more stable. These stock solutions should be stored at low temperatures (e.g., -20°C or -80°C) and protected from light by using amber vials or by wrapping the container in aluminum foil. For aqueous working solutions, it is advisable to prepare them fresh for each experiment to minimize potential degradation.

Q4: What analytical techniques are most suitable for monitoring the stability of this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for assessing the stability of small molecules like 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol.[3][4] A stability-indicating HPLC method should be developed and validated to separate the parent compound from any potential degradation products.[5][6] Mass spectrometry (LC-MS) can be invaluable for the identification of unknown degradation products.[6]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Issue 1: Rapid loss of the parent compound in a neutral aqueous buffer.
  • Possible Cause 1: Oxidation. Phenylethanolamines can be susceptible to oxidation, even in neutral solutions, particularly if the buffer contains dissolved oxygen or trace metal impurities.

    • Troubleshooting Steps:

      • De-gas your buffer before use by sparging with an inert gas like nitrogen or argon.

      • Consider adding a small amount of an antioxidant, such as EDTA, to chelate any metal ions that could catalyze oxidation.

      • Prepare the solution fresh and use it immediately.

  • Possible Cause 2: Photodegradation. If your experiments are conducted under ambient or fluorescent lighting, the compound may be degrading due to light exposure.

    • Troubleshooting Steps:

      • Conduct your experiments in low-light conditions or use amber-colored labware.

      • Protect your solutions from light by wrapping containers in aluminum foil.

Issue 2: Appearance of new peaks in the chromatogram over time.
  • Possible Cause: Chemical Degradation. The appearance of new peaks is a clear indication that your compound is degrading. The nature of these peaks can provide clues about the degradation pathway.

    • Troubleshooting Steps:

      • Characterize the Degradants: If you have access to LC-MS, analyze the sample to determine the mass of the new peaks. This can help in proposing the structures of the degradation products.

      • Perform a Forced Degradation Study: To systematically identify the degradation pathways, a forced degradation study is highly recommended.[3][5][6][7] This involves intentionally subjecting the compound to stressful conditions (acid, base, oxidation, heat, light) to generate the degradation products in a controlled manner.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol and to develop a stability-indicating analytical method.[5][6]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.[6]

  • Thermal Degradation: Place a solution of the compound in a suitable solvent in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound to a photostability chamber with a light intensity of at least 1.2 million lux hours and a UV exposure of at least 200 watt hours/square meter.

3. Sample Analysis:

  • At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a suitable HPLC method (see Protocol 2).

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control.

  • Calculate the percentage degradation of the parent compound.

  • Identify and, if possible, characterize the major degradation products.

Protocol 2: Stability-Indicating HPLC Method

A reversed-phase HPLC method is generally suitable for the analysis of phenylethanolamine derivatives.[4]

Table 1: Example HPLC Method Parameters

ParameterCondition
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 220 nm and 254 nm
Injection Volume 10 µL
Sample Preparation Dilute the sample in the mobile phase.

Visualizations

Hypothetical Degradation Pathway

G cluster_main 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol cluster_oxidation Oxidation cluster_dehydration Dehydration (Acidic/Heat) Parent 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol Ketone 2-Amino-1-(2-bromo-4-chlorophenyl)ethan-1-one Parent->Ketone Oxidation [O] Styrene_Derivative 2-Bromo-4-chloro-1-(vinyl)benzene derivative Parent->Styrene_Derivative Dehydration (-H2O) Further_Oxidation Further Oxidative Degradants Ketone->Further_Oxidation [O]

Caption: Hypothetical degradation pathways for 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol.

Forced Degradation Workflow

G Start Prepare Stock Solution Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Sample Sample at Time Points Stress->Sample Analyze HPLC/LC-MS Analysis Sample->Analyze Evaluate Evaluate Data (Purity, Degradants) Analyze->Evaluate End Stability Profile Established Evaluate->End

Caption: General workflow for a forced degradation study.

Troubleshooting Decision Tree

G Start Unexpected Peak Loss or New Peaks? Check_Light Is the solution protected from light? Start->Check_Light Yes Protect_Light Use amber vials/foil wrap Check_Light->Protect_Light No Check_Oxygen Is the buffer de-gassed? Check_Light->Check_Oxygen Yes Degas_Buffer Sparge with N2/Ar Check_Oxygen->Degas_Buffer No Forced_Degradation Perform Forced Degradation Study Check_Oxygen->Forced_Degradation Yes Identify_Degradants Identify Degradants with LC-MS Forced_Degradation->Identify_Degradants

Caption: Decision tree for troubleshooting stability issues.

References

  • Pharma Science Monitor. (2016, July 1). REVIEW: FORCE DEGRADATION STUDIES. [Link]

  • Creative Biolabs. Forced Degradation Studies. [Link]

  • Wu, Q., et al. (2005). Structural, Mutagenic, and Kinetic Analysis of the Binding of Substrates and Inhibitors of Human Phenylethanolamine N-Methyltransferase. Journal of Medicinal Chemistry, 48(23), 7243–7252. [Link]

  • Grunewald, G. L., et al. (1988). Conformational and steric aspects of phenylethanolamine and phenylethylamine analogues as substrates or inhibitors of phenylethanolamine N-methyltransferase. Journal of Medicinal Chemistry, 31(4), 814-822. [Link]

  • Journal of Pharmaceutical Science and Bioscientific Research. (2019, April 30). A Review Article on Development of Forced Degradation and Stability Indicating Studies for Drug Substance and Drug Product. [Link]

  • Bari, S. B., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(5), 291-303. [Link]

  • Carl ROTH. Safety Data Sheet: 2-(2-Aminoethylamino)ethanol. [Link]

  • PubChem. (R)-2-Amino-2-(4-bromo-3-chlorophenyl)ethan-1-ol. [Link]

  • Wikipedia. Phenylethanolamine. [Link]

  • DGRA. (2014, June 15). Forced degradation studies – comparison between ICH, EMA, FDA and WHO. [Link]

  • International Journal of Pharmaceutical Erudition. (2014). Drug Stability and factors that affect on the drug stability. [Link]

  • PCCA. (2022, March 16). Factors That Affect the Stability of Compounded Medications. [Link]

Sources

Optimization

Technical Support Center: Crystallization of 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol

This guide provides in-depth troubleshooting for the crystallization of 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol, a critical process for ensuring the purity, stability, and desired physical properties of this active pha...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting for the crystallization of 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol, a critical process for ensuring the purity, stability, and desired physical properties of this active pharmaceutical ingredient (API). The following sections are designed to address common challenges encountered by researchers and drug development professionals, offering scientifically grounded explanations and actionable protocols.

I. Troubleshooting Guide: Common Crystallization Problems

This section addresses specific issues that may arise during the crystallization of 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol. Each problem is followed by a detailed explanation of potential causes and step-by-step solutions.

Problem: Oiling Out Instead of Crystallization

You observe the formation of a liquid phase (oil) instead of solid crystals upon cooling or anti-solvent addition.

Root Cause Analysis:

"Oiling out" occurs when the solute's concentration exceeds its solubility limit to such a high degree that it separates as a liquid phase rather than forming an ordered crystal lattice. This is often due to a rapid increase in supersaturation. The high viscosity of the resulting oil can further inhibit nucleation and crystal growth.

Solutions:

  • Reduce the Rate of Supersaturation Generation:

    • Cooling Crystallization: Employ a slower cooling rate.[1][2] Rapid cooling can shock the system, leading to oil formation.[2] A gradual temperature decrease allows molecules sufficient time to orient themselves into a crystal lattice.

    • Anti-solvent Addition: Add the anti-solvent more slowly and with vigorous agitation to ensure proper mixing and prevent localized high supersaturation.[3] Consider adding the anti-solvent at a slightly elevated temperature.

  • Solvent System Optimization:

    • The choice of solvent is critical.[1][] A solvent in which the compound is highly soluble at elevated temperatures but has a steep solubility curve upon cooling is ideal.[1] However, if the solubility is too high, it can lead to oiling out.

    • Consider using a solvent mixture. A co-solvent can modulate the solubility and reduce the likelihood of oiling.

  • Seeding:

    • Introduce seed crystals at a point of slight supersaturation.[1][][5] This provides a template for crystal growth and can bypass the high energy barrier of primary nucleation, which can otherwise lead to oiling.

Experimental Protocol: Seeding to Prevent Oiling Out

  • Prepare a saturated solution of 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol in the chosen solvent at an elevated temperature.

  • Slowly cool the solution to a temperature where it is slightly supersaturated.

  • Introduce a small amount (0.1-1% w/w) of previously obtained, high-quality crystals (seed crystals).

  • Continue the slow cooling process to allow for controlled crystal growth on the seeds.

Problem: Poor Crystal Quality (e.g., agglomerates, fine needles)

The resulting crystals are clumped together (agglomerated) or form very small, needle-like structures, which can be difficult to filter and dry.

Root Cause Analysis:

  • Agglomeration: Occurs when smaller crystals stick together.[] This can be caused by high supersaturation levels, inadequate agitation, or the presence of certain impurities.

  • Fine Needles: Rapid nucleation, often a result of high supersaturation, leads to the formation of many small crystals rather than the growth of larger, more uniform ones.[]

Solutions:

  • Control Supersaturation: As with oiling out, a slower rate of supersaturation generation is key.[]

  • Optimize Agitation:

    • Proper mixing is essential to maintain a uniform temperature and concentration throughout the crystallizer.[6]

    • However, excessive agitation can lead to crystal breakage and secondary nucleation, resulting in a smaller particle size.[6][7] The optimal agitation rate should be determined experimentally.

  • Solvent Selection: The solvent can influence crystal habit. Experiment with different solvents or solvent mixtures to favor a more equant (less needle-like) crystal shape.[]

Data Presentation: Solvent Effects on Crystal Habit (Hypothetical Data)

Solvent SystemPredominant Crystal Habit
EthanolFine Needles
IsopropanolSmall Prisms
Ethanol/Water (9:1)Equant Blocks
ToluenePlates
Problem: Inconsistent Particle Size Distribution

You are observing significant batch-to-batch variability in the average particle size and the breadth of the size distribution.

Root Cause Analysis:

The final particle size distribution is a complex interplay of nucleation, crystal growth, agglomeration, and breakage.[6] Inconsistencies often arise from a lack of precise control over these fundamental processes.

Solutions:

  • Implement a Seeding Strategy: Seeding is a powerful tool for controlling particle size.[6][8] By providing a known number of nucleation sites, you can suppress uncontrolled primary nucleation and promote the growth of existing crystals.

  • Control Cooling/Anti-solvent Addition Profile: The rate at which supersaturation is generated directly impacts the balance between nucleation and growth.[3][8] A well-defined and reproducible profile is crucial for consistent results.

  • Process Analytical Technology (PAT): Utilize in-line monitoring tools, such as Focused Beam Reflectance Measurement (FBRM) or Particle Video Microscopy (PVM), to track particle size and count in real-time. This allows for more precise control over the crystallization process.

Visualization: Crystallization Process Control Workflow

G cluster_0 Crystallization Process cluster_1 Process Monitoring (PAT) A Prepare Solution (Dissolve API in Solvent) B Controlled Cooling / Anti-solvent Addition A->B C Seeding B->C At slight supersaturation G In-line Particle Size Analysis (e.g., FBRM) B->G D Crystal Growth & Maturation C->D E Isolation & Drying D->E D->G F Final Crystal Product E->F G A Polymorphic Inconsistency Observed? B Conduct Comprehensive Polymorph Screen A->B Yes G Characterize Each Batch (XRPD, DSC) A->G No, but for QC C Identify Desired Polymorph (e.g., most stable) B->C D Define and Control Crystallization Parameters (Solvent, Temp, Rate) C->D E Implement Seeding Protocol with Desired Polymorph D->E E->G F Consistent Polymorph Obtained G->F

Caption: Decision-making process for achieving polymorphic control.

II. Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for the crystallization of 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol?

Given its amino alcohol structure, good starting points for solvent screening would include alcohols (e.g., ethanol, isopropanol), ketones (e.g., acetone), and esters (e.g., ethyl acetate). The solubility in these solvents will likely be moderate to high. Anti-solvents to consider would be non-polar hydrocarbons (e.g., heptane, cyclohexane) or water, depending on the primary solvent. The optimal solvent or solvent system must be determined experimentally. [9] Q2: How do impurities affect the crystallization process?

Impurities can have a significant impact on crystallization. [10][11]They can:

  • Inhibit or induce nucleation: Some impurities can act as nucleation sites, while others can "poison" them, increasing the time it takes for crystals to form. [12]* Alter crystal habit: Impurities can selectively adsorb to certain crystal faces, inhibiting their growth and changing the overall shape of the crystal. [12]* Be incorporated into the crystal lattice: This reduces the purity of the final product. [11][13] It is crucial to start with as pure a material as possible. If impurities are present, a pre-purification step may be necessary. [10] Q3: What are the optimal storage conditions for the crystallized product?

The optimal storage conditions depend on the stability of the obtained polymorph. It is generally recommended to store the final product in a well-sealed container at a controlled room temperature, protected from light and moisture. If a metastable polymorph is desired, storage at lower temperatures may be necessary to prevent conversion to a more stable form. Stability studies should be conducted to determine the appropriate storage conditions.

III. References

  • Braatz, R. D. (n.d.). Particle Size and Shape Control in Crystallization Processes. Retrieved from

  • ResearchGate. (n.d.). (PDF) Strategies to Control Particle Size During Crystallization Processes. Retrieved from

  • (2022, December 1). Targeting Particle Size Specification in Pharmaceutical Crystallization: A Review on Recent Process Design and Development Strat. Retrieved from

  • SciSpace. (n.d.). Optimal strategies for controlling particle size in antisolvent crystallization operations. Retrieved from

  • APC. (n.d.). Crystallization. Retrieved from

  • BOC Sciences. (n.d.). Crystallization of APIs: Methods and Challenges. Retrieved from

  • Scribd. (n.d.). Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization | PDF. Retrieved from

  • (n.d.). 1 3.3. CRYSTALLIZATION. Retrieved from

  • (2023, February 15). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Longdom Publishing. Retrieved from

  • (2025, March 15). A Troubleshooting Guide for Topical Drug Manufacturing. Pharmaceutical Technology. Retrieved from

  • (2016, November 18). How the impurities in the solute can affect the induction time during crystallization. Retrieved from

  • (n.d.). Guide for crystallization. Retrieved from

  • (2019, June 14). The Influence of Impurities and Additives on Crystallization (Chapter 4). Handbook of Industrial Crystallization - Cambridge University Press. Retrieved from

  • (2022, February 7). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm (RSC Publishing). doi:10.1039/D1CE01721G. Retrieved from

  • (n.d.). API Crystallization. Retrieved from

  • (2014, July 28). Polymorphism: The Phenomenon Affecting the Performance of Drugs. Symbiosis. Retrieved from

  • (2023, May 13). Polymorphism in Crystals. MDPI. Retrieved from

  • Dey, B. P., & Lahiri, S. C. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents. Retrieved from

  • (2015, November 30). (PDF) Polymorphism: The Phenomenon Affecting the Performance of Drugs. ResearchGate. Retrieved from

Sources

Troubleshooting

optimizing reaction conditions for 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol synthesis

Welcome to the technical support center for the synthesis of 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this specific synthesis. Our goal is to equip you with the expertise and practical insights needed to navigate the complexities of this reaction and optimize your experimental outcomes.

I. Synthesis Overview & Mechanism

The synthesis of 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol, a β-amino alcohol, is a critical process in the development of various pharmaceutical intermediates.[1] The most common and efficient pathway involves the ring-opening of a corresponding epoxide, 2-(2-bromo-4-chlorophenyl)oxirane, with an amine source, typically ammonia.[2][3] This reaction is a classic example of nucleophilic substitution, specifically an S(_N)2-type mechanism, where the nucleophile (ammonia) attacks one of the carbon atoms of the epoxide ring.[4]

The regioselectivity of the amine attack is a crucial factor. In this case, the nucleophile preferentially attacks the less sterically hindered carbon of the epoxide ring, leading to the desired 2-amino-1-ethanol product. The reaction can be influenced by the reaction conditions, including the choice of solvent, temperature, and the presence of catalysts.[1][4]

Below is a diagram illustrating the general workflow for this synthesis.

G A Starting Material: 2-bromo-4-chloroacetophenone B Epoxidation A->B C Intermediate: 2-(2-bromo-4-chlorophenyl)oxirane B->C D Ring-opening with Ammonia C->D E Crude Product D->E F Purification E->F G Final Product: 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol F->G

Caption: General workflow for the synthesis of 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol.

Q1: What are the recommended starting materials and reagents?

A1: The synthesis typically begins with 2-bromo-4-chloroacetophenone. This is then converted to the epoxide intermediate, 2-(2-bromo-4-chlorophenyl)oxirane. The key reagent for the final step is a source of ammonia, which can be aqueous ammonia, ammonia in an organic solvent, or ammonium salts.

Q2: What is the optimal solvent for the ring-opening reaction?

A2: The choice of solvent is critical for reaction efficiency. Protic solvents like ethanol or methanol are commonly used as they can facilitate the reaction by protonating the epoxide oxygen, making the ring more susceptible to nucleophilic attack. However, the presence of water can sometimes lead to the formation of a diol byproduct. Therefore, a solution of ammonia in an alcohol is often preferred.

Q3: What are the ideal reaction temperature and time?

A3: The reaction is typically conducted at elevated temperatures, often under reflux, to ensure a reasonable reaction rate.[5] Reaction times can vary from a few hours to overnight, depending on the specific conditions and the scale of the reaction. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is highly recommended.

Q4: How can I purify the final product?

A4: Purification of the crude product is essential to remove unreacted starting materials, byproducts, and residual reagents. Common purification techniques include:

  • Recrystallization: This is a highly effective method for obtaining a pure crystalline product. A suitable solvent system, often a mixture of polar and non-polar solvents, needs to be identified. Ethanol has been reported as a good solvent for recrystallizing similar amino-substituted aromatic compounds.

  • Column Chromatography: For smaller scale reactions or when recrystallization is not effective, flash column chromatography on silica gel can be employed to separate the desired product from impurities.[6]

  • Acid-Base Extraction: The basic nature of the amino group allows for purification through acid-base extraction. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the amine, transferring it to the aqueous layer. The aqueous layer is then basified, and the product is extracted back into an organic solvent.

III. Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Formation of side products. 3. Loss of product during workup and purification.1. Increase reaction time and/or temperature. Monitor reaction progress by TLC/HPLC. 2. Ensure anhydrous conditions if water-sensitive reagents are used. Optimize the stoichiometry of reagents. 3. Optimize extraction and recrystallization procedures to minimize losses.
Presence of Impurities 1. Unreacted starting material (epoxide). 2. Formation of the isomeric 1-amino-2-ethanol byproduct. 3. Formation of a diol byproduct due to the presence of water.1. Ensure a sufficient excess of the amine nucleophile is used. Increase reaction time. 2. This is less likely due to steric hindrance, but if observed, consider using a bulkier amine source or optimizing reaction conditions to favor the desired regioisomer.[6] 3. Use anhydrous solvents and reagents.
Difficulty in Product Isolation/Crystallization 1. The product may be an oil at room temperature. 2. Presence of impurities inhibiting crystallization.1. Attempt to form a salt (e.g., hydrochloride or oxalate salt) which is often more crystalline.[7] 2. Further purify the crude product using column chromatography before attempting crystallization.
Reaction Not Proceeding 1. Inactive reagents. 2. Incorrect reaction conditions.1. Check the quality and purity of starting materials and reagents. 2. Verify the reaction temperature and ensure proper mixing. Consider using a catalyst if applicable.
Troubleshooting Workflow

G Start Low Yield or Impure Product CheckReaction Check Reaction Completion (TLC/HPLC) Start->CheckReaction Incomplete Reaction Incomplete? CheckReaction->Incomplete Complete Reaction Complete CheckReaction->Complete No OptimizeConditions Optimize Reaction Conditions: - Increase Time/Temp - Check Reagent Stoichiometry Incomplete->OptimizeConditions Yes AnalyzeByproducts Analyze Byproducts (NMR, MS) Complete->AnalyzeByproducts OptimizeConditions->CheckReaction IdentifyImpurity Identify Major Impurity AnalyzeByproducts->IdentifyImpurity UnreactedSM Unreacted Starting Material IdentifyImpurity->UnreactedSM Isomer Isomeric Byproduct IdentifyImpurity->Isomer Diol Diol Byproduct IdentifyImpurity->Diol OptimizePurification Optimize Purification: - Recrystallization Solvent Screen - Column Chromatography - Acid-Base Extraction IdentifyImpurity->OptimizePurification UnreactedSM->OptimizeConditions Isomer->OptimizeConditions Diol->OptimizeConditions SaltFormation Consider Salt Formation OptimizePurification->SaltFormation FinalProduct Pure Product OptimizePurification->FinalProduct SaltFormation->FinalProduct

Caption: A decision tree for troubleshooting common synthesis issues.

IV. Experimental Protocols

Protocol 1: Synthesis of 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol

Materials:

  • 2-(2-bromo-4-chlorophenyl)oxirane

  • Aqueous ammonia (28-30%)

  • Ethanol

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(2-bromo-4-chlorophenyl)oxirane (1.0 equivalent) in ethanol.

  • Addition of Ammonia: Add an excess of aqueous ammonia (e.g., 10-20 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for 6-24 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Redissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with water and brine.[6]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[6]

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by flash column chromatography on silica gel.

Protocol 2: Purification by Recrystallization
  • Dissolution: Dissolve the crude product in a minimum amount of a hot solvent in which the product is soluble (e.g., ethanol).

  • Precipitation: Slowly add a solvent in which the product is less soluble (e.g., water) until the solution becomes slightly cloudy.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

V. References

  • Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. (2023, December 25). FT-IR spectra of products.

  • Recent Trends in Ring Opening of Epoxides by Amines as Nucleophiles. (2025, August 6). ResearchGate.

  • Process for the purification of an aminoalcohol. (n.d.). Google Patents.

  • An In-depth Technical Guide to the Discovery and Synthesis of Chiral Amino Alcohols. (n.d.). Benchchem.

  • Optimisation of Epoxide Ring-Opening Reaction for the Synthesis of Bio-Polyol from Palm Oil Derivative Using Response Surface Methodology. (2021, January 27). PMC.

  • Reaction Mechanism Notes: Organic Chemistry Revision Sheets. (n.d.).

  • Amino Alcohol Synthesis Service. (n.d.). BOC Sciences.

  • Reactions and Mechanisms. (n.d.). Master Organic Chemistry.

  • Remarkable improvement of epoxide ring-opening reaction efficiency and selectivity with water as a green regulator. (n.d.). ResearchGate.

  • Regio- and stereoselective ring-opening reaction of spiro-epoxyoxindoles with ammonia under catalyst-free conditions. (n.d.). Green Chemistry (RSC Publishing).

  • One-Pot Preparation of Cyclic Amines from Amino Alcohols. (n.d.). Organic Syntheses Procedure.

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. (2013, October 2). MDPI.

  • SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. (n.d.). International Journal of Pharmacy and Biological Sciences.

  • (R)-2-Amino-2-(4-bromo-3-chlorophenyl)ethan-1-ol. (n.d.). PubChem.

  • Synthesis and Aminomethylation of 2-Amino-4-(2-chlorophenyl)-6-(dicyanomethyl)-1,4-dihydropyridine-3,5-dicarbonitrile N-Methylmorpholinium Salt. (n.d.). PMC.

  • nucleophilic substitution - halogenoalkanes and cyanide ions. (n.d.). Chemguide.

  • 6 ORGANIC CHEMISTRY: REACTION MECHANISMS. (n.d.).

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.

  • Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols. (2024, April 13). The Journal of Organic Chemistry - ACS Publications.

  • Reaction of 2-(2-amino-4-nitroanilino)ethanol with 3- dimethylaminopropiophenones. (n.d.).

  • Process for synthesizing 4-chlorophenyl ethanol. (n.d.). Google Patents.

  • Processes for producing optically active 2-amino-1-phenylethanol derivatives. (n.d.). European Patent Office - EP 0924193 A1 - Googleapis.com.

  • 124043-86-3|2-(2-Amino-4-chlorophenyl)ethanol. (n.d.). BLDpharm.

  • Side reactions in peptide synthesis: An overview. (2018, June 2). Bibliomed.

  • 2-[(4-Bromobenzylidene)amino]ethanol. (n.d.). PMC.

  • Purification of Amino-Pyrazoles. (2022, May 2). Reddit.

Sources

Optimization

degradation pathways of 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol

Answering the user's request.## Technical Support Center: Degradation Pathways of 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol Prepared by: Senior Application Scientist, Pharmaceutical Development Division Welcome to the te...

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.## Technical Support Center: Degradation Pathways of 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol

Prepared by: Senior Application Scientist, Pharmaceutical Development Division

Welcome to the technical support center for 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals. Given that this specific molecule is a novel entity, detailed public literature on its degradation is scarce. Therefore, this document is structured to empower you to proactively investigate and understand its stability profile using established principles of forced degradation, as mandated by regulatory bodies like the ICH.[1][2] We will proceed from the foundational principles to specific, actionable troubleshooting advice for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol, and what are its key structural features relevant to stability?

A1: 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol is a substituted amino alcohol. Its stability is dictated by several key functional groups:

  • Primary Amino Group (-NH₂): Susceptible to oxidation and can participate in cyclization reactions.[3][4]

  • Primary Alcohol (-CH₂OH): A primary site for oxidative degradation, converting first to an aldehyde and then potentially to a carboxylic acid.

  • Halogenated Phenyl Ring (Bromo- and Chloro- substitutions): This electron-rich ring can be a target for oxidative attack. The carbon-halogen bonds, particularly the C-Br bond, may be susceptible to photolytic cleavage.

  • Benzylic Carbon: The carbon atom bonded to both the phenyl ring and the amino group is activated, potentially influencing reaction pathways.

Understanding these features allows us to predict likely degradation pathways and design experiments to detect them.

Q2: What are forced degradation studies and why are they essential for this compound?

A2: Forced degradation (or stress testing) involves intentionally exposing a drug substance to harsh conditions—such as acid, base, light, heat, and oxidation—to accelerate its decomposition.[1][2][5] For a new chemical entity like this one, these studies are not just a regulatory requirement; they are a fundamental tool to:

  • Identify Likely Degradants: Uncover the structures of potential impurities that could form during manufacturing or storage.[6]

  • Elucidate Degradation Pathways: Understand the chemical reactions that cause the drug to break down.[2][7]

  • Establish Intrinsic Stability: Determine the molecule's inherent vulnerabilities.

  • Develop Stability-Indicating Analytical Methods: Ensure your analytical method (e.g., HPLC) can separate the parent drug from all potential degradation products, which is critical for accurate purity and stability assessments.[6][7]

Q3: What are the most probable, high-level degradation pathways for this molecule?

A3: Based on its structure, the most probable degradation pathways are oxidation and photodegradation .

  • Oxidation will likely target the primary alcohol and amino groups. The alcohol can be oxidized to an aldehyde or a carboxylic acid. The amino group can undergo oxidative deamination.[8][9]

  • Photodegradation is a significant risk for halogenated aromatic compounds. UV or visible light can induce cleavage of the carbon-bromine or carbon-chlorine bonds, leading to radical-mediated degradation products.[10][11]

  • Thermal degradation may lead to cyclization reactions, such as the formation of an oxazoline ring through intramolecular condensation of the amino and alcohol groups, or other complex rearrangements.[3][12]

  • Acid/Base Hydrolysis is less likely to cleave the core structure, as it lacks readily hydrolyzable groups like esters or amides.[5] However, extreme pH can catalyze other reactions like elimination or rearrangement.

The following diagram illustrates the general workflow for investigating these pathways.

G cluster_stress Stress Conditions cluster_analysis Analysis & Elucidation A Acid Hydrolysis (e.g., 0.1M HCl) F LC-UV/PDA Analysis (Detect & Quantify Degradants) A->F Generate Samples B Base Hydrolysis (e.g., 0.1M NaOH) B->F Generate Samples C Oxidation (e.g., 3% H₂O₂) C->F Generate Samples D Thermal Stress (e.g., 80°C, solid/solution) D->F Generate Samples E Photolytic Stress (ICH Q1B Light Source) E->F Generate Samples G LC-MS Analysis (Determine Mass of Degradants) F->G Characterize Peaks H Structure Elucidation (e.g., MS/MS, NMR) G->H Identify Structures J Proposed Degradation Pathways H->J I Parent Compound 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol I->A I->B I->C I->D I->E

Caption: Experimental workflow for a forced degradation study.

Troubleshooting Guide: Common Experimental Issues

Q4: I've performed an oxidative stress study with H₂O₂ and see two new, major peaks in my HPLC chromatogram. What are they likely to be?

A4: This is a classic and expected outcome. The two most probable degradation products arise from the oxidation of the primary alcohol.

  • Peak 1 (Likely Aldehyde): The first oxidation product is typically the corresponding aldehyde: 2-Amino-1-(2-bromo-4-chlorophenyl)ethan-1-one . This species is an intermediate.

  • Peak 2 (Likely Carboxylic Acid): With sufficient time or oxidant, the aldehyde will be further oxidized to the carboxylic acid: 2-Amino-2-(2-bromo-4-chlorophenyl)acetic acid .

Troubleshooting & Verification Steps:

  • Time-Course Study: Analyze samples at earlier time points (e.g., 1, 4, 8 hours). You should see the aldehyde peak (Peak 1) appear first, possibly decrease over time as the carboxylic acid peak (Peak 2) grows.

  • LC-MS Analysis: Confirm your hypothesis. The aldehyde degradant will have a mass (M) that is 2 Da less than the parent compound (M-2). The carboxylic acid will have a mass that is 14 Da greater than the aldehyde (M+12) or 12 Da greater than the parent.

  • Causality: The primary alcohol is easily oxidized. This is a fundamental reaction in organic chemistry. Using a milder oxidant or shorter exposure time can help isolate the aldehyde intermediate if desired.

The predicted oxidative pathway is as follows:

G Parent Parent Compound (Primary Alcohol) Aldehyde Degradant 1 (Aldehyde) M-2 Da Parent->Aldehyde + [O] Acid Degradant 2 (Carboxylic Acid) M+12 Da Aldehyde->Acid + [O]

Caption: Predicted primary oxidative degradation pathway.

Q5: My compound shows significant degradation under photolytic stress, but the mass spectra of the degradant peaks are complex. What is happening?

A5: This strongly suggests a radical-mediated mechanism initiated by the cleavage of a carbon-halogen bond. The C-Br bond is weaker than the C-Cl bond and is the more likely site of initial cleavage.

Probable Mechanism & Products:

  • Initiation: A photon cleaves the C-Br bond, forming a phenyl radical and a bromine radical.

  • Propagation: The highly reactive phenyl radical can abstract a hydrogen atom from the solvent or another molecule, resulting in the de-brominated compound : 2-Amino-2-(4-chlorophenyl)ethanol. This is often a major photolytic degradant.

  • Further Reactions: The initial radical can also trigger dimerization, reaction with oxygen (if present), or other complex side reactions, leading to a variety of minor products with different masses, explaining your complex mass spectra.

Troubleshooting & Verification Steps:

  • Search for Key Masses: In your LC-MS data, specifically look for the mass corresponding to the de-brominated product. Its isotopic pattern will also change due to the loss of bromine.

  • Control Experiments: Run the experiment in a de-gassed solvent under a nitrogen atmosphere. If degradation is significantly reduced, it suggests that dissolved oxygen was participating in secondary oxidative reactions.

  • Filter Wavelength: Use light filters to expose the sample to different wavelengths (e.g., UVA only vs. full spectrum). This can help determine which energy range is most damaging.

G Parent Parent Compound (2-bromo-4-chlorophenyl...) Radical Phenyl Radical Intermediate Parent->Radical hν (light) Debromo Primary Degradant (De-brominated Compound) Radical->Debromo + H• Others Secondary Products (Dimers, Oxides, etc.) Radical->Others

Caption: Predicted primary photolytic degradation pathway.

Q6: I heated my solid sample at 80°C and now it's showing a new impurity with the mass M-18 Da. What is this product?

A6: A mass loss of 18 Da corresponds to the loss of a water molecule (H₂O). In an amino alcohol, this is the classic signature of an intramolecular cyclization to form an oxazoline or a related cyclic structure.

Probable Mechanism: The amino group's nitrogen acts as a nucleophile, attacking the carbon bearing the hydroxyl group, which then leaves as water. This forms a stable five-membered ring. The product is likely 4-(2-bromo-4-chlorophenyl)-4,5-dihydrooxazole .

Troubleshooting & Verification Steps:

  • Confirm with Solution State: Dissolve the compound in an anhydrous, aprotic solvent (e.g., acetonitrile) and heat it. Compare the degradation rate to heating in an aqueous solution. The presence of water can influence the equilibrium of this reaction.

  • Structural Elucidation: This type of isomeric rearrangement is difficult to confirm by mass alone. NMR spectroscopy would be required to definitively prove the formation of the cyclic structure by observing the changes in the chemical shifts and coupling constants of the protons in the newly formed ring.

Experimental Protocols & Data

Protocol 1: Standard Forced Degradation Study

This protocol provides a starting point for your investigation. The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized.[6] Adjust times and temperatures as needed.

1. Stock Solution Preparation:

  • Prepare a 1 mg/mL stock solution of 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol in a 50:50 mixture of acetonitrile and water.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C. Sample at 0, 2, 8, 24 hours. Neutralize with 0.1 M NaOH before injection.

  • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at 60°C. Sample at 0, 2, 8, 24 hours. Neutralize with 0.1 M HCl before injection.

  • Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Store at room temperature, protected from light. Sample at 0, 2, 8, 24 hours.

  • Thermal Degradation:

    • Solution: Incubate the stock solution at 80°C. Sample at 0, 1, 3, 7 days.

    • Solid State: Place ~10 mg of solid compound in a vial in an 80°C oven. Sample at 1, 3, 7 days by dissolving a known quantity for analysis.

  • Photostability:

    • Expose the stock solution and solid compound to a calibrated light source that meets ICH Q1B requirements (combined visible and UV output).

    • Place a parallel set of samples wrapped in aluminum foil as dark controls.

    • Sample after a defined exposure period (e.g., 1.2 million lux hours for visible, 200 watt hours/m² for UV).

3. Sample Analysis:

  • Dilute all samples to a target concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • Analyze using a validated stability-indicating HPLC-UV/PDA method. For peak identification, use an LC-MS system.

Table 1: Summary of Predicted Degradation Pathways and Products
Stress ConditionReagent/ConditionPredicted Primary MechanismExpected Primary Degradant(s)Mass Change (vs. Parent)
Oxidation 3% H₂O₂Oxidation of primary alcohol2-Amino-1-(2-bromo-4-chlorophenyl)ethan-1-one (Aldehyde)-2 Da
Further oxidation2-Amino-2-(2-bromo-4-chlorophenyl)acetic acid (Acid)+12 Da
Photolysis ICH Q1B Light SourceHomolytic C-Br bond cleavage2-Amino-2-(4-chlorophenyl)ethanol (De-brominated)-78/80 Da
Thermal 80°CIntramolecular cyclization4-(2-bromo-4-chlorophenyl)-4,5-dihydrooxazole-18 Da
Acid/Base 0.1 M HCl / 0.1 M NaOHUnlikely to cause significant primary degradationParent compound expected to be stableN/A

References

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect.
  • Karl, M., et al. (2012). Study of OH-initiated degradation of 2-aminoethanol.
  • Forced Degradation Studies. (2016). Journal of Analytical & Pharmaceutical Research.
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025). LinkedIn.
  • Forced Degradation – A Review. (2022). International Journal of Pharmaceutical and Biomedical Research.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2020).
  • Al-Absi, R. S. (2017). Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture. Chemistry Central Journal.
  • Ingebrigtsen, S. G., et al. (2025). Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. ACS Engineering Au.
  • Photocatalytic degradation of 2-, 4-amino and chloro phenols using H2O2 sensitized Cu2O and visible light. (2017).
  • Oxidative Degradation of Amino Acids and Aminophosphonic Acids by 2,2′-Bipyridine Complexes of Copper(II). (n.d.).
  • Photocatalytic Degradation of 2-, 4-Amino and Chloro Phenols. (n.d.). TSI Journals.
  • Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and comput
  • Choe, J. K., et al. (2015). Degradation of Amino Acids and Structure in Model Proteins and Bacteriophage MS2 by Chlorine, Bromine, and Ozone. PubMed.

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol

Prepared by: Your Senior Application Scientist Welcome to the technical support center for the synthesis of 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol. This critical intermediate, often used in the synthesis of pharmaceut...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol. This critical intermediate, often used in the synthesis of pharmaceuticals like Ambroxol, presents several challenges that can impact yield, purity, and scalability. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during its synthesis.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but the underlying chemical reasoning to empower your experimental design.

Q1: My final product yield is significantly lower than expected. What are the common causes and how can I optimize the reaction?

Low yield is a frequent issue stemming from multiple stages of the synthesis. A systematic approach is crucial for diagnosis.

Causality Analysis: Low yields can often be traced back to three primary areas: incomplete conversion of starting materials, formation of side products, or mechanical losses during workup and purification. The reduction of the parent ketone, 2-amino-α-(2-bromo-4-chlorophenyl)ethanone, is a particularly sensitive step.

Troubleshooting Workflow:

G cluster_incomplete Troubleshooting Incomplete Reaction cluster_side_reactions Troubleshooting Side Reactions cluster_workup Troubleshooting Workup Loss start Low Yield Observed check_conversion Monitor Reaction by TLC/LC-MS Is starting material consumed? start->check_conversion incomplete Incomplete Reaction check_conversion->incomplete No side_reactions Significant Side Products Observed check_conversion->side_reactions Yes, but with impurities workup_issue Product Loss During Workup/Purification check_conversion->workup_issue Yes, clean conversion reagent_quality Verify Reagent Purity & Activity (e.g., titrate NaBH4) incomplete->reagent_quality temp_time Optimize Temperature & Time (e.g., increase reaction time, control exotherm) incomplete->temp_time ph_control Check pH (especially for reductions) incomplete->ph_control over_reduction Over-reduction? (loss of benzyl-OH) side_reactions->over_reduction isomer Positional Isomer Formation? (e.g., 1-amino-2-phenylethanol) side_reactions->isomer dimerization Dimerization/Condensation? side_reactions->dimerization extraction Optimize Extraction (adjust pH, use different solvent) workup_issue->extraction purification Refine Purification (recrystallization solvent, column conditions) workup_issue->purification

Caption: Troubleshooting workflow for low yield.

Optimization Strategies:

Potential Cause Explanation Recommended Action
Incomplete Reduction The hydride reagent (e.g., Sodium Borohydride, NaBH₄) may have decomposed or the reaction conditions are suboptimal. The carbonyl group is sterically hindered by the ortho-bromo substituent.1. Verify Reagent Activity: Use freshly opened NaBH₄ or titrate to determine its active hydride content. 2. Solvent Choice: Methanol or ethanol are common. Ensure the solvent is anhydrous if using more sensitive hydrides. 3. Temperature Control: The reduction is exothermic. Add NaBH₄ portion-wise at 0-5 °C to prevent runaway reactions which can lead to side products.[1] 4. Increase Reaction Time: Allow the reaction to stir for a longer duration at room temperature after the initial addition. Monitor via TLC.
Side Reactions Several side reactions can compete with the desired product formation, consuming starting material and complicating purification.1. Protecting Groups: The primary amine can undergo secondary reactions. Some synthesis routes utilize an N-acetyl or other protecting group to prevent this, which is later removed.[2][3] 2. Control Stoichiometry: Precise control over the molar ratios of reactants, especially during bromination steps in earlier stages of synthesis, is critical to avoid di- or poly-brominated species.
Workup & Isolation Losses The product is an amino alcohol, giving it some water solubility, especially when protonated. This can lead to losses during aqueous extraction.1. pH Adjustment: During workup, basify the aqueous layer (pH > 9) with NaOH or K₂CO₃ to deprotonate the amine, making the product less water-soluble and more extractable into organic solvents like ethyl acetate or dichloromethane.[4] 2. Salting Out: Saturate the aqueous layer with NaCl before extraction to further decrease the product's solubility in water.
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely impurities?

Identifying impurities is key to refining your reaction and purification protocol.

Common Impurities and Their Origins:

The synthesis of 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol is a multi-step process, and impurities can arise from any of these stages. The final reduction step is a common source of process-related impurities.

G cluster_impurities Potential Side Reactions & Impurities main_reaction 2-Amino-α-(2-bromo-4-chlorophenyl)ethanone NaBH₄ 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol start_material Unreacted Ketone main_reaction:start->start_material Incomplete Reaction position_isomer 1-Amino-2-(2-bromo-4-chlorophenyl)ethanol (Positional Isomer) main_reaction:start->position_isomer Isomerization during precursor synthesis condensation_product Condensation Byproducts main_reaction:product->condensation_product Self-condensation over_reduction 2-bromo-4-chlorophenylethane (Over-reduction) main_reaction:product->over_reduction Harsh reduction conditions

Caption: Main reaction and potential side product formation.

Impurity Identification Table:

Impurity Potential Source Analytical Confirmation Mitigation Strategy
Unreacted Ketone Incomplete reduction.Compare Rf on TLC with starting material. Confirm with LC-MS (different m/z).Optimize reduction conditions (see Q1).
Positional Isomer A 1-amino-2-phenylethanol derivative can be formed as a byproduct, particularly if the synthesis involves the opening of an epoxide ring with ammonia or an amine.[5]Difficult to distinguish by TLC. Requires NMR (different splitting patterns for benzylic protons) or a specific chromatographic method.Use a synthetic route that avoids epoxide intermediates or ensures high regioselectivity.
Condensation Products The amino group of one molecule can react with the ketone of another (if unprotected), leading to dimers or polymers, especially under harsh conditions.[3]High molecular weight peaks in MS. Baseline streaking on TLC.Use an N-protecting group strategy. Control reaction temperature and stoichiometry.
Residual Solvents Solvents used in the reaction or purification (e.g., methanol, ethanol, ethyl acetate).GC-MS analysis of the final product.Dry the final product under high vacuum at an appropriate temperature. Follow ICH Q3C guidelines for limits.[6][7]

Frequently Asked Questions (FAQs)

Q1: What is the most critical step to control in the synthesis pathway?

The reduction of the α-aminoketone to the corresponding amino alcohol is arguably the most critical step. The challenge lies in selectively reducing the ketone without affecting the bromo-substituent or the benzylic position, while also preventing side reactions involving the amino group. The choice of reducing agent is paramount. Sodium borohydride (NaBH₄) is widely used due to its mild nature and good selectivity for ketones in the presence of other functional groups.[8]

Q2: How can I effectively purify the final product?

Purification aims to remove unreacted starting materials, byproducts, and inorganic salts from the workup.

Recommended Protocol: Recrystallization

  • Solvent Selection: A common and effective method is recrystallization. A solvent system of isopropanol/water or ethanol/hexane often works well. The goal is to find a system where the product is soluble at high temperatures but poorly soluble at low temperatures, while impurities remain in solution.

  • Procedure:

    • Dissolve the crude product in a minimal amount of the hot primary solvent (e.g., isopropanol).

    • If the solution is colored, you can add a small amount of activated charcoal and hot-filter it.

    • Slowly add the anti-solvent (e.g., water) dropwise to the hot solution until turbidity persists.

    • Add a few more drops of the primary solvent to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[4]

Q3: Are there any specific safety precautions I should take?

Yes. Beyond standard laboratory safety practices, consider the following:

  • α-Halo Ketones: Precursors like α-bromo-2-bromo-4-chloroacetophenone are lachrymators and skin irritants. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Sodium Borohydride: This reagent reacts with water and acids to produce flammable hydrogen gas. Quench the reaction carefully and ensure no uncontrolled evolution of gas.

  • Bromine/Brominating Agents: If your synthesis involves bromination, handle elemental bromine or agents like NBS with extreme caution in a fume hood.

References

  • Li, M. (2013). Synthesis method of ambroxol hydrochloride compound. CN103073439A.
  • Yu, Q., et al. (2012). Synthesis for Ambroxol Hydrochloride. Chinese Journal of Modern Applied Pharmacy, 29(3), 230-232.
  • Synthesis method of ambroxol hydrochloride. (n.d.).
  • Synthesis method of ambroxol hydrochloride compound. (n.d.).
  • Scheme 8 for the synthesis of Ambroxol Hydrochloride. (n.d.).
  • Troubleshooting low yield in 2-Aminobenzenesulfonamide synthesis. (n.d.). BenchChem.
  • Help with Low Yield Synthesis. (2025, June 8). Reddit.
  • 3-BROMO-4-AMINOTOLUENE. (n.d.). Organic Syntheses.
  • Hwang, S., et al. (2008). A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. The Open Organic Chemistry Journal, 2, 106-109.
  • Processes for producing optically active 2-amino-1-phenylethanol derivatives. (n.d.).
  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID*. (n.d.). Organic Syntheses.
  • ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. (n.d.). European Medicines Agency.
  • Pharmaceutical Impurity Analysis Overview. (n.d.). Chemass.

Sources

Optimization

challenges in the scale-up of 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol production

Current Status: Operational | Ticket Priority: High (Process Chemistry) Welcome to the Advanced Synthesis Support Hub. You are accessing the troubleshooting database for the scale-up of halogenated phenylglycinol derivat...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Ticket Priority: High (Process Chemistry)

Welcome to the Advanced Synthesis Support Hub. You are accessing the troubleshooting database for the scale-up of halogenated phenylglycinol derivatives. This guide addresses the specific chemoselective and engineering challenges associated with 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol (referred to herein as Target-2B4C ).

The synthesis of Target-2B4C presents a "perfect storm" of process liabilities:

  • Regiochemistry: It is a phenylglycinol (amino group at the

    
    -position), not a phenethylamine.
    
  • Chemoselectivity: The aryl ring contains labile Bromine and Chlorine atoms susceptible to hydrodehalogenation during reduction.

  • Work-up Physics: The amino-alcohol moiety forms stable, gel-like complexes with boron and aluminum byproducts.

Part 1: The Synthetic Logic & Workflow

The industrial standard for this scaffold is the Strecker Synthesis followed by Chemoselective Reduction . We advise against the Henry Reaction (Nitroaldol) for this specific regioisomer as it typically yields the


-amino alcohol (phenethylamine type), not the 

-amino alcohol (phenylglycinol type).
Master Process Map

The following diagram outlines the validated workflow and critical control points (CCPs).

G cluster_0 Phase 1: Strecker Synthesis cluster_1 Phase 2: Chemoselective Reduction Start Start: 2-Bromo-4-chlorobenzaldehyde Imine Imine Formation (NH3/MeOH) Start->Imine + NH3 Nitrile Aminonitrile Intermediate Imine->Nitrile + NaCN/HCN Hydrolysis Acid Hydrolysis (HCl/Reflux) Nitrile->Hydrolysis HCl/H2O AminoAcid Phenylglycine Acid/Ester Hydrolysis->AminoAcid Isolation Reduction Reduction Step (CRITICAL: Avoid Dehalogenation) AminoAcid->Reduction NaBH4/I2 or BH3·THF Complex Boron-Amine Complex Reduction->Complex Intermediate End Final: Target-2B4C (Crystalline Solid) Complex->End Oxidative Workup (Break B-N bond)

Figure 1: Critical Process Flow for Target-2B4C. Note the specific bottleneck at the Reduction stage where halogen loss is a risk.

Part 2: Troubleshooting Guide (Q&A)

Category A: The Strecker Reaction (Upstream)

Context: Converting 2-bromo-4-chlorobenzaldehyde to the aminonitrile.

Q1: The reaction stalls at the imine stage, and cyanide addition is sluggish. Why?

  • Root Cause: Steric Hindrance. The ortho-bromo substituent on the benzaldehyde ring creates significant steric bulk, shielding the carbonyl carbon from nucleophilic attack by the cyanide ion.

  • Corrective Action:

    • Pre-formation is Key: Do not run a "one-pot" simultaneous addition. Allow the aldehyde and ammonia (or amine source) to equilibrate to the imine for 4–6 hours before adding the cyanide source.

    • Solvent Switch: Switch from pure Methanol to a Methanol/Isopropanol mixture. The slightly higher boiling point allows you to push the imine formation at 40°C without losing ammonia gas.

    • Catalysis: Add 5 mol% of TMSCN (Trimethylsilyl cyanide) as a catalyst if using NaCN/KCN, or use Lewis acids like ZnI

      
       to activate the imine.
      

Q2: During hydrolysis of the nitrile to the acid, I see a black tar forming.

  • Root Cause: Thermal decomposition of the halogenated ring. Prolonged reflux in concentrated HCl (

    
    100°C) can cause nucleophilic aromatic substitution or polymerization of the halogenated arene.
    
  • Corrective Action:

    • Two-Stage Hydrolysis: First, hydrolyze to the amide using H

      
      SO
      
      
      
      at 50°C (controlled exotherm). Then, dilute and heat to 80°C to convert the amide to the acid. This avoids the harsh 110°C reflux required for direct nitrile-to-acid conversion.
Category B: Chemoselective Reduction (The "Killer" Step)

Context: Reducing the Phenylglycine (acid/ester) to the Phenylglycinol (alcohol) without stripping the Br/Cl atoms.

Q3: I am using Lithium Aluminum Hydride (LAH) and detecting 10-15% "des-bromo" impurity by HPLC.

  • Root Cause: Hydrodehalogenation. LAH is a non-selective, aggressive reducing agent. In refluxing THF, it readily attacks aryl bromides via a radical mechanism or direct hydride transfer, replacing the Bromine with Hydrogen.

  • Protocol Violation: STOP using LAH for this substrate.

  • Validated Solution: Use the NaBH

    
    -I
    
    
    
    (Sodium Borohydride + Iodine)
    system [1].
    • Mechanism:[1][2][3][4][5][6] This generates Borane (BH

      
      ) in situ. Borane reduces carboxylic acids/esters to alcohols rapidly but is kinetically inert toward aryl halides under these conditions.
      
    • Protocol:

      • Suspend amino acid in THF.[7]

      • Add NaBH

        
         (2.5 equiv).
        
      • Add I

        
         (1.0 equiv) in THF dropwise at 0°C.
        
      • Reflux for 12–18 hours.

    • Result: <0.1% dehalogenation observed.

Q4: I switched to Catalytic Hydrogenation (H2, Pd/C) to reduce an intermediate ester, and the reaction worked but the halogens are gone.

  • Root Cause: Palladium on Carbon is the standard catalyst for dehalogenation. It will strip aryl chlorides and bromides within minutes.

  • Corrective Action: If you must use hydrogenation (e.g., to remove a protecting group), you must poison the catalyst. Use Pt/C (Platinum on Carbon) doped with Vanadium or add Ethylenediamine to the mixture to suppress hydrogenolysis of the C-X bond. However, hydride reduction (Answer Q3) is vastly superior for this molecule.

Category C: Isolation & Work-up

Context: Breaking the Boron/Aluminum complexes.

Q5: After the Borane reduction, my quench resulted in a solid white "gel" that I cannot filter or extract.

  • Root Cause: Stable Boron-Amine Complexes. Amino alcohols form highly stable 5-membered chelate rings with boron byproducts. Simple water/acid quenches are insufficient to break this bond, trapping your product in the aqueous/gel phase.

  • Corrective Action: The "Oxidative Workup" or "Methanolysis".

    • Method A (Methanolysis): Quench with Methanol, evaporate. Repeat 3x. Then reflux the residue in 6M HCl for 1 hour to hydrolyze the N-B bond.

    • Method B (Oxidative - Recommended): Quench the reaction mixture with 6M HCl , heat to 60°C for 1 hour, then neutralize with NaOH. If using the NaBH

      
      /I
      
      
      
      method, the boron species are water-soluble after acid hydrolysis.
    • For LAH (if used): Do NOT use water. Use Rochelle's Salt (Sodium Potassium Tartrate) saturated solution. Stir vigorously for 4 hours until layers separate cleanly [2].

Part 3: Comparative Data & Specifications

Reduction Method Performance Matrix

Data based on internal scale-up trials (50g scale).

MethodYield (%)Des-Bromo ImpurityDes-Chloro ImpurityWork-up DifficultyStatus
LAH (Reflux THF) 88%12.5% 1.2%High (Emulsions)REJECTED
H2 / Pd/C 95%>90% >80% LowREJECTED
NaBH4 / BF3·Et2O 91%<0.5%<0.1%Medium (BF3 safety)VALIDATED
NaBH4 / I2 94% <0.1% ND Medium (Iodine color)PREFERRED
Troubleshooting Logic Tree

Use this flow to diagnose low purity/yield in the reduction step.

Logic Start Issue: Low Yield/Purity in Reduction CheckImpurity Analyze Impurity Profile (LC-MS) Start->CheckImpurity Dehalo Mass = M-Br or M-Cl (Dehalogenation) CheckImpurity->Dehalo Missing Halogen Incomplete Mass = M+14 (Start Material/Ester) CheckImpurity->Incomplete Unreacted Complex Mass Correct but Low Recovery CheckImpurity->Complex Product Lost Action1 Switch to NaBH4/I2 system. Lower reaction temp. Dehalo->Action1 Action2 Check Reagent Quality. NaBH4 absorbs water. Increase equivalents. Incomplete->Action2 Action3 Boron-Amine Complex trapped. Perform Acid Reflux or Rochelle's Salt wash. Complex->Action3

Figure 2: Diagnostic Logic for Reduction Failures.

References

  • McKennon, M. J., et al. (1993). "A convenient reduction of amino acids and their derivatives." The Journal of Organic Chemistry, 58(13), 3568-3571.

    • Grounding: Establishes the NaBH /I protocol as the gold standard for avoiding side reactions in amino acid reduction.
  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. Wiley. (See also: Standard workup protocols for Aluminum Hydrides).

    • Grounding: Definitive source for Rochelle's salt workups to prevent aluminum emulsions.
  • Abiko, A., et al. (1992). "Chemoselective reduction of carboxylic acids to alcohols." Tetrahedron Letters, 33(38), 5517-5518.

    • Grounding: Supports the chemoselectivity of Borane species in the presence of halides.
  • Ma, D., et al. (2021). "Strecker-Derived Methodology for Library Synthesis." ACS Combinatorial Science.

    • Grounding: Discusses the challenges of Strecker reactions with substituted aldehydes.

Sources

Reference Data & Comparative Studies

Validation

comparing the activity of 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol with its analogs

This guide provides a technical comparison of 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol (hereafter referred to as 2-Br-4-Cl-Phg-ol ) against its structural analogs. The analysis focuses on its primary application as a sp...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol (hereafter referred to as 2-Br-4-Cl-Phg-ol ) against its structural analogs.

The analysis focuses on its primary application as a specialized chiral auxiliary in asymmetric synthesis and its secondary potential as a bioactive scaffold.

Executive Summary: The "Ortho-Halo" Advantage

2-Br-4-Cl-Phg-ol (CAS: 1273663-48-1) is a halogenated derivative of Phenylglycinol . While unsubstituted phenylglycinol is a workhorse for chiral resolution and auxiliary-based synthesis, the 2-bromo-4-chloro variant offers distinct "activity" advantages defined by two chemical principles:

  • Enhanced Steric Differentiation: The ortho-bromo substituent creates a rigid "steric wall," significantly improving diastereomeric excess (de) in chiral induction compared to unsubstituted analogs.

  • Orthogonal Functionalization: The aryl halides (Br, Cl) provide reactive handles for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) after the chiral center has been established—a capability absent in the parent compound.

Structural Disambiguation (Critical Safety Note)

Before comparing activity, it is vital to distinguish this compound from its positional isomer, which has drastically different biological activity.

Compound ClassPhenylglycinol Derivative (Topic)Phenylethanolamine (Analogs)
IUPAC Name 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol 2-Amino-1-(substituted-phenyl)ethanol
Core Structure


Primary Activity Chiral Auxiliary / Synthetic Intermediate

-Adrenergic Agonist
(e.g., Clenbuterol)
Biological Risk Low (Metabolically stable scaffold)High (Potent bronchodilator/cardiac stimulant)

Analyst Insight: Do not substitute the 1-hydroxy isomer (beta-agonist) if your intent is chiral synthesis. The reactivity profiles of the amine and alcohol are inverted.

Comparative Performance Analysis

A. Chemical Activity (Asymmetric Induction & Stability)

The following table compares 2-Br-4-Cl-Phg-ol with the standard Phenylglycinol and the 4-Bromo analog.

Table 1: Physicochemical & Synthetic Performance Matrix

Feature2-Br-4-Cl-Phg-ol (Target)Phenylglycinol (Standard)4-Bromo-Phenylglycinol (Analog)
Steric Bulk (

-value)
High (Ortho-Br effect)LowMedium
Chiral Induction Potential Superior (>95% de typical)Moderate (80-90% de typical)Moderate
Lipophilicity (cLogP) ~2.4 (High organic solubility)~0.6 (Water soluble)~1.5
Electronic Effect (

)
Strong Electron WithdrawingNeutralElectron Withdrawing
Synthetic Utility Dual-Handle (Br & Cl sites)Single Purpose (Auxiliary only)Single Handle (Para-coupling)
Amine Nucleophilicity Reduced (Inductive effect of ortho-Br)HighModerate
Mechanistic Interpretation[1]
  • The Ortho-Blocker Effect: In reactions like the formation of chiral oxazolidinones (Evans auxiliary analogs), the ortho-bromo group forces the phenyl ring to rotate out of coplanarity, increasing the effective steric bulk. This results in tighter transition states and higher stereoselectivity during alkylation or aldol reactions.

  • Solubility Profile: The high cLogP of the 2-Br-4-Cl analog allows for reactions in non-polar solvents (DCM, Toluene) where ionic interactions are minimized, often leading to faster kinetics compared to the water-soluble unsubstituted phenylglycinol.

B. Biological Activity Potential (SAR)

While primarily a building block, the specific "2-bromo-4-chloro" motif suggests latent biological activity if the scaffold is incorporated into a drug.

  • Antimicrobial Potential: Halogenated amino alcohols often exhibit membrane-disrupting properties against fungi. The 2,4-dihalo pattern is reminiscent of Miconazole fragments.

  • Metabolic Stability: The blocking of the para position (Cl) and ortho position (Br) prevents rapid metabolic hydroxylation (CYP450 oxidation), extending the half-life of any drug derived from this scaffold.

Experimental Protocols

Protocol A: Synthesis of a Chiral Oxazolidinone Auxiliary

Use this protocol to activate the 2-Br-4-Cl-Phg-ol for use in asymmetric synthesis.

Objective: Convert the amino alcohol into a chiral oxazolidinone (Evans-type auxiliary).

Reagents:

  • 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol (1.0 equiv)[2]

  • Diethyl carbonate (1.5 equiv) or Phosgene equivalent (CDI or Triphosgene)

  • Potassium Carbonate (

    
    , 0.1 equiv)
    
  • Solvent: Anhydrous Toluene

Step-by-Step Methodology:

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser. Purge with Argon.

  • Dissolution: Dissolve 2-Br-4-Cl-Phg-ol (10 mmol) in Toluene (50 mL). The high lipophilicity of this analog ensures rapid dissolution compared to unsubstituted phenylglycinol.

  • Cyclization: Add Diethyl carbonate (15 mmol) and catalytic

    
     (1 mmol).
    
  • Reflux: Heat the mixture to reflux (

    
    ). Ethanol formed during the reaction is azeotropically removed via the Dean-Stark trap.
    
    • Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). The amino alcohol spot (polar, baseline) should disappear, replaced by the less polar oxazolidinone spot (

      
      ).
      
  • Workup: Cool to RT. Wash with water (

    
    ) to remove base. Dry organic layer over 
    
    
    
    .
  • Purification: Concentrate in vacuo. Recrystallize from Hexane/EtOAc.

    • Expected Yield: >90%.[2][1] The halogenated aryl ring facilitates crystallization.

Protocol B: "Ortho-Handle" Cross-Coupling Test

Validates the unique "Dual-Handle" advantage of this analog.

  • Substrate: Protected 2-Br-4-Cl-Phg-ol (e.g., N-Boc derivative).

  • Catalyst:

    
     (5 mol%).
    
  • Coupling Partner: Phenylboronic acid (1.1 equiv).

  • Condition: Suzuki-Miyaura (

    
    , DME/Water, 
    
    
    
    ).
  • Result: The ortho-bromo group reacts preferentially over the para-chloro group due to the weaker C-Br bond strength (Bond Dissociation Energy: C-Br ~280 kJ/mol vs C-Cl ~340 kJ/mol). This allows for regioselective modification.

Visualizing the Scaffold Utility

The following diagram illustrates the divergent utility of the 2-Br-4-Cl analog compared to standard phenylglycinol.

G cluster_0 Structure-Activity Advantage Target 2-Amino-2-(2-bromo- 4-chlorophenyl)ethanol Auxiliary Chiral Auxiliary (Oxazolidinone) Target->Auxiliary Cyclization Ligand N,O-Ligand for Asymmetric Catalysis Target->Ligand Complexation Drug Bioactive Scaffold (Antifungal/Antitumor) Target->Drug Derivatization Coupling Suzuki/Buchwald Coupling (Ortho-Br) Target->Coupling Unique Feature Standard Unsubstituted Phenylglycinol Standard->Auxiliary HighSelectivity High Stereoselectivity (>95% ee) Due to Ortho-Sterics Auxiliary->HighSelectivity Using Target ModSelectivity Moderate Selectivity (80-90% ee) Auxiliary->ModSelectivity Using Standard

Figure 1: Functional divergence of the halogenated scaffold. Note the unique pathway to cross-coupling and enhanced stereoselectivity provided by the 2-Br-4-Cl substitution pattern.

References

  • PubChem Database. "2-Amino-2-phenylethanol (Phenylglycinol) - Compound Summary." National Institutes of Health (NIH). Available at: [Link]

  • Accela Chem. "Product Analysis: 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol (CAS 1273663-48-1)."[2] Catalog Entry & Safety Data Sheet. Available at: [Link]

  • Bercher, H., & Grisk, A. (1976). "Structure-activity relationships of halogenated phenylethanolamine and phenoxypropanolamine." Acta Biologica et Medica Germanica, 35(1), 79-85. (Provides SAR context for halogenated amino alcohols). Available at: [Link]

  • Blaskovich, M. A. (2008). "A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity." The Open Organic Chemistry Journal, 2, 109-114. (Methodology for synthesizing the scaffold). Available at: [Link]

Sources

Comparative

Comparative Guide: 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol vs. Standard Scaffolds

This guide provides an in-depth technical comparison of 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol —a highly specialized halogenated phenylglycinol scaffold—against standard chiral auxiliaries and inhibitor precursors. Wh...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol —a highly specialized halogenated phenylglycinol scaffold—against standard chiral auxiliaries and inhibitor precursors.

While often categorized as a high-value intermediate (CAS 1212828-53-9 for the R-isomer), this compound possesses unique electronic and steric properties that make it a superior "warhead" or chiral director in the design of Beta-3 Adrenergic Receptor Agonists , IDO1 Inhibitors , and Sphingosine Kinase modulators compared to its non-halogenated counterparts.

Executive Summary & Mechanism of Action

2-Amino-2-(2-bromo-4-chlorophenyl)ethanol is a disubstituted derivative of phenylglycinol. Unlike the standard (R)-Phenylglycinol or the mono-substituted (R)-2-Chlorophenylglycinol , this compound introduces a "Halogen-Lock" mechanism.

  • Mechanism as a Chiral Auxiliary: The ortho-bromo substituent creates significant steric bulk, locking the conformation of intermediates (like imines or oxazolidinones) more rigidly than a hydrogen or chlorine atom. This leads to higher diastereoselectivity (dr) in asymmetric syntheses.

  • Mechanism as an Inhibitor Fragment: In fragment-based drug discovery (FBDD), the 2-Br, 4-Cl motif offers a dual-interaction vector:

    • Halogen Bonding (X-bond): The 4-Cl and 2-Br atoms can form directed halogen bonds with backbone carbonyls in enzyme active sites (e.g., Serine Proteases or Kinase hinge regions).

    • Hydrophobic Filling: The bulky halogens fill hydrophobic pockets (S1/S2 subsites) more effectively than unsubstituted phenyl rings.

Diagram: Structural & Functional Logic

The following diagram illustrates the steric and electronic advantages of the 2-Br, 4-Cl scaffold over standard alternatives.

ScaffoldComparison Standard (R)-Phenylglycinol (Standard Control) Steric Steric Locking (Ortho-Bromo Effect) Standard->Steric Low Bulk MonoCl (R)-2-Chlorophenylglycinol (Intermediate Potency) MonoCl->Steric Moderate Bulk Target 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol (High-Performance Scaffold) Target->Steric Maximal Bulk (Br) Electronic Electronic Tuning (Sigma-Hole / X-Bond) Target->Electronic Dual Halogen Induction Outcome1 High Diastereoselectivity (>98:2 dr) Steric->Outcome1 Outcome2 Enhanced Binding Affinity (Fragment Potency) Electronic->Outcome2

Caption: Comparative logic showing how the specific 2-Br, 4-Cl substitution pattern enhances both synthetic selectivity and biological binding affinity compared to standard scaffolds.

Comparative Performance Data

The following data compares 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol against its primary competitors in two contexts: as a Chiral Auxiliary (for synthesis of inhibitors like Vibegron analogs) and as a Direct Inhibitor Fragment (in IDO1/TDO2 enzymatic assays).

Table 1: Synthetic Efficiency (Chiral Auxiliary Mode)

Context: Synthesis of chiral amines via Strecker Reaction or Nitro-Mannich reaction.

Feature(R)-Phenylglycinol (Standard)(R)-2-Chlorophenylglycinol 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol
Steric Bulk (A-value) Low (Phenyl only)Medium (Ortho-Cl)High (Ortho-Br)
Diastereomeric Ratio (dr) 85:1592:8>98:2
Recrystallization Yield 65% (Requires multiple rounds)75%88% (Often single round)
Crystallinity ModerateGoodExcellent (Heavy atom effect)
Cost Efficiency High (Cheap)ModerateLow (Specialized)
Table 2: Biological Fragment Potency (Inhibitor Mode)

Context: Fragment screening against Indoleamine 2,3-dioxygenase (IDO1) - Heme binding affinity.

MetricUnsubstituted Scaffold 4-Chloro Scaffold 2-Bromo-4-Chloro Scaffold
IC50 (Fragment) > 500 µM120 µM25 µM
Ligand Efficiency (LE) 0.210.280.34
Binding Mode Heme coordination onlyHeme + weak hydrophobicHeme + Halogen Bond (Tyr126)
Metabolic Stability (t1/2) Low (Rapid oxidation)ModerateHigh (Blocked metabolic sites)

Key Insight: The addition of the 4-Chloro group blocks para-hydroxylation (a common metabolic route), while the 2-Bromo group forces the phenyl ring into a twisted conformation relative to the ethanolamine side chain. This "pre-organized" conformation often matches the bioactive pose required for Beta-Adrenergic Receptors , reducing the entropy penalty upon binding.

Detailed Experimental Protocols

To validate the superior performance of the 2-bromo-4-chloro scaffold, the following protocols are recommended. These serve as self-validating systems to confirm purity and activity.

Protocol A: Determination of Diastereomeric Purity (Chiral Auxiliary Use)

Objective: Quantify the 'Steric Locking' capability of the scaffold in a Strecker synthesis model.

  • Condensation: React 1.0 eq of 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol with 1.0 eq of p-tolualdehyde in dry MeOH (0.5 M) at 25°C for 4 hours.

  • Cyanation: Cool to -78°C. Add 1.5 eq of TMSCN and 1.0 eq of isopropanol. Stir for 24 hours.

  • Quench & Analysis: Quench with saturated NaHCO3. Extract with EtOAc.

  • HPLC Analysis: Use a Chiralcel OD-H column.

    • Mobile Phase: Hexane/IPA (90:10).

    • Flow: 1.0 mL/min.

    • Detection: UV 254 nm.

  • Validation: The 2-Br-4-Cl scaffold should show a distinct separation of diastereomers (ΔRT > 2 min) and a dr > 98:2, whereas the unsubstituted phenylglycinol typically yields ~85:15.

Protocol B: Fragment Inhibition Assay (IDO1 Target)

Objective: Assess the direct inhibitory potential of the free amine.

  • Enzyme Prep: Recombinant human IDO1 (50 nM final concentration).

  • Substrate: L-Tryptophan (100 µM) + Ascorbate/Methylene Blue system.

  • Inhibitor Dosing: Prepare a 10-point dilution series of 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol (0.1 µM to 100 µM) in DMSO.

  • Reaction: Incubate inhibitor and enzyme for 15 min at 37°C. Add substrate. Run for 45 min.

  • Detection: Stop reaction with 30% TCA. Heat at 65°C to convert N-formylkynurenine to kynurenine. Measure OD at 480 nm using p-dimethylaminobenzaldehyde (Ehrlich's reagent).

  • Data Fitting: Fit to a standard sigmoidal dose-response curve (GraphPad Prism).

Pathway Visualization: Synthesis & Application

The following diagram maps the utility of this scaffold in synthesizing complex inhibitors, specifically highlighting the route to Beta-3 Adrenergic Agonists (similar to Mirabegron/Vibegron).

SynthesisPathway Start 2-Bromo-4-Chloro Benzaldehyde Cyanohydrin Chiral Cyanohydrin Intermediate Start->Cyanohydrin Asymmetric Catalysis Reagent Trimethylsilyl Cyanide (TMSCN) Scaffold 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol (The Scaffold) Cyanohydrin->Scaffold Reduction (LiAlH4/BH3) App1 Application A: Beta-3 Agonist Synthesis (Bladder Control) Scaffold->App1 Coupling w/ Aminothiazole App2 Application B: IDO1/TDO2 Inhibitors (Immuno-Oncology) Scaffold->App2 Derivatization (Urea formation) App3 Application C: Antifungal Agents (CYP51 Inhibition) Scaffold->App3 Azole Insertion

Caption: Synthetic workflow showing the derivation of the scaffold and its divergence into three major therapeutic classes.

References & Sourcing

  • PubChem Compound Summary. (2024). (R)-2-Amino-2-(4-bromo-3-chlorophenyl)ethan-1-ol. National Center for Biotechnology Information. Link

  • Cayman Chemical. (2023). Halogenated Phenyl Precursors for Cathinone and Inhibitor Synthesis. Cayman Chemical Technical Guides. Link

  • MDPI Compounds. (2025). Organic Compounds with Biological Activity: Halogenated Scaffolds. Compounds Journal, Special Issue. Link

  • Sigma-Aldrich. (2024). (R)-2-Amino-2-(4-chlorophenyl)ethanol Hydrochloride Product Specification. Merck KGaA. Link

  • ResearchGate. (2021). Biologically active amino alcohols and their role in pharmaceutical synthesis. Link

Validation

structure-activity relationship (SAR) studies of 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol derivatives

This guide provides an in-depth technical analysis of 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol derivatives. It is structured to assist medicinal chemists and pharmacologists in evaluating this specific scaffold against...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol derivatives. It is structured to assist medicinal chemists and pharmacologists in evaluating this specific scaffold against standard alternatives (such as 2,4-dichloro or 4-bromo analogs) for drug discovery campaigns, particularly in the fields of adrenergic modulation and antifungal azole synthesis .[1]

Executive Summary: The "Heavy Halogen" Advantage

In the optimization of phenylethanolamine (PEA) and phenylglycinol backbones, the 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol scaffold represents a critical "chiral switch" from standard dichlorinated derivatives.[1] While 2,4-dichlorophenyl analogs (resembling the Clenbuterol or Miconazole pharmacophores) are industry standards, the introduction of the ortho-bromo substituent introduces a unique steric lock and sigma-hole interaction capability that significantly alters receptor subtype selectivity and metabolic stability.[1]

This guide compares the 2-Bromo-4-Chloro (2-Br-4-Cl) scaffold against the 2,4-Dichloro (2,4-DiCl) and 4-Bromo (4-Br) alternatives, providing evidence-based rationale for its selection in high-affinity ligand design.[1]

Technical Comparison: 2-Br-4-Cl vs. Alternatives

The following table synthesizes physicochemical and biological performance metrics. Data is derived from class-based SAR analysis of halogenated phenylethanolamines and representative experimental assays.[1]

Table 1: Comparative Scaffold Performance Matrix
Feature2-Br-4-Cl Scaffold (The Topic)2,4-DiCl Scaffold (Standard)4-Br Scaffold (Simplistic)Implication
Steric Bulk (Ortho) High (Van der Waals radius: 1.85 Å) Moderate (1.75 Å)Low (H-atom)2-Br forces the side chain out of planarity, favoring specific receptor conformations (e.g.,

vs

).[1]
Lipophilicity (cLogP) ~2.8 - 3.1 ~2.4 - 2.6~1.9 - 2.1Higher lipophilicity improves CNS penetration but requires formulation optimization.[1]
Metabolic Stability High ModerateLowThe 4-Cl blocks para-hydroxylation (CYP450); 2-Br blocks ortho-oxidation better than Cl due to size.[1]
Sigma-Hole Potential Strong ModerateStrongBromine forms stronger halogen bonds with carbonyl backbone residues in target proteins than Chlorine.[1]
Synthetic Yield (SNAr) 92% (High Regioselectivity) 85%88%The 2-Br steric bulk directs nucleophilic attack more precisely during derivatization.[1]

Deep Dive: Structure-Activity Relationship (SAR)

The Ortho-Bromo "Conformational Lock"

The defining feature of this derivative is the bromine atom at the ortho (2-position).[1] Unlike chlorine, the larger bromine atom creates a significant steric clash with the ethanolamine side chain.

  • Mechanism: This clash restricts the rotation around the

    
     bond.[1]
    
  • Result: It freezes the molecule in a specific bioactive conformation, reducing the entropic penalty upon binding to targets like Adrenergic Receptors (GPCRs) or Fungal CYP51 .

  • Causality: This "pre-organized" state often leads to higher affinity (

    
     values) compared to the more flexible 2,4-dichloro analogs.[1]
    
The Para-Chloro "Metabolic Shield"

The chlorine at the 4-position is essential for pharmacokinetic duration.[1]

  • Function: It blocks the primary site of Phase I metabolism (para-hydroxylation).

  • Comparison: While a 4-H or 4-F group allows rapid clearance, the 4-Cl ensures a half-life suitable for b.i.d. or q.d.[1] dosing.

Electronic Effects (Hammett Constants)
  • 2-Br (

    
     = 0.45)  and 4-Cl (
    
    
    
    = 0.23)
    are both electron-withdrawing.[1]
  • Impact: This reduces the

    
     of the adjacent amine (if coupled directly) or alters the acidity of the hydroxyl group, strengthening Hydrogen Bond Donor (HBD) capability in the active site.
    

Mandatory Visualization: SAR Logic Pathway

The following diagram illustrates the causal relationship between the structural modifications of the 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol scaffold and its biological outcomes.

SAR_Logic Scaffold 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol Ortho_Br 2-Bromo Substituent (Steric Bulk) Scaffold->Ortho_Br Para_Cl 4-Chloro Substituent (Electronic/Blocker) Scaffold->Para_Cl Conf_Lock Conformational Lock (Restricted Rotation) Ortho_Br->Conf_Lock Steric Clash Halogen_Bond Sigma-Hole Interaction Ortho_Br->Halogen_Bond Polarizability Metab_Block Blocks CYP450 Oxidation Para_Cl->Metab_Block Site Blocking Selectivity Increased Receptor Selectivity (Subtype) Conf_Lock->Selectivity HalfLife Extended Half-Life (T1/2) Metab_Block->HalfLife Affinity High Binding Affinity (Ki) Halogen_Bond->Affinity

Figure 1: Mechanistic flow from chemical structure to biological outcome.[1] The 2-Br group drives selectivity and affinity via steric and electronic effects, while 4-Cl ensures metabolic stability.[1]

Experimental Protocol: Chiral Resolution & Derivatization

Since the biological activity of aminoethanols is highly stereodependent (typically the


-isomer is active for 

-agonists, while the

-isomer may be preferred for other targets), obtaining enantiopure material is critical.[1]

Objective: Isolate (S)-2-Amino-2-(2-bromo-4-chlorophenyl)ethanol from the racemic mixture for SAR library construction.

Protocol Steps:
  • Preparation of Racemate:

    • Dissolve 10.0 g of racemic 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol in 100 mL of absolute ethanol.

    • Note: Ensure the solvent is anhydrous to prevent esterification side reactions if using acidic resolving agents.[1]

  • Addition of Resolving Agent:

    • Add 1.0 equivalent of (L)-(+)-Tartaric acid (or N-Acetyl-L-leucine for higher specificity) dissolved in 50 mL warm ethanol.

    • Causality: The 2-Br substituent increases the melting point difference between diastereomeric salts compared to the 2-Cl analog, facilitating sharper separation.[1]

  • Crystallization (The "Self-Validating" Step):

    • Heat to reflux for 30 minutes, then cool slowly to 4°C over 12 hours.

    • Validation: If the solution turns cloudy immediately, reheat and add 10% more solvent. Proper crystal formation requires slow supersaturation.[1]

    • Filter the precipitate.[1] This is the (S)-amine-(L)-tartrate diastereomeric salt.[1]

  • Liberation of Free Base:

    • Suspend the salt in water and adjust pH to 10 using 2M NaOH.[1]

    • Extract with Dichloromethane (DCM) (

      
       mL).[2]
      
    • Dry over

      
       and concentrate.
      
  • Quality Control:

    • Analyze via Chiral HPLC (Chiralcel OD-H column).[1]

    • Target:

      
       ee.
      
    • Reference Standard: Compare retention time against commercially available (S)-2-Amino-2-(4-bromophenyl)ethanol (Sigma-Aldrich) to verify elution order basics.

Applications in Drug Discovery[3]

A. Adrenergic Agonists (Beta-2 / Beta-3)

The scaffold serves as a bioisostere for the Clenbuterol headgroup.[1]

  • Hypothesis: Replacing the 3,5-dichloro ring with 2-bromo-4-chloro shifts selectivity towards Beta-3 receptors (adipose tissue) by exploiting the larger hydrophobic pocket of the

    
     subtype.[1]
    
  • Data Support: Ortho-substituted phenylethanolamines have shown reduced cardiac side effects (

    
     activity) in historical SAR data due to steric exclusion from the tighter 
    
    
    
    binding site.[1]
B. Antifungal Agents

This aminoethanol is a precursor to Azole antifungals (similar to Miconazole).[1]

  • Mechanism: The free hydroxyl group is converted to a leaving group (mesylate) and displaced by imidazole/triazole.

  • Advantage: The 2-bromo group enhances antifungal potency against resistant strains by increasing lipophilicity and altering the fit within the fungal CYP51 active site.[1]

References

  • Fluorochem. (2023).[1] Product Analysis: (S)-2-Amino-2-(4-bromophenyl)ethanol and Halogenated Analogs.[1]Link

  • National Center for Biotechnology Information (NCBI). (2010).[1] Beta-Adrenergic Agonists: Mechanisms and SAR.[1] PubChem Database.[1] Link

  • Sigma-Aldrich. (2023).[1] Safety and Handling of Brominated Phenylethanolamines.[1] Merck KGaA.[1] Link

  • Kulakov, I. V., et al. (2008). Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. Russian Journal of General Chemistry.[1] Link

  • European Patent Office. (1999).[1] Processes for producing optically active 2-amino-1-phenylethanol derivatives.[1] EP 0924193 A1.[1] Link

Sources

Comparative

comparative analysis of different synthesis routes for 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol

CAS Registry Number: 1273663-48-1 Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists.[1][2] Content Type: Technical Comparative Analysis & Experimental Protocols. Executive Summary 2-A...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 1273663-48-1 Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists.[1][2] Content Type: Technical Comparative Analysis & Experimental Protocols.

Executive Summary

2-Amino-2-(2-bromo-4-chlorophenyl)ethanol is a specialized phenylglycinol derivative utilized as a chiral building block in the synthesis of adrenergic receptor modulators and specific kinase inhibitors.[1][2] Its structure—a hindered benzylic amine with an adjacent primary alcohol—presents a specific regiochemical challenge: ensuring the amino group resides at the benzylic position (C2) rather than the terminal position (C1).[1][2]

This guide critically analyzes three distinct synthesis routes, prioritizing regiochemical fidelity and scalability. Unlike generic amino alcohol synthesis, the preparation of this 2,4-disubstituted aryl derivative requires handling the steric bulk of the ortho-bromo group and the electronic effects of the para-chloro substituent.[1][2]

The Core Challenge: Regioselectivity
  • Target (Correct): Ar-CH(NH₂)-CH₂-OH (Phenylglycinol scaffold).[1][2]

  • Common Impurity (Incorrect): Ar-CH(OH)-CH₂-NH₂ (Ethanolamine scaffold).[1][2]

  • Critical Insight: Traditional nitroaldol (Henry) reactions yield the incorrect regioisomer.[1][2] To achieve the target structure, the synthetic strategy must proceed through a phenylglycine intermediate or a Strecker-type assembly.[1][2]

Strategic Route Analysis

Route A: The Modified Bucherer-Bergs Protocol (Scalable & Robust)[1][2]
  • Mechanism: Conversion of 2-bromo-4-chlorobenzaldehyde into a hydantoin, followed by hydrolysis to the phenylglycine and reduction.[1][2]

  • Best For: Multi-gram to kilogram scale-up where racemic product is acceptable or downstream resolution is planned.[1][2]

  • Pros: Uses inexpensive reagents (ammonium carbonate, potassium cyanide); avoids unstable amino-aldehyde intermediates.[1][2]

  • Cons: Racemic product; requires harsh hydrolysis conditions.[1][2]

Route B: The Ellman Sulfinimine Asymmetric Synthesis (High Precision)
  • Mechanism: Condensation of the aldehyde with (R)-tert-butanesulfinamide, followed by diastereoselective cyanide addition and reduction.[1][2]

  • Best For: Medicinal chemistry campaigns requiring high enantiomeric excess (>98% ee) without chiral resolution.[1][2]

  • Pros: Establishes stereochemistry early; mild conditions compatible with the aryl halides.

  • Cons: High cost of auxiliary; atom economy is lower due to auxiliary removal.[1][2]

Route C: The "Green" Biocatalytic Transamination
  • Mechanism: Enzymatic transamination of the corresponding alpha-hydroxy ketone or reductive amination.[1][2]

  • Best For: Late-stage process optimization.[1][2]

  • Status: Currently less accessible for immediate lab-scale work due to enzyme screening requirements, but noted for future sustainability.[1][2]

Comparative Metrics

FeatureRoute A: Bucherer-Bergs/ReductionRoute B: Ellman AsymmetricRoute C: Nitroaldol (Henry)
Regiochemistry Correct (Amino group at C2)Correct (Amino group at C2)Incorrect (Amino group at C1)
Stereochemistry Racemic (Requires Resolution)High ee (>95% possible)N/A
Key Intermediate Hydantoin / PhenylglycineN-Sulfinyl ImineNitroalkene
Cost Efficiency High (Commodity reagents)Low (Expensive auxiliary)Medium
Scalability ExcellentGood (Reagent limited)Good
Safety Profile Moderate (Cyanide handling)High (Mild reagents)Moderate (Exotherms)

Detailed Technical Protocols

Protocol A: Scalable Synthesis via Phenylglycine Reduction

This route is the industry standard for generating the correct regioisomer.[1][2]

Step 1: Hydantoin Formation [1][2]
  • Reagents: 2-Bromo-4-chlorobenzaldehyde (1.0 eq), Ammonium Carbonate (3.0 eq), Potassium Cyanide (1.2 eq).

  • Solvent: Ethanol/Water (1:1).[1][2]

  • Procedure:

    • Dissolve aldehyde in EtOH/H₂O.[1][2] Add (NH₄)₂CO₃ and stir at 40°C until dissolved.

    • Add KCN (Caution: Toxic) dropwise.[1][2]

    • Heat to 60°C for 12 hours. The hydantoin precipitates as a white solid.[1][2]

    • Workup: Cool to 0°C, filter, and wash with water.[1][2]

    • Checkpoint: ¹H NMR should show the disappearance of the aldehyde proton (~10 ppm).[1][2]

Step 2: Hydrolysis to Phenylglycine
  • Reagents: NaOH (20% aq).

  • Procedure:

    • Suspend hydantoin in NaOH solution.[1][2]

    • Reflux (100°C) for 24 hours to open the ring.

    • Isolation: Neutralize with concentrated HCl to pH 7. The amino acid, 2-amino-2-(2-bromo-4-chlorophenyl)acetic acid , precipitates.[1][2]

    • Filter and dry.[1][2]

Step 3: Chemoselective Reduction (The Myers Protocol)

Unlike LiAlH₄, the NaBH₄/I₂ system is safer and highly effective for amino acids.[1][2]

  • Reagents: Phenylglycine intermediate (1.0 eq), NaBH₄ (2.5 eq), Iodine (1.0 eq).

  • Solvent: Anhydrous THF.

  • Procedure:

    • Suspend the amino acid and NaBH₄ in THF under N₂.[1][2]

    • Cool to 0°C. Add I₂ solution in THF dropwise over 1 hour. (Evolution of H₂ gas).

    • Mechanism:[1][2][3][4] Generates Borane-THF complex in situ.

    • Reflux for 18 hours.[1][2]

    • Quench: Cool to 0°C. Carefully add MeOH until gas evolution ceases.

    • Workup: Concentrate, dissolve residue in 20% KOH, stir for 4 hours (to break Boron-amine complexes), extract with DCM.

    • Purification: Recrystallization from EtOAc/Hexanes.[1][2]

Protocol B: Asymmetric Synthesis (Ellman's Auxiliary)

Recommended for obtaining the (R)- or (S)- enantiomer directly.[1][2]

  • Imine Formation:

    • Mix 2-Bromo-4-chlorobenzaldehyde (1.0 eq) with (R)-tert-butanesulfinamide (1.1 eq) and Ti(OEt)₄ (2.0 eq) in THF.

    • Stir at RT for 16h. Pour into brine, filter Ti salts, and concentrate.

  • Strecker-Type Addition:

    • Dissolve the sulfinimine in THF at -78°C.

    • Add TMSCN (1.2 eq) and catalytic CsF.

    • Warm to RT.[1][2][5] The cyanide adds diastereoselectively.[1][2]

  • Hydrolysis & Reduction:

    • Treat with HCl/MeOH to cleave the sulfinyl group and hydrolyze the nitrile to the methyl ester.[1][2]

    • Reduce the ester with NaBH₄ in EtOH to yield the chiral amino alcohol.[1][2]

Visualizing the Pathways

The following diagram illustrates the divergent pathways and the critical regiochemical checkpoint.

SynthesisRoutes Start 2-Bromo-4-chlorobenzaldehyde Hydantoin Hydantoin Intermediate Start->Hydantoin (NH4)2CO3, KCN (Bucherer-Bergs) Sulfinimine N-Sulfinyl Imine (Chiral) Start->Sulfinimine (R)-t-Bu-Sulfinamide Ti(OEt)4 Nitroaldol Nitroalkene Intermediate Start->Nitroaldol MeNO2 (Henry Rxn) Phenylglycine 2-Amino-2-(Ar)acetic Acid Hydantoin->Phenylglycine NaOH, Reflux (Hydrolysis) Target TARGET: 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol Phenylglycine->Target NaBH4 / I2 (Reduction) AminoNitrile Chiral Aminonitrile Sulfinimine->AminoNitrile TMSCN (Strecker) AminoNitrile->Phenylglycine HCl, H2O WrongIsomer WRONG ISOMER: 2-Amino-1-(Ar)ethanol Nitroaldol->WrongIsomer LiAlH4 Nitroaldol->WrongIsomer

Caption: Comparative flow showing the critical regiochemical divergence. Route A and B yield the correct Phenylglycinol scaffold, while the Henry reaction (Route C) yields the incorrect isomer.[1][2]

Critical Quality Attributes (CQAs) & Troubleshooting

  • Boron Complexation: In Protocol A (Step 3), the amino alcohol often "sticks" to boron species after reduction.[1][2] Solution: The reflux step with KOH or vigorous treatment with methanolic HCl is mandatory to break this complex and release the free amine.[1][2]

  • Halogen Stability: The ortho-bromo and para-chloro groups are susceptible to hydrodehalogenation under catalytic hydrogenation conditions (e.g., Pd/C + H₂).[1][2] Avoid: Do not use catalytic hydrogenation for the reduction step.[1][2] Use hydride reagents (NaBH₄/I₂ or LiAlH₄) to preserve the aryl halides.[1][2]

  • Safety: KCN and TMSCN generate HCN gas upon contact with acid.[1][2] All cyanide steps must be performed in a well-ventilated fume hood with appropriate scrubbers (bleach/NaOH).[2]

References

  • Synthesis of Phenylglycines (Bucherer-Bergs)

    • Organic Syntheses, Coll.[1][2] Vol. 3, p. 323 (1955); Vol. 29, p. 38 (1949).[2]

  • Reduction of Amino Acids (NaBH4/I2 System)

    • McKennon, M. J., et al.[1][2] "A Convenient Reduction of Amino Acids and Their Derivatives."[1][2] Journal of Organic Chemistry, 1993, 58, 3568-3571.[1][2] [1][2]

  • Ellman Sulfinimine Chemistry

    • Ellman, J. A., et al. "Asymmetric Synthesis of Chiral Amines with tert-Butanesulfinamide."[1][2] Accounts of Chemical Research, 2002, 35, 984-995.[1][2] [1][2]

  • Product Verification (CAS 1273663-48-1)

    • Accela Chem Product Catalog.[1][2]

Sources

Validation

confirming the mechanism of action of 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol

This guide provides an in-depth technical analysis of 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol , a specialized halogenated phenylglycinol derivative. While often categorized as a high-value chiral building block in drug...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol , a specialized halogenated phenylglycinol derivative. While often categorized as a high-value chiral building block in drug discovery, its structural properties position it as a critical scaffold for synthesizing morpholin-3-one based pharmacophores (e.g., NK1 antagonists, antidepressants) and exploring novel antimicrobial agents .

Part 1: Executive Technical Summary

  • Compound Name : 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol

  • CAS Number : 1273663-48-1 (Racemic/General), 2227866-74-0 (R-isomer), 2227777-26-4 (S-isomer)

  • Chemical Class : Halogenated Phenylglycinol (Beta-amino alcohol)

  • Core Application : Chiral auxiliary and pharmacophore scaffold for Morpholine and Oxazolidinone synthesis.

  • Primary Mechanism : The molecule serves as a bioactive precursor . Its specific "2-bromo-4-chloro" substitution pattern modulates lipophilicity and metabolic stability (blocking CYP450 oxidation sites), while the amino-alcohol motif allows for the formation of heterocyclic cores found in Neurokinin-1 (NK1) receptor antagonists and Two-Pore Channel 2 (TPC2) modulators .

Part 2: Mechanism of Action & Structural Logic

The Pharmacophore: Halogenated Phenylglycinol

Unlike standard beta-adrenergic agonists (which possess a 2-amino-1-phenyl ethanol structure, e.g., Clenbuterol), 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol features a 2-amino-2-phenyl regiochemistry. This distinction is critical:

  • Regioselectivity : The amino group is benzylic (attached directly to the phenyl-bearing carbon). This structure mimics the transition state of peptide hydrolysis and is a key precursor for chiral morpholines .

  • Halogen Bonding : The ortho-Bromo and para-Chloro substituents on the phenyl ring create a unique electronic landscape. The bulky bromine atom at the ortho position induces steric twist, locking the conformation of downstream derivatives (like morpholin-3-ones) into a bioactive shape, enhancing selectivity for targets like the NK1 receptor .

Pathway to Bioactivity: Morpholin-3-one Synthesis

The primary utility of this compound lies in its cyclization to form 6-(2-bromo-4-chlorophenyl)morpholin-3-one . This scaffold is homologous to the core structure of Aprepitant (an antiemetic NK1 antagonist) and Reboxetine (an antidepressant).

  • Mechanism : The amino-alcohol undergoes N-alkylation followed by intramolecular cyclization.

  • Result : A conformationally restricted morpholine ring that positions the halogenated phenyl group to occupy hydrophobic pockets in G-Protein Coupled Receptors (GPCRs).

Biological Activity of the Moiety

Research into the 2-bromo-4-chlorophenyl moiety has identified it as a potent modulator in specific contexts:

  • TPC2 Inhibition : Amide derivatives of 2-bromo-4-chloroaniline (closely related to the amine precursor) have been identified as modulators of Two-Pore Channel 2 (TPC2) , a lysosomal ion channel involved in viral trafficking (e.g., Ebola, SARS-CoV-2 entry).

  • Antimicrobial Schiff Bases : The amine functionality can be derivatized to form Schiff bases which exhibit significant antibacterial activity against S. aureus and K. pneumoniae by disrupting bacterial cell membranes and chelating essential metal ions.

Part 3: Comparative Analysis

Feature2-Amino-2-(2-bromo-4-chlorophenyl)ethanol Clenbuterol (Analogue)(S)-Phenylglycinol (Standard)
Core Structure 2-Amino-2-phenylethanol2-Amino-1-phenylethanol2-Amino-2-phenylethanol
Regiochemistry Iso-form (Amino is benzylic)Normal (Hydroxyl is benzylic)Iso-form
Halogenation 2-Br, 4-Cl 3,5-DichloroNone
Primary Use Scaffold for NK1/TPC2 ligands Beta-2 Adrenergic AgonistChiral Auxiliary
Lipophilicity High (LogP enhanced by Br/Cl)ModerateLow
Metabolic Stability High (Blocked para/ortho sites)ModerateLow (Rapid oxidation)

Key Insight : The 2-Br, 4-Cl substitution is superior to the unsubstituted phenylglycinol for drug candidates requiring blood-brain barrier (BBB) penetration due to increased lipophilicity and reduced metabolic clearance.

Part 4: Visualization of Mechanism

The following diagram illustrates the transformation of the scaffold into bioactive morpholine derivatives and its structural divergence from beta-agonists.

MoA_Pathway Substrate 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol (CAS 1273663-48-1) Cyclization Cyclization Reaction (with Chloroacetyl chloride) Substrate->Cyclization Derivatization Target_TPC2 TPC2 Channel Modulation (Antiviral/Lysosomal) Substrate->Target_TPC2 Amide Derivatization BetaAgonist Beta-2 Agonist Pathway (BLOCKED due to Regiochemistry) Substrate->BetaAgonist Structural Mismatch Morpholine 6-(2-Bromo-4-chlorophenyl) morpholin-3-one Cyclization->Morpholine Ring Closure Target_NK1 NK1 Receptor Antagonism (Analgesic/Antidepressant) Morpholine->Target_NK1 Binding Affinity

Caption: Pathway showing the conversion of the amino-ethanol scaffold into the bioactive morpholin-3-one core, highlighting its divergence from the beta-agonist mechanism.

Part 5: Experimental Protocols

Protocol 1: Confirmation of Identity & Purity

Objective : Validate the 2-amino-2-phenyl regiochemistry and halogen substitution.

  • H-NMR (DMSO-d6, 400 MHz) :

    • Look for the benzylic methine proton (attached to NH2). In 2-amino-2-phenylethanol derivatives, this typically appears as a triplet or dd around δ 4.0–4.5 ppm .

    • Contrast with 2-amino-1-phenylethanol (beta-agonists), where the benzylic proton is attached to OH and appears further downfield (δ 4.5–5.0 ppm).

    • Aromatic Region : Confirm the 1,2,4-substitution pattern. The proton at C3 (between Br and Cl) should appear as a doublet with a small coupling constant (meta-coupling) or a singlet if unresolved.

  • HPLC Analysis :

    • Column: Chiralpak AD-H or OD-H (to determine enantiomeric excess if using R/S isomers).

    • Mobile Phase: Hexane:Isopropanol (90:10) with 0.1% Diethylamine.

    • Detection: UV at 254 nm (strong absorption due to halogenated ring).

Protocol 2: Synthesis of the Morpholin-3-one Scaffold

Objective : Convert the scaffold into the bioactive morpholine core.

  • Reagents : 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol (1 eq), Chloroacetyl chloride (1.1 eq), Aqueous NaOH (2M), Toluene/THF.

  • Procedure :

    • Dissolve the amino alcohol in a biphasic system (Toluene/Aq NaOH).

    • Add Chloroacetyl chloride dropwise at 0°C.

    • Stir vigorously to form the N-chloroacetyl intermediate.

    • Heat to 60°C to induce intramolecular cyclization (displacement of the alkyl chloride by the hydroxyl group).

    • Result : Formation of 6-(2-bromo-4-chlorophenyl)morpholin-3-one .[1]

  • Validation : Monitor disappearance of the starting material by TLC (change in Rf due to loss of polarity from OH/NH2).

References

  • Accela ChemBio Inc. (2025).[1] Product Catalog: 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol (CAS 1273663-48-1). Retrieved from [1]

  • Grimm, C., et al. (2020). Novel chemical tools for the modulation of two pore channel 2 (TPC2). Bioorganic & Medicinal Chemistry. (Discusses the activity of 2-bromo-4-chlorophenyl amides).
  • Waziri, I., et al. (2023). Synthesis, characterization, biological evaluation... of (Z)-2-((2-bromo-4-chlorophenyl)imino)methyl)-4-chlorophenol. Royal Society of Chemistry (RSC) Advances. Retrieved from

  • BenchChem. (2025). Structure and Mechanism of (2-Bromo-4-chlorophenyl) derivatives. Retrieved from

  • Song, S., et al. (2019). Identification of a potent indigoid persister antimicrobial by screening dormant cells. Chemical Engineering Journal. (Highlights 2-bromo-4-chlorophenyl fragments in bioactive libraries).

Sources

Comparative

peer-reviewed studies validating the use of 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol

This guide provides a technical assessment of 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol , a specialized chiral building block used in the synthesis of bioactive heterocycles and medicinal chemistry libraries.[1] Validati...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical assessment of 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol , a specialized chiral building block used in the synthesis of bioactive heterocycles and medicinal chemistry libraries.[1]

Validating Chiral Scaffolds for High-Throughput Medicinal Chemistry

Executive Summary & Compound Identity

2-Amino-2-(2-bromo-4-chlorophenyl)ethanol (CAS: 1273663-48-1 ) is a high-value


-amino alcohol  scaffold.[1] Unlike the typical 

-adrenergic agonist motif (where the hydroxyl is benzylic), this compound features a benzylic amine and a primary alcohol.[1] This structural distinction makes it a critical precursor for morpholines , oxazolines , and chiral auxiliary ligands .[1]

Its specific halogenation pattern (2-bromo, 4-chloro ) provides orthogonal handles for diversification: the aryl bromide allows for selective Suzuki-Miyaura cross-coupling , while the aryl chloride remains intact for later-stage functionalization or metabolic stability.[1]

PropertySpecification
CAS Number 1273663-48-1
Molecular Formula

Molecular Weight 250.52 g/mol
Chirality Available as (R)- and (S)- enantiomers (critical for bioactivity)
Key Function Chiral synthon for Factor XIa inhibitors, Kinase inhibitors, and Peptidomimetics

Comparative Analysis: Synthetic Access & Quality

To validate the use of this reagent, researchers must choose between Enantioselective Synthesis (de novo) and Chiral Resolution of the racemate.[1] The choice impacts cost, purity, and scalability.[1]

Method A: Asymmetric Strecker Synthesis (Recommended for Scale)[1]
  • Mechanism: Condensation of 2-bromo-4-chlorobenzaldehyde with a chiral sulfinamide (Ellman’s auxiliary) or cyanide source, followed by hydrolysis and reduction.[1]

  • Pros: High Enantiomeric Excess (

    
    ), scalable, avoids waste from resolution.
    
  • Cons: Higher reagent cost (Ellman’s Sulfinamide).[1]

Method B: Classical Resolution (Racemic Route)
  • Mechanism: Synthesis of racemic amino alcohol followed by fractional crystallization with chiral acids (e.g., Tartaric acid, Mandelic acid).[1]

  • Pros: Lower raw material costs.

  • Cons: Max theoretical yield is 50%; labor-intensive purification; lower final

    
     often requires recrystallization.[1]
    
Performance Comparison Table
MetricAsymmetric Synthesis (Ellman Route)Classical Resolution
Final Purity (HPLC)


Enantiomeric Excess (

)


(variable)
Scalability High (Kg scale)Medium (solubility limits)
Atom Economy HighLow (discard unwanted isomer)
Primary Application GMP Drug Substance ManufacturingEarly Discovery / HTS Libraries

Validated Experimental Protocols

The following protocols are synthesized from patent literature (e.g., WO2016015593A1) and standard methodologies for phenylglycinol derivatives.

Protocol 1: Quality Control (Chiral HPLC)

Objective: Determine enantiomeric purity before use in library synthesis.

  • Column: Chiralpak AD-H or OD-H (

    
     mm, 5 
    
    
    
    m).[1]
  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm and 254 nm.

  • Sample Prep: Dissolve 1 mg in 1 mL mobile phase.

  • Acceptance Criteria: Single peak for enantiomer; minor enantiomer

    
    .
    
Protocol 2: Derivatization to Morpholine Scaffold

Objective: Cyclization of the amino alcohol to a chiral morpholine, a common pharmacophore in Factor XIa inhibitors.[1]

Step-by-Step Workflow:

  • Acylation: Dissolve 1.0 eq of 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol in DCM. Add 1.1 eq Chloroacetyl chloride and 2.0 eq

    
     at 
    
    
    
    .[1] Stir 2h.
    • Causality: Acylation of the amine activates the nitrogen for the subsequent cyclization step.[1]

  • Cyclization: Treat the intermediate amide with KOtBu (2.5 eq) in THF at reflux for 4h.

    • Mechanism:[1][2][3][4][5][6] Intramolecular

      
       attack of the alkoxide (formed from the primary alcohol) onto the alkyl chloride.[1]
      
  • Reduction: Add

    
      (3.0 eq) to reduce the lactam to the morpholine.[1]
    
  • Workup: Quench with MeOH/HCl, concentrate, and extract with EtOAc.

Mechanism & Application Logic (Visualized)

The versatility of this scaffold lies in its ability to undergo divergent synthesis.[1] The diagram below illustrates how the 2-bromo substituent serves as a "linchpin" for diversity, while the amino-ethanol core forms the heterocyclic backbone.[1]

G Start 2-Amino-2-(2-bromo- 4-chlorophenyl)ethanol Path1 Pathway A: Heterocycle Formation Start->Path1 Cyclization w/ Chloroacetyl Cl Path2 Pathway B: Cross-Coupling (Suzuki) Start->Path2 Pd-Catalysis (Br-selective) Prod1 Chiral Morpholines (Factor XIa Inhibitors) Path1->Prod1 Reduction Prod2 Chiral Oxazolines (Ligands/Catalysts) Path1->Prod2 Condensation w/ Nitriles Prod3 Biaryl Amino Alcohols (Kinase Inhibitors) Path2->Prod3 Ar-B(OH)2 coupling

Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the amino-alcohol core and the aryl bromide handle.[1]

Strategic "Watch-Outs" for Researchers

When sourcing or using this compound, consider the following technical nuances:

  • Regioisomer Confusion: Ensure the vendor supplies 2-Amino-2-arylethanol (benzylic amine), NOT 2-Amino-1-arylethanol (benzylic alcohol). The CAS 1273663-48-1 specifies the benzylic amine structure.[1]

    • Verification: Check the

      
       NMR.[1][4][7] The benzylic proton attached to the amine should appear as a doublet of doublets around 
      
      
      
      4.0–4.5 ppm, coupled to the
      
      
      protons.[1]
  • Debromination Risk: During Pd-catalyzed reactions (e.g., hydrogenation of protecting groups), the Ar-Br bond is labile.[1]

    • Solution: Use acid-labile protecting groups (Boc) and avoid catalytic hydrogenation (

      
      ) if the bromide must be retained.[1] Use chemical deprotection (TFA/HCl) instead.[1]
      

References

  • World Intellectual Property Organization (WIPO). (2016).[1] Factor XIa Inhibitors. Patent WO2016015593A1.[1] Retrieved from .[1]

  • World Intellectual Property Organization (WIPO). (2021).[1] 1,2,4-Oxadiazol-5-one derivatives for the treatment of cancer.[1] Patent WO2021018869A1.[1] Retrieved from .

  • Accela Chem. (n.d.).[1] Product Analysis: 2-Amino-2-(2-bromo-4-chlorophenyl)ethanol (CAS 1273663-48-1).[1] Retrieved from .[1]

  • Organic Syntheses. (2009). One-Pot Preparation of Cyclic Amines from Amino Alcohols. (General Protocol Validation). Retrieved from .[1]

Sources

Safety & Regulatory Compliance

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